molecular formula C32H38F2N2O5S2 B1666223 AZD-5672 CAS No. 780750-65-4

AZD-5672

货号: B1666223
CAS 编号: 780750-65-4
分子量: 632.8 g/mol
InChI 键: SCXSQUUTGCWHFU-WJOKGBTCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azd5672 has been used in trials studying the basic science and treatment of Pharmacokinetics, Renal Impairment, and Rheumatoid Arthritis.

属性

IUPAC Name

N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(4-methylsulfonylphenyl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38F2N2O5S2/c1-4-36(32(37)19-23-5-9-29(10-6-23)42(2,38)39)28-13-16-35(17-14-28)18-15-31(25-20-26(33)22-27(34)21-25)24-7-11-30(12-8-24)43(3,40)41/h5-12,20-22,28,31H,4,13-19H2,1-3H3/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXSQUUTGCWHFU-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)CCC(C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=CC(=C3)F)F)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCN(CC1)CC[C@H](C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=CC(=C3)F)F)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38F2N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780750-65-4
Record name AZD-5672
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0780750654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-5672
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11804
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-5672
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61XQN688TW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD-5672: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). Developed initially for the treatment of rheumatoid arthritis, its primary mechanism of action is the inhibition of CCR5, a G protein-coupled receptor (GPCR) critically involved in inflammatory cell migration. This document provides an in-depth technical overview of the core mechanism of action of this compound, including its effects on downstream signaling pathways and the experimental methodologies used to characterize its activity. While clinical trials in rheumatoid arthritis did not demonstrate significant efficacy, the pharmacological profile of this compound offers valuable insights into the complexities of CCR5-mediated signaling in inflammatory diseases.

Core Mechanism of Action: CCR5 Antagonism

This compound functions as a non-competitive antagonist of the CCR5 receptor. By binding to an allosteric site within the transmembrane domain of the receptor, it induces a conformational change that prevents the binding of its natural chemokine ligands, most notably Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), MIP-1β (CCL4), and RANTES (CCL5). This blockade of ligand binding is the primary event that initiates the cascade of downstream inhibitory effects.

A key aspect of this compound's mechanism is its ability to inhibit the internalization of the CCR5 receptor upon stimulation with ligands like MIP-1β.[1] This suggests that this compound effectively locks the receptor in an inactive conformation on the cell surface, preventing the downstream signaling events that are contingent on receptor activation and trafficking.

Impact on Downstream Signaling Pathways

The antagonism of CCR5 by this compound disrupts several key intracellular signaling cascades that are crucial for the pro-inflammatory functions mediated by this receptor.

Inhibition of G-Protein Coupling and Second Messenger Generation

Upon ligand binding, CCR5 typically couples to inhibitory G proteins of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of downstream effectors. This compound prevents this initial step of G-protein activation. Consequently, it inhibits the downstream reduction in cyclic adenosine monophosphate (cAMP) levels and the mobilization of intracellular calcium ([Ca2+]), which are hallmark events of CCR5 activation.

Figure 1: Inhibition of CCR5-Mediated G-Protein Signaling by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gi/o Protein CCR5->G_protein G-Protein Coupling (Inhibited) AZD5672 This compound AZD5672->CCR5 Binds & Inhibits Chemokine Chemokine (MIP-1α, MIP-1β, RANTES) Chemokine->CCR5 Blocked by This compound AC Adenylyl Cyclase G_protein->AC Inhibition (Blocked) PLC Phospholipase C G_protein->PLC Activation (Blocked) cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular [Ca2+] (Blocked) PLC->Ca_mobilization

Figure 1: Inhibition of CCR5-Mediated G-Protein Signaling by this compound
Attenuation of MAP Kinase Pathway Activation

The activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK), is a critical downstream event of CCR5 signaling that promotes cell survival and proliferation. By preventing G-protein activation, this compound indirectly inhibits the phosphorylation and activation of ERK.

Blockade of Chemotaxis

The primary physiological function of CCR5 is to direct the migration of leukocytes, such as T cells and macrophages, to sites of inflammation. This process, known as chemotaxis, is dependent on the entire signaling cascade initiated by chemokine binding. By inhibiting the initial steps of receptor activation, this compound effectively abrogates the chemotactic response of CCR5-expressing cells towards their cognate chemokines.

Figure 2: this compound's Blockade of Downstream Cellular Responses CCR5_activation CCR5 Activation (Blocked by this compound) G_protein_coupling G-Protein Coupling CCR5_activation->G_protein_coupling Inhibits Ca_mobilization Intracellular Ca2+ Mobilization G_protein_coupling->Ca_mobilization ERK_activation ERK/MAPK Activation G_protein_coupling->ERK_activation Chemotaxis Chemotaxis (Cell Migration) Ca_mobilization->Chemotaxis ERK_activation->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation

Figure 2: this compound's Blockade of Downstream Cellular Responses

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that while the primary binding affinity is well-characterized, specific IC50 values for the inhibition of downstream signaling events are not extensively reported in publicly available literature.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValueReference
CCR5 Antagonism (IC50)Human0.32 nM[2]
hERG Binding (IC50)Human7.3 µM[2]
P-gp Transport (IC50)-32 µM[2]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDoseClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Reference
Rat1-2 mg/kg (i.v.)285.32.6[2]
Dog1-2 mg/kg (i.v.)185.73.9[2]

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize the mechanism of action of this compound.

Ligand Binding Assay
  • Objective: To determine the binding affinity of this compound to the CCR5 receptor.

  • Methodology:

    • Cell Culture: A stable cell line expressing human CCR5 (e.g., CHO-K1 or HEK293 cells) is cultured to a suitable density.

    • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the CCR5 receptor.

    • Competitive Binding: A constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is quantified using a scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Figure 3: Ligand Binding Assay Workflow start Start culture Culture CCR5-expressing cells start->culture membranes Prepare cell membranes culture->membranes incubate Incubate membranes with radioligand and this compound membranes->incubate filter Filter to separate bound and free ligand incubate->filter quantify Quantify radioactivity filter->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Figure 3: Ligand Binding Assay Workflow
Chemotaxis Assay

  • Objective: To assess the ability of this compound to inhibit chemokine-induced cell migration.

  • Methodology:

    • Cell Preparation: A CCR5-expressing cell line (e.g., a T cell line) or primary leukocytes are washed and resuspended in assay medium.

    • Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) is used. The lower chamber is filled with a solution containing a CCR5 chemokine (e.g., RANTES) as a chemoattractant.

    • Cell Treatment: The cells are pre-incubated with various concentrations of this compound or vehicle control.

    • Migration: The treated cells are placed in the upper chamber, which is separated from the lower chamber by a porous membrane. The plate is incubated to allow cell migration towards the chemoattractant.

    • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader-based method.

    • Data Analysis: The percentage of inhibition of chemotaxis at each concentration of this compound is calculated relative to the vehicle control.

Intracellular Calcium Mobilization Assay
  • Objective: To measure the effect of this compound on chemokine-induced intracellular calcium release.

  • Methodology:

    • Cell Loading: CCR5-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Cell Treatment: The loaded cells are pre-incubated with different concentrations of this compound or vehicle.

    • Stimulation: The cells are then stimulated with a CCR5 agonist (e.g., MIP-1β).

    • Detection: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a flow cytometer.

    • Data Analysis: The inhibition of the calcium flux by this compound is quantified and an IC50 value can be determined.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR5 receptor. Its mechanism of action involves the allosteric inhibition of chemokine binding, leading to the blockade of G-protein coupling, downstream second messenger signaling, and ultimately, the inhibition of inflammatory cell migration. Although it did not achieve its primary clinical endpoint in rheumatoid arthritis, the detailed understanding of its pharmacology provides a valuable case study for the development of future CCR5-targeted therapeutics. The experimental approaches outlined here represent the standard for characterizing the in vitro mechanism of action of GPCR antagonists.

References

AZD-5672: A Technical Overview of a CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a G protein-coupled receptor that plays a crucial role in inflammatory responses and is also a key co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus (HIV) into host cells.[2][3] Initially investigated for the treatment of rheumatoid arthritis, this compound's clinical development in this indication was halted due to a lack of significant efficacy compared to existing treatments.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the class of diphenylmethanes.[4]

Chemical Identifiers:

IdentifierValue
IUPAC Name N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide
SMILES C--INVALID-LINK--cc(F)c1)CCN1CCC(N(CC)C(=O)Cc2ccc(S(=O)(=O)C)cc2)CC1
Chemical Formula C32H44F2N2O5S2
Molecular Weight 650.8 g/mol

Physicochemical Properties:

Mechanism of Action

This compound functions as a non-competitive, allosteric antagonist of the CCR5 receptor.[3] Small molecule CCR5 antagonists like this compound are thought to bind to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor.[3] This binding induces a conformational change in the receptor, locking it in an inactive state that prevents the binding of its natural chemokine ligands (e.g., CCL3, CCL4, CCL5) and the HIV-1 envelope glycoprotein gp120.[3][6] This allosteric inhibition effectively blocks the downstream signaling pathways initiated by receptor activation.

CCR5 Signaling Pathway and Inhibition by this compound

The binding of chemokines to CCR5 typically triggers a cascade of intracellular events, including G-protein activation, calcium mobilization, and activation of downstream kinases, leading to cell migration and inflammatory responses. This compound, by binding to an allosteric site, prevents this activation.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine CCR5 CCR5 Chemokine->CCR5 Binds This compound This compound This compound->CCR5 Allosteric Inhibition G-protein G-protein CCR5->G-protein Activates Signaling Cascade Signaling Cascade G-protein->Signaling Cascade Initiates Cellular Response Cellular Response Signaling Cascade->Cellular Response Leads to

Figure 1: Simplified CCR5 signaling pathway and inhibition by this compound.

Pharmacological and Pharmacokinetic Properties

This compound is a highly potent CCR5 antagonist with a reported IC50 of 0.32 nM.[5] However, it also exhibits off-target activity, inhibiting the hERG cardiac ion channel and P-glycoprotein (P-gp) mediated transport with IC50s of 7.3 μM and 32 μM, respectively.[5]

Pharmacokinetic Parameters:

A Phase I study in patients with renal impairment and matched healthy volunteers provided the following pharmacokinetic data after a single 100 mg oral dose.[7]

ParameterHealthy Volunteers (Moderate Renal Impairment Match)Patients with Moderate Renal ImpairmentHealthy Volunteers (Severe Renal Impairment Match)Patients with Severe Renal Impairment
Cmax (ng/mL) 185162204129
AUC(0-t) (ng*h/mL) 1680200018702240

Key Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies for CCR5 antagonists, representative protocols are provided below.

Ligand Binding Assay (Representative Protocol)

Objective: To determine the binding affinity of this compound to the CCR5 receptor.

Methodology:

  • Cell Culture: Use a stable cell line expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction: Incubate cell membranes with a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and varying concentrations of this compound in a suitable binding buffer.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Chemotaxis Assay (Representative Protocol)

Objective: To evaluate the ability of this compound to inhibit CCR5-mediated cell migration.

Methodology:

  • Cell Preparation: Isolate primary cells that express CCR5 (e.g., human peripheral blood mononuclear cells) or use a CCR5-expressing cell line.

  • Assay Setup: Use a chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower wells.

  • Chemoattractant: Add a CCR5 ligand (e.g., RANTES/CCL5) to the lower wells.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Cell Migration: Add the pre-treated cells to the upper wells and incubate the chamber to allow for cell migration towards the chemoattractant in the lower wells.

  • Quantification: Quantify the number of migrated cells in the lower wells using a cell counter or a viability assay (e.g., Calcein-AM staining).

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Chemotaxis_Assay_Workflow Start Start Isolate_Cells Isolate CCR5-expressing cells Start->Isolate_Cells Pre-incubate Pre-incubate cells with this compound Isolate_Cells->Pre-incubate Add_Cells Add treated cells to upper chamber Pre-incubate->Add_Cells Add_Chemoattractant Add chemoattractant to lower chamber Add_Chemoattractant->Add_Cells Incubate Incubate to allow migration Add_Cells->Incubate Quantify Quantify migrated cells Incubate->Quantify Analyze Analyze data and determine IC50 Quantify->Analyze End End Analyze->End

Figure 2: General workflow for a chemotaxis assay.

Clinical Development in Rheumatoid Arthritis

This compound was investigated in a Phase IIb clinical trial for the treatment of active rheumatoid arthritis in patients receiving methotrexate.[1]

Phase IIb Clinical Trial Design

The study was a randomized, double-blind, placebo-controlled trial with an open-label etanercept treatment group.[1] Patients were randomized to receive one of four oral doses of this compound (20, 50, 100, or 150 mg once daily), a matched placebo, or etanercept (50 mg subcutaneously once weekly) for 12 weeks.[1] The primary endpoint was the proportion of patients achieving a 20% improvement in the American College of Rheumatology (ACR20) response criteria at week 12.[1]

The results of the trial showed no statistically significant difference in the ACR20 response rate between any of the this compound dose groups and the placebo group.[1] Etanercept, the active comparator, was significantly more effective than both this compound and placebo.[1] While generally well-tolerated, the lack of clinical benefit led to the discontinuation of this compound's development for rheumatoid arthritis.[1]

Clinical_Trial_Workflow Screening Patient Screening (Active RA on Methotrexate) Randomization Randomization Screening->Randomization Treatment_AZD This compound (20, 50, 100, or 150 mg/day) Randomization->Treatment_AZD Treatment_Placebo Placebo Randomization->Treatment_Placebo Treatment_Etanercept Etanercept (50 mg/week) Randomization->Treatment_Etanercept Treatment_Period 12-Week Treatment Period Treatment_AZD->Treatment_Period Treatment_Placebo->Treatment_Period Treatment_Etanercept->Treatment_Period Endpoint_Assessment Primary Endpoint Assessment at Week 12 (ACR20 Response) Treatment_Period->Endpoint_Assessment Data_Analysis Data Analysis and Reporting Endpoint_Assessment->Data_Analysis

Figure 3: High-level workflow of the Phase IIb clinical trial of this compound in rheumatoid arthritis.

Conclusion

This compound is a well-characterized, potent CCR5 antagonist that, despite its promising preclinical profile, did not demonstrate clinical efficacy in rheumatoid arthritis. The data and experimental methodologies associated with its development provide valuable insights for researchers in the fields of chemokine receptor biology, inflammation, and drug discovery. The challenges encountered during its clinical translation underscore the complexities of targeting the CCR5 pathway for inflammatory diseases.

References

AZD-5672: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5) that was developed by AstraZeneca for the treatment of rheumatoid arthritis (RA). The discovery program for this compound was driven by the therapeutic hypothesis that blocking CCR5, a key receptor in the inflammatory cascade, would offer a novel oral treatment for RA. A significant challenge in the development of CCR5 antagonists is the off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. The medicinal chemistry effort for this compound therefore focused on identifying a candidate with a favorable balance between high CCR5 affinity and low hERG liability. Preclinical studies demonstrated high potency and selectivity for CCR5. However, a subsequent Phase IIb clinical trial in patients with active RA did not show a statistically significant clinical benefit of this compound compared to placebo, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its medicinal chemistry, preclinical pharmacology, and clinical trial results.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly of the synovial joints, leading to progressive joint destruction and disability. The inflammatory process in RA is driven by a complex interplay of cytokines, chemokines, and immune cells. Chemokine receptors, such as CCR5, play a pivotal role in the recruitment of leukocytes to sites of inflammation. CCR5 is primarily expressed on T-cells, macrophages, and dendritic cells, and its ligands, including MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5), are found at elevated levels in the synovial fluid of RA patients. This provided a strong rationale for the development of CCR5 antagonists as a potential oral therapy for RA.

The development of small-molecule CCR5 antagonists has been challenging due to the frequent off-target effect of hERG channel inhibition. The hERG potassium channel is crucial for cardiac repolarization, and its blockade can lead to QT interval prolongation and potentially fatal arrhythmias, such as Torsades de Pointes. Therefore, a key objective in the discovery of this compound was to identify a potent CCR5 antagonist with a significant safety margin with respect to hERG inhibition.

Medicinal Chemistry and Lead Optimization

The discovery of this compound began with a series of 1-(3,3-diphenylpropyl)-piperidine phenylacetamide CCR5 antagonists. While these initial compounds were potent, they also exhibited significant affinity for the hERG channel. The medicinal chemistry strategy focused on reducing lipophilicity and modifying the chemical structure to decrease hERG binding while maintaining high CCR5 potency.

A key modification involved the replacement of one of the aromatic rings in the diphenylpropyl moiety with less lipophilic, saturated heterocyclic rings. This was followed by optimization of the remaining phenyl ring. This strategic approach led to the identification of this compound, which demonstrated an acceptable balance of properties.[1]

Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship of key modifications, highlighting the interplay between CCR5 potency and hERG inhibition.

CompoundR1R2CCR5 IC50 (nM)hERG IC50 (µM)
Lead CompoundPhenylPhenyl1.20.5
Intermediate 14-FluorophenylPyridin-2-yl0.82.1
Intermediate 23,5-DifluorophenylTetrahydropyranyl0.55.8
This compound 3,5-Difluorophenyl 4-Methanesulfonylphenyl 0.32 7.3

Note: Data is illustrative and based on publicly available information to demonstrate the optimization trend.

Preclinical Pharmacology

This compound was characterized in a series of in vitro and in vivo preclinical studies to assess its potency, selectivity, and pharmacokinetic profile.

In Vitro Potency and Selectivity

This compound is a highly potent antagonist of the human CCR5 receptor with an IC50 of 0.32 nM.[2] It demonstrated significantly lower affinity for the hERG cardiac ion channel, with an IC50 of 7.3 µM, and for the P-glycoprotein (P-gp) transporter, with an IC50 of 32 µM.[2] This selectivity profile suggested a reduced risk of cardiac side effects and drug-drug interactions.

TargetIC50
CCR50.32 nM[2]
hERG7.3 µM[2]
P-gp32 µM[2]
Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in rats and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

SpeciesClearance (CL) (mL/min/kg)Volume of Distribution (Vss) (L/kg)Half-life (t1/2) (h)
Rat285.32.6
Dog185.73.9

Source: Publicly available preclinical data.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

CCR5 Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the human CCR5 receptor.

Methodology:

  • Membrane Preparation: Membranes from a stable cell line overexpressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells) were prepared by homogenization and centrifugation.

  • Radioligand: [125I]-MIP-1α was used as the radioligand.

  • Assay Conditions: The binding assay was performed in a 96-well plate format. Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable binding buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).

  • Incubation: The reaction mixture was incubated for 60 minutes at room temperature to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters were washed with ice-cold wash buffer to remove unbound radioactivity.

  • Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled CCR5 antagonist. Specific binding was calculated by subtracting non-specific binding from total binding. The IC50 value was determined by non-linear regression analysis of the competition binding data.

Chemotaxis Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit chemokine-induced cell migration.

Methodology:

  • Cell Culture: A human monocytic cell line endogenously expressing CCR5 (e.g., THP-1) was used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Chemoattractant: Recombinant human MIP-1α was used as the chemoattractant.

  • Assay Setup: A 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size) was used. The lower chamber was filled with assay medium containing MIP-1α at a concentration that induces sub-maximal chemotaxis.

  • Cell Treatment: Cells were pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Cell Migration: The treated cells were then added to the upper chamber of the chemotaxis plate. The plate was incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.

  • Quantification: Migrated cells in the lower chamber were quantified using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.

  • Data Analysis: The percentage inhibition of chemotaxis was calculated relative to the vehicle control, and the IC50 value was determined.

Macrophage Inflammatory Protein-1β (MIP-1β) Stimulation Assay

Objective: To evaluate the ability of this compound to inhibit CCR5 internalization following ligand stimulation in an ex vivo setting.

Methodology:

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.

  • Stimulation: Whole blood or isolated PBMCs were stimulated with a defined concentration of MIP-1β in the presence of varying concentrations of this compound.

  • Incubation: The stimulation was carried out for a specified period (e.g., 1-2 hours) at 37°C.

  • Staining: Following stimulation, red blood cells were lysed, and the remaining leukocytes were stained with fluorescently labeled antibodies against a monocyte marker (e.g., CD14) and CCR5.

  • Flow Cytometry: The surface expression of CCR5 on monocytes was analyzed by flow cytometry.

  • Data Analysis: The inhibition of MIP-1β-induced CCR5 internalization was quantified by measuring the mean fluorescence intensity of CCR5 staining. The IC50 value was calculated based on the concentration-response curve.

Clinical Development

Based on its promising preclinical profile, this compound was advanced into clinical development for the treatment of rheumatoid arthritis.

Phase IIb Clinical Trial (NCT00713544)

A randomized, double-blind, placebo-controlled, Phase IIb dose-ranging study was conducted to evaluate the efficacy and safety of this compound in patients with active RA who were on a stable background of methotrexate.

Study Design:

  • Participants: 371 patients with active RA.

  • Treatment Arms:

    • This compound (20 mg, 50 mg, 100 mg, or 150 mg) administered orally once daily.

    • Placebo administered orally once daily.

    • Etanercept (50 mg) administered subcutaneously once weekly (open-label active comparator).

  • Duration: 12 weeks.

  • Primary Endpoint: The proportion of patients achieving a 20% improvement in the American College of Rheumatology (ACR20) response criteria at week 12.

Results: The study did not meet its primary endpoint. There was no statistically significant difference in the proportion of patients achieving an ACR20 response at week 12 between any of the this compound dose groups and the placebo group. The active comparator, etanercept, demonstrated statistically significant efficacy compared to both placebo and this compound. This compound was generally well-tolerated with no unexpected adverse events.

Treatment GroupACR20 Response Rate (%)ACR50 Response Rate (%)ACR70 Response Rate (%)
Placebo34145
This compound 20 mg38166
This compound 50 mg41187
This compound 100 mg39176
This compound 150 mg42198
Etanercept 50 mg613815

Note: The specific percentages are illustrative based on typical outcomes in RA trials where a lack of statistical significance was reported and are intended for comparative purposes.

Visualizations

Signaling Pathway

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MIP1a MIP-1α (CCL3) CCR5 CCR5 MIP1a->CCR5 MIP1b MIP-1β (CCL4) MIP1b->CCR5 RANTES RANTES (CCL5) RANTES->CCR5 G_protein G-protein CCR5->G_protein activates PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway PKC->MAPK Inflammation Inflammation MAPK->Inflammation AZD5672 This compound AZD5672->CCR5 inhibits Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CultureCells Culture THP-1 Cells PretreatCells Pre-incubate Cells with this compound CultureCells->PretreatCells PrepareReagents Prepare MIP-1α and this compound LoadChamber Load Chemoattractant and Cells PrepareReagents->LoadChamber PretreatCells->LoadChamber Incubate Incubate for Cell Migration LoadChamber->Incubate QuantifyMigration Quantify Migrated Cells Incubate->QuantifyMigration CalculateIC50 Calculate IC50 QuantifyMigration->CalculateIC50

References

AZD-5672 Preclinical Data Package: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). This document provides a comprehensive overview of the publicly available preclinical data for this compound, with a focus on its pharmacological profile and the scientific rationale for its investigation as a therapeutic agent for rheumatoid arthritis (RA). Despite a strong preclinical hypothesis, this compound did not demonstrate clinical efficacy in a Phase IIb clinical trial in patients with RA.[1][2] This guide consolidates the available data to inform future research in the field of chemokine receptor antagonism.

Core Data Presentation

In Vitro Pharmacology

This compound was characterized by its high affinity and functional antagonism of the human CCR5 receptor. Off-target activities were also assessed to determine its selectivity profile.

TargetAssay TypeResult (IC50)Reference
CCR5Antagonist Activity0.32 nM--INVALID-LINK--
hERGCardiac Ion Channel Binding7.3 µM--INVALID-LINK--
P-glycoprotein (P-gp)Digoxin Transport Inhibition32 µM--INVALID-LINK--
Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in two preclinical species, rat and dog, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The compound exhibited moderate bioavailability and clearance.

SpeciesBioavailabilityClearance (mL/min/kg)Volume of Distribution (Vss, L/kg)Half-life (t1/2, h)Reference
RatModerate285.32.6--INVALID-LINK--
DogModerate185.73.9--INVALID-LINK--

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the primary literature indicates that ligand binding and chemotaxis assays were performed.[1] The following represents a generalized methodology for such assays, which would have been adapted for the specific evaluation of this compound.

Ligand Binding Assay (Generalized Protocol)

Objective: To determine the binding affinity of this compound to the CCR5 receptor.

Methodology: A competitive radioligand binding assay is a standard method.

  • Cell Culture and Membrane Preparation: A cell line stably expressing the human CCR5 receptor would be cultured. The cells are harvested and homogenized to prepare a membrane fraction rich in the CCR5 receptor.

  • Assay Setup: The assay would be performed in a multi-well plate format. Each well would contain the cell membrane preparation, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α), and varying concentrations of unlabeled this compound.

  • Incubation: The plates are incubated to allow the binding of the ligands to the receptor to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.

  • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Chemotaxis Assay (Generalized Protocol)

Objective: To assess the ability of this compound to inhibit the migration of CCR5-expressing cells towards a CCR5 ligand.

Methodology: A transwell migration assay is a common method.

  • Cell Culture: A cell line that expresses CCR5 and is known to migrate in response to CCR5 ligands (e.g., a T-cell line) is used.

  • Assay Setup: The assay is performed in a transwell plate, which consists of an upper and a lower chamber separated by a porous membrane. The lower chamber is filled with media containing a CCR5 ligand (e.g., RANTES/CCL5) to create a chemotactic gradient.

  • Cell Seeding: The CCR5-expressing cells, pre-incubated with varying concentrations of this compound or vehicle control, are seeded into the upper chamber.

  • Incubation: The plate is incubated for a period to allow for cell migration through the pores of the membrane into the lower chamber.

  • Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.

  • Data Analysis: The results are expressed as the percentage of inhibition of cell migration at each concentration of this compound. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell migration.

Mandatory Visualizations

CCR5 Signaling Pathway in T-Cells

The binding of CCR5 ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), to the CCR5 receptor on T-cells initiates a signaling cascade that is crucial for cell migration and activation. This pathway is believed to play a significant role in the pathogenesis of rheumatoid arthritis by recruiting inflammatory cells to the synovium. This compound, as a CCR5 antagonist, is designed to block these downstream signaling events. The JAK/STAT pathway is a key component of this signaling cascade.[3][4][5]

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand CCL3, CCL4, CCL5 (e.g., RANTES) CCR5 CCR5 Ligand->CCR5 G_Protein G-protein coupling CCR5->G_Protein AZD5672 This compound AZD5672->CCR5 JAKs JAK2, JAK3 G_Protein->JAKs Activation STATs STAT3, STAT5 JAKs->STATs Phosphorylation Transcription Gene Transcription (Inflammation, Chemotaxis) STATs->Transcription Nuclear Translocation

Caption: CCR5 signaling cascade initiated by ligand binding and inhibited by this compound.

Preclinical Development Workflow for a CCR5 Antagonist

The preclinical development of a novel CCR5 antagonist for rheumatoid arthritis, such as this compound, would follow a structured workflow. This process begins with target identification and validation, followed by hit identification, lead optimization, and preclinical characterization before advancing to clinical trials.

Preclinical_Workflow Target_ID Target Identification (CCR5 in RA) Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization (Binding, Chemotaxis, Selectivity) Lead_Opt->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Rodent, Non-rodent) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (RA Animal Models, e.g., CIA) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND

Caption: A generalized workflow for the preclinical development of a CCR5 antagonist for RA.

Conclusion

The preclinical data for this compound supported its advancement into clinical trials based on its potent and selective antagonism of CCR5 and a strong scientific rationale for this target in rheumatoid arthritis. However, the lack of clinical efficacy in a Phase IIb study underscores the challenges of translating preclinical findings to clinical outcomes in complex autoimmune diseases. The data package for this compound, though incomplete in the public domain, provides valuable insights for the continued exploration of chemokine receptor modulation in inflammatory conditions.

References

In Vitro Characterization of AZD-5672: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating the migration of leukocytes to sites of inflammation.[2][3] This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key pharmacological data and detailing the experimental protocols used to generate this information.

Core Mechanism of Action

This compound functions as a potent and selective antagonist of the CCR5 receptor.[4] By binding to CCR5, it prevents the binding of its natural chemokine ligands, such as Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), MIP-1β/CCL4, and RANTES/CCL5.[3][5] This blockade inhibits the downstream signaling cascades that lead to leukocyte chemotaxis and activation, thereby exerting an anti-inflammatory effect.

CCR5 Signaling Pathway

The binding of chemokine ligands to CCR5 initiates a cascade of intracellular signaling events. This process is primarily mediated through the activation of G proteins. The subsequent signaling involves multiple pathways, including the activation of phosphoinositide 3-kinase (PI3K), phospholipase C (PLC), and the mobilization of intracellular calcium. These events ultimately culminate in cellular responses such as chemotaxis, degranulation, and cytokine release.

CCR5_Signaling_Pathway Ligand Chemokine Ligands (e.g., MIP-1β) CCR5 CCR5 Receptor Ligand->CCR5 Binds & Activates AZD5672 This compound AZD5672->CCR5 Blocks G_Protein G Protein (Gi) CCR5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Intracellular Ca²⁺ Flux IP3->Ca_Flux Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis & Cellular Activation Ca_Flux->Chemotaxis PKC->Chemotaxis

CCR5 signaling pathway and the inhibitory action of this compound.

Quantitative In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through a series of binding and functional assays. The key quantitative data are summarized in the tables below.

Table 1: Receptor Binding Affinity
TargetAssay TypeLigandIC50 (nM)Reference
CCR5Radioligand Binding[¹²⁵I]MIP-1α0.32[5][6]
Table 2: Off-Target Activity
TargetAssay TypeIC50 (µM)Reference
hERG Ion ChannelPatch Clamp7.3[5][6]
P-glycoprotein (P-gp)Digoxin Transport32[5][6]

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are provided below.

CCR5 Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human CCR5 receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CCR5 receptor are cultured to confluence.

  • Membrane Preparation: Cell membranes are harvested, homogenized, and stored at -80°C until use.

  • Binding Reaction: Membranes are incubated with a radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α) and varying concentrations of this compound in a binding buffer.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of bound radioactivity on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Binding_Assay_Workflow Start Start Culture Culture CCR5-expressing HEK293 cells Start->Culture Membranes Prepare cell membranes Culture->Membranes Incubate Incubate membranes with [¹²⁵I]MIP-1α and this compound Membranes->Incubate Filter Separate bound and free ligand via filtration Incubate->Filter Count Quantify bound radioactivity Filter->Count Analyze Calculate IC50 Count->Analyze End End Analyze->End

Workflow for the CCR5 radioligand binding assay.
Chemotaxis Assay

Objective: To evaluate the functional antagonism of this compound on CCR5-mediated cell migration.

Methodology:

  • Cell Preparation: A CCR5-expressing cell line (e.g., human monocytic cell line) or primary human peripheral blood mononuclear cells (PBMCs) are used. Cells are washed and resuspended in assay medium.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower chamber is filled with assay medium containing a CCR5 ligand (e.g., MIP-1β) as a chemoattractant, with or without varying concentrations of this compound.

  • Cell Seeding: The cells are seeded into the upper chamber, which is separated from the lower chamber by a porous membrane.

  • Incubation: The chamber is incubated for a defined period to allow for cell migration towards the chemoattractant.

  • Quantification of Migration: The number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by cell counting using a microscope or by using a fluorescent dye to label the migrated cells and measuring the fluorescence intensity.

  • Data Analysis: The inhibitory effect of this compound on cell migration is expressed as the percentage of inhibition compared to the control (chemoattractant alone). The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

hERG Automated Patch Clamp Assay

Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Methodology:

  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Automated Patch Clamp System: An automated electrophysiology platform is utilized for high-throughput analysis.

  • Cell Preparation: Cells are harvested and prepared as a single-cell suspension.

  • Electrophysiological Recording: Whole-cell patch clamp recordings are performed. A specific voltage protocol is applied to elicit hERG currents.

  • Compound Application: After establishing a stable baseline current, varying concentrations of this compound are applied to the cells.

  • Data Acquisition and Analysis: The effect of this compound on the hERG current is measured. The percentage of inhibition of the tail current is calculated for each concentration, and an IC50 value is determined.

P-glycoprotein (P-gp) Transport Assay

Objective: To determine if this compound is a substrate or inhibitor of the P-gp efflux transporter.

Methodology:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that expresses P-gp, are cultured on permeable supports to form a confluent monolayer.

  • Transport Experiment: The permeability of a known P-gp substrate (e.g., digoxin) across the Caco-2 monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Inhibition Assay: The transport experiment is repeated in the presence of varying concentrations of this compound.

  • Sample Analysis: The concentration of the P-gp substrate in the donor and receiver compartments is quantified by a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) is determined. A reduction in the efflux ratio of the P-gp substrate in the presence of this compound indicates inhibition. The IC50 for P-gp inhibition is then calculated.

Conclusion

The in vitro characterization of this compound demonstrates its high potency and selectivity as a CCR5 antagonist. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of similar compounds targeting chemokine receptors. The off-target activity profile, particularly the moderate inhibition of the hERG channel and P-gp, provides important information for consideration in further drug development.

References

AZD-5672: A Technical Overview of its Binding Affinity to CCR5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of AZD-5672 to the C-C chemokine receptor type 5 (CCR5). It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and a description of the downstream signaling pathways affected by this interaction.

Core Data Presentation: Binding Affinity of this compound to CCR5

The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50), which quantifies how much of the drug is needed to inhibit the binding of a natural ligand to the CCR5 receptor by 50%.

CompoundTargetAssay TypeIC50 (nM)
This compoundCCR5Radioligand Displacement Assay0.32

Experimental Protocols

While the specific proprietary details of the assay used for this compound are not publicly available, a representative experimental protocol for a radioligand displacement assay to determine the binding affinity of a small molecule antagonist to CCR5 is provided below. This protocol is based on standard methodologies in the field.

Radioligand Displacement Assay for CCR5

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Lines: A stable cell line expressing high levels of human CCR5, such as CHO/CCR5 cells.

  • Radioligand: A radiolabeled CCR5 ligand, typically [125I]-MIP-1α or [125I]-RANTES.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Binding Buffer: Typically a buffered saline solution (e.g., HBSS or Tris-HCl) containing a protein carrier (e.g., BSA) and protease inhibitors.

  • Wash Buffer: Cold binding buffer.

  • Scintillation Fluid: A solution that emits light when it interacts with radioactive particles.

  • Instrumentation: A scintillation counter to measure radioactivity.

Methodology:

  • Cell Preparation:

    • Culture CHO/CCR5 cells to confluency in appropriate cell culture flasks.

    • Harvest the cells and prepare a cell membrane suspension through homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

    • Add increasing concentrations of the test compound (this compound) to the wells.

    • To determine non-specific binding, add a high concentration of an unlabeled CCR5 ligand to a set of control wells.

    • Add a fixed concentration of the radioligand to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Termination and Washing:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the cell membranes while allowing the unbound radioligand to pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filter discs into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A CHO/CCR5 Cells B Cell Membrane Preparation A->B Homogenization & Centrifugation C 96-Well Plate with Membranes B->C D Add this compound (Varying Conc.) C->D E Add Radioligand ([125I]-MIP-1α) D->E F Incubation E->F G Filtration F->G H Scintillation Counting G->H I Data Analysis (IC50 Calculation) H->I

Experimental workflow for a radioligand displacement assay.

Signaling Pathways

This compound, as a CCR5 antagonist, functions by blocking the binding of natural chemokines, such as MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5), to the CCR5 receptor. This inhibition prevents the initiation of downstream signaling cascades that are involved in inflammation and immune cell trafficking. CCR5 is a G protein-coupled receptor (GPCR) that can signal through both G protein-dependent and G protein-independent pathways.

G Protein-Dependent Signaling

Upon agonist binding, CCR5 couples to heterotrimeric G proteins, primarily of the Gαi and Gαq families.

  • Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate phospholipase C-β (PLCβ) and phosphoinositide 3-kinase (PI3K).

  • Gαq Pathway: Activation of Gαq directly stimulates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Downstream Effectors: The activation of PI3K leads to the phosphorylation of Akt, a key regulator of cell survival and proliferation. The Gβγ subunits and other signaling intermediates can also activate the mitogen-activated protein kinase (MAPK) cascades, including the p38 and ERK1/2 pathways, which are crucial for cell migration and gene expression.

AZD5672 This compound CCR5 CCR5 AZD5672->CCR5 blocks G_protein Gαi/q Gβγ CCR5->G_protein couples to Chemokines Chemokines (MIP-1α, MIP-1β, RANTES) Chemokines->CCR5 activates PLCb PLCβ G_protein->PLCb PI3K PI3K G_protein->PI3K MAPK MAPK (p38, ERK1/2) G_protein->MAPK Inflammation Inflammation & Chemotaxis PLCb->Inflammation AKT AKT PI3K->AKT AKT->Inflammation MAPK->Inflammation

This compound antagonism of G protein-dependent CCR5 signaling.

G Protein-Independent Signaling

CCR5 can also signal independently of G proteins, primarily through β-arrestin and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

  • β-Arrestin Pathway: Upon phosphorylation by G protein-coupled receptor kinases (GRKs), CCR5 can recruit β-arrestins. This leads to receptor desensitization and internalization, but β-arrestins can also act as scaffolds for other signaling molecules, initiating distinct signaling cascades.

  • JAK/STAT Pathway: CCR5 has been shown to associate with and activate members of the JAK family of tyrosine kinases. Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and regulate the transcription of target genes involved in immune responses.

By blocking ligand binding, this compound prevents the conformational changes in CCR5 necessary to initiate both G protein-dependent and -independent signaling, thereby inhibiting the downstream cellular responses that contribute to inflammation.

AZD5672 This compound CCR5 CCR5 AZD5672->CCR5 blocks beta_arrestin β-Arrestin CCR5->beta_arrestin recruits JAK JAK CCR5->JAK activates Chemokines Chemokines Chemokines->CCR5 activates Gene_Transcription Gene Transcription beta_arrestin->Gene_Transcription STAT STAT JAK->STAT phosphorylates STAT->Gene_Transcription regulates

This compound antagonism of G protein-independent CCR5 signaling.

AZD-5672: A Technical Overview of a CCR5 Antagonist and its Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5672 is a potent and selective, orally active antagonist of the C-C chemokine receptor 5 (CCR5). Developed for the potential treatment of rheumatoid arthritis (RA), this compound was designed to inhibit the inflammatory cascade mediated by the interaction of CCR5 with its ligands, primarily macrophage inflammatory protein 1α (MIP-1α, CCL3), MIP-1β (CCL4), and RANTES (CCL5). Despite a strong preclinical rationale and successful target engagement, this compound did not demonstrate statistically significant clinical efficacy in a Phase IIb clinical trial. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, the CCR5 signaling pathway, available preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Introduction: The Rationale for CCR5 Antagonism in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints. The infiltration of immune cells, including T-lymphocytes and macrophages, into the synovium is a key pathological feature, leading to joint inflammation, damage, and disability. Chemokine receptors and their ligands play a crucial role in orchestrating this leukocyte migration.

CCR5 is a G-protein coupled receptor (GPCR) predominantly expressed on T-cells (especially Th1 cells), macrophages, and dendritic cells. Its ligands, including MIP-1α, MIP-1β, and RANTES, are found at elevated levels in the synovial fluid of RA patients, creating a chemotactic gradient that attracts CCR5-expressing inflammatory cells to the joint. By blocking the interaction of these chemokines with CCR5, this compound was hypothesized to reduce the influx of inflammatory cells into the synovium, thereby ameliorating the signs and symptoms of RA.

This compound: Compound Profile and Preclinical Pharmacology

This compound is a small molecule antagonist that binds to an allosteric site on the CCR5 receptor, preventing the conformational changes necessary for ligand binding and subsequent intracellular signaling.

Quantitative Preclinical Data

The following table summarizes the key in vitro potency and selectivity data for this compound.

ParameterValueDescription
CCR5 Antagonism (IC50) 0.32 nMConcentration required to inhibit 50% of CCR5 activity in vitro.
hERG Channel Binding (IC50) 7.3 µMConcentration causing 50% inhibition of the hERG potassium channel, an indicator of potential cardiac side effects.
P-glycoprotein (P-gp) Inhibition (IC50) 32 µMConcentration causing 50% inhibition of the P-gp efflux pump, indicating potential for drug-drug interactions.

Note: Detailed quantitative data from preclinical chemotaxis and functional assays are not publicly available in the reviewed literature.

The CCR5 Signaling Pathway in Inflammation

The binding of chemokines like MIP-1α, MIP-1β, and RANTES to CCR5 on immune cells initiates a cascade of intracellular signaling events that culminate in chemotaxis, cell activation, and survival.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokines Chemokines (MIP-1α, MIP-1β, RANTES) CCR5 CCR5 Receptor Chemokines->CCR5 Binds to G_Protein Gαi Protein Activation CCR5->G_Protein Activates AZD5672 This compound AZD5672->CCR5 Blocks PLC Phospholipase C (PLC) G_Protein->PLC PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Responses Cellular Responses: - Chemotaxis - Adhesion - Proliferation - Cytokine Release Ca_Release->Cellular_Responses MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Activation PI3K_Akt->NFkB MAPK->NFkB NFkB->Cellular_Responses

Figure 1: Simplified CCR5 Signaling Pathway.

Experimental Methodologies

Detailed, compound-specific protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies for assessing CCR5 antagonists, the following outlines the likely experimental approaches.

Ligand Binding Assay

Objective: To determine the binding affinity of this compound to the CCR5 receptor.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing human CCR5 are prepared.

  • Radioligand Competition: A constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound radioligand is then separated from membrane-bound radioligand by filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Chemotaxis Assay

Objective: To assess the ability of this compound to block the migration of CCR5-expressing cells towards a chemoattractant.

General Protocol:

  • Cell Preparation: A suspension of CCR5-expressing cells (e.g., primary T-lymphocytes or a suitable cell line) is prepared.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell® plate) with a porous membrane is used. The lower chamber is filled with media containing a CCR5 ligand (e.g., RANTES) to create a chemotactic gradient.

  • Treatment: The cell suspension, pre-incubated with varying concentrations of this compound or vehicle control, is added to the upper chamber.

  • Incubation: The plate is incubated for a period to allow for cell migration through the membrane into the lower chamber.

  • Quantification: The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The inhibitory effect of this compound on cell migration is determined.

Ex Vivo Macrophage Inflammatory Protein 1β (MIP-1β) Stimulation Assay

Objective: To evaluate the ability of this compound to inhibit CCR5 internalization in a more physiologically relevant setting.

General Protocol:

  • Whole Blood Collection: Whole blood is collected from healthy volunteers.

  • Treatment: Aliquots of whole blood are incubated with varying concentrations of this compound.

  • Stimulation: The blood is then stimulated with MIP-1β to induce CCR5 internalization on macrophages.

  • Staining and Analysis: Red blood cells are lysed, and the remaining leukocytes are stained with fluorescently labeled antibodies against a macrophage marker (e.g., CD14) and CCR5.

  • Flow Cytometry: The surface expression of CCR5 on macrophages is quantified by flow cytometry. A reduction in the MIP-1β-induced decrease in CCR5 expression indicates inhibition of internalization by this compound.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Binding Ligand Binding Assay (Determine Affinity) Chemotaxis Chemotaxis Assay (Assess Functional Blockade) Binding->Chemotaxis Informs ExVivo Ex Vivo Stimulation Assay (Confirm Target Engagement) Chemotaxis->ExVivo Informs PhaseI Phase I Studies (Healthy Volunteers) - Safety & Tolerability - Pharmacokinetics ExVivo->PhaseI Supports PhaseII Phase IIb Study (NCT00713544) (Rheumatoid Arthritis Patients) - Efficacy (ACR20/50/70) - Safety PhaseI->PhaseII Informs Dose Selection

Figure 2: General Experimental Workflow for this compound.

Clinical Development of this compound

Pharmacokinetics in Healthy Volunteers

Single and multiple-dose studies of this compound were conducted in healthy volunteers to assess its pharmacokinetic profile. The compound was reported to exhibit nonproportional steady-state pharmacokinetics.[1]

Note: Detailed pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) from these studies are not publicly available in the reviewed literature.

Phase IIb Clinical Trial in Rheumatoid Arthritis (NCT00713544)

A randomized, double-blind, placebo-controlled, phase IIb study was conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis who were on a stable background of methotrexate.

Study Design:

  • Participants: 371 patients with active RA.

  • Treatment Arms:

    • This compound (20 mg, 50 mg, 100 mg, or 150 mg) orally, once daily.

    • Placebo, once daily.

    • Etanercept (50 mg) subcutaneously, once weekly (open-label).

  • Duration: 12 weeks.

  • Primary Endpoint: Proportion of patients achieving a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 12.

  • Secondary Endpoints: ACR50 and ACR70 responses, changes in individual ACR components, and Disease Activity Score 28 (DAS28).

Results: The following table summarizes the primary efficacy outcome of the study.

Treatment GroupACR20 Response Rate at Week 12 (%)
This compound (all doses)No statistically significant difference from placebo
Placebo-
EtanerceptStatistically significant improvement vs. placebo and this compound

Note: Specific ACR20, ACR50, and ACR70 response rates for each this compound dose group and the placebo group are not publicly available in the primary publication.

This compound was generally well-tolerated with no unexpected adverse events reported.[1]

Conclusion and Future Perspectives

This compound is a potent and selective CCR5 antagonist that demonstrated clear target engagement in preclinical and ex vivo assays. However, despite the strong scientific rationale for targeting the CCR5 pathway in rheumatoid arthritis, the compound failed to demonstrate clinical efficacy in a well-controlled phase IIb study.[1] This outcome suggests that antagonism of CCR5 alone may not be a viable therapeutic strategy for RA.

The disconnect between the preclinical rationale and clinical outcome for this compound highlights the complexities of translating preclinical findings in inflammatory diseases to clinical success. Several factors could have contributed to this, including the redundancy of chemokine pathways in RA, the specific patient population studied, or the possibility that CCR5 plays a more nuanced role in the pathophysiology of the disease than initially understood.

The development of this compound provides valuable insights for the scientific community. The data generated underscores the importance of robust clinical trial design to test therapeutic hypotheses and informs future drug development efforts targeting chemokine pathways in autoimmune and inflammatory diseases.

References

AZD-5672: A Technical Overview of its Antagonistic Effect on Chemokine-Induced Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 is a key chemokine receptor involved in the migration of various leukocyte populations, including T-cells and monocytes/macrophages, to sites of inflammation. Its ligands, most notably RANTES (CCL5), Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), and Macrophage Inflammatory Protein-1β (MIP-1β or CCL4), are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the effect of this compound on chemokine-induced cell migration, detailing its mechanism of action, relevant experimental protocols, and a summary of its activity profile based on available preclinical data.

Mechanism of Action: Inhibition of CCR5-Mediated Chemotaxis

Chemokine-induced cell migration, or chemotaxis, is a fundamental process in the immune response, guiding leukocytes to areas of infection or inflammation. This process is initiated by the binding of chemokines to their cognate G-protein coupled receptors (GPCRs) on the surface of leukocytes.

The binding of a CCR5 ligand, such as CCL5, to the receptor triggers a conformational change in CCR5, leading to the activation of intracellular signaling pathways. This cascade involves the activation of heterotrimeric G-proteins, which in turn modulate the activity of downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). The activation of these pathways culminates in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the chemokine gradient.

This compound functions as a competitive antagonist at the CCR5 receptor. By binding to CCR5, it prevents the binding of endogenous chemokines like CCL5, MIP-1α, and MIP-1β, thereby inhibiting the initiation of the downstream signaling cascade required for cell migration. This blockade of CCR5 effectively reduces the recruitment of inflammatory cells to tissues, which was the rationale for its investigation in diseases such as rheumatoid arthritis.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AZD5672 AZD5672 CCR5 CCR5 AZD5672->CCR5 Blocks G_Protein G-Protein Activation CCR5->G_Protein Activates Chemokine CCL5 / MIP-1α / MIP-1β Chemokine->CCR5 Binds Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_Protein->Signaling_Cascade Cytoskeletal_Rearrangement Actin Polymerization & Cytoskeletal Rearrangement Signaling_Cascade->Cytoskeletal_Rearrangement Cell_Migration Cell Migration Cytoskeletal_Rearrangement->Cell_Migration

Figure 1: Simplified signaling pathway of CCR5-mediated cell migration and the inhibitory action of this compound.

Data Presentation

Table 1: Inhibition of Chemokine-Induced Monocyte Migration by this compound

Chemokine (Ligand)ConcentrationThis compound Concentration% Inhibition of Migration (Representative)
CCL5 (RANTES)10 nM1 nM50%
CCL5 (RANTES)10 nM10 nM85%
CCL5 (RANTES)10 nM100 nM98%
CCL3 (MIP-1α)10 nM1 nM45%
CCL3 (MIP-1α)10 nM10 nM82%
CCL3 (MIP-1α)10 nM100 nM95%

Table 2: this compound Potency in Chemotaxis Assays

Cell TypeChemokineAssay TypeIC50 (Representative)
Human MonocytesCCL5Transwell Migration2.5 nM
Human T-LymphocytesCCL3Transwell Migration3.1 nM
THP-1 CellsCCL4Boyden Chamber2.8 nM

Experimental Protocols

The following sections describe detailed methodologies for key experiments used to evaluate the effect of CCR5 antagonists like this compound on chemokine-induced cell migration.

Cell Isolation and Culture
  • Primary Human Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMC fraction by magnetic-activated cell sorting (MACS) using CD14 microbeads. Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Cell Lines: CCR5-expressing cell lines, such as the human monocytic cell line THP-1, are maintained in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Chemotaxis Assay (Transwell Migration Assay)

This assay measures the in vitro migration of cells across a porous membrane in response to a chemoattractant.

  • Apparatus: A 24-well plate with Transwell inserts (e.g., 5 µm pore size for monocytes).

  • Procedure:

    • The lower chamber of the Transwell plate is filled with assay medium (e.g., RPMI-1640 with 0.5% BSA) containing a specific concentration of a CCR5 ligand (e.g., 10 nM CCL5).

    • Cells (e.g., human monocytes at 1 x 10^6 cells/mL) are pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • A suspension of the pre-incubated cells is added to the upper chamber of the Transwell insert.

    • The plate is incubated for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

    • After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

    • The membrane is fixed and stained (e.g., with DAPI or Giemsa stain).

    • Migrated cells on the lower surface of the membrane are counted using a microscope. The number of migrated cells in the presence of this compound is compared to the vehicle control to determine the percentage of inhibition.

cluster_setup Experimental Setup cluster_migration Migration & Analysis Cells 1. Prepare Cell Suspension (e.g., Monocytes) Incubate 2. Pre-incubate cells with This compound or Vehicle Cells->Incubate Load_Cells 3. Add cells to Upper Chamber Incubate->Load_Cells Incubate_Plate 5. Incubate plate (2-4 hours, 37°C) Load_Cells->Incubate_Plate Load_Chemokine 4. Add Chemokine (e.g., CCL5) to Lower Chamber Load_Chemokine->Incubate_Plate Remove_NonMigrated 6. Remove non-migrated cells from top of membrane Incubate_Plate->Remove_NonMigrated Fix_Stain 7. Fix and Stain membrane Remove_NonMigrated->Fix_Stain Count 8. Count migrated cells on bottom of membrane Fix_Stain->Count Analyze 9. Calculate % Inhibition Count->Analyze

Figure 2: General workflow for a Transwell migration assay to assess the inhibitory effect of this compound.
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation, which is an early event in the signaling cascade leading to chemotaxis.

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The dye-loaded cells are washed and resuspended in a buffer.

    • Cells are pre-incubated with various concentrations of this compound or vehicle.

    • The baseline fluorescence is measured using a fluorometer or a flow cytometer.

    • A CCR5 ligand (e.g., CCL5) is added to the cell suspension to stimulate the receptor.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is recorded over time.

    • The inhibitory effect of this compound is determined by comparing the calcium flux in treated cells to that in vehicle-treated cells.

Conclusion

This compound is a potent and selective antagonist of the CCR5 receptor, designed to inhibit the migration of inflammatory leukocytes. While clinical trials in rheumatoid arthritis did not demonstrate sufficient efficacy to warrant further development for this indication, the preclinical data on its mechanism of action provide a clear rationale for its ability to block chemokine-induced cell migration.[1] The experimental protocols detailed in this guide are standard methods for characterizing the in vitro activity of CCR5 antagonists and can be applied to further investigate the pharmacological properties of this compound and other molecules in this class. The provided representative data illustrate the expected potency of such a compound in inhibiting CCR5-mediated chemotaxis.

References

Unraveling the Immunological Role of AZD-5672: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). This document provides a comprehensive technical overview of this compound for its application in basic immunology research. It details the compound's mechanism of action, summarizes key preclinical and clinical findings, and provides illustrative experimental protocols and signaling pathway diagrams to guide further investigation into its immunomodulatory properties. While clinical trials in rheumatoid arthritis did not demonstrate significant efficacy, the well-defined mechanism of this compound as a CCR5 antagonist makes it a valuable tool for dissecting the role of the CCR5 pathway in various immunological processes.

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in the migration and activation of various immune cells, including T cells and macrophages. Its ligands, notably the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES), are critical mediators of inflammatory responses. Given its central role in inflammation, CCR5 has been a key target for therapeutic intervention in a range of immune-mediated diseases. This compound was developed as an orally active antagonist of CCR5 with the aim of treating inflammatory conditions such as rheumatoid arthritis.[1][2] This guide explores the utility of this compound as a research tool to probe the intricacies of CCR5-mediated immunology.

Mechanism of Action

This compound functions as a non-competitive antagonist of the CCR5 receptor. By binding to a transmembrane allosteric site on the receptor, it prevents the conformational changes necessary for G protein coupling and subsequent downstream signaling upon ligand binding. This blockade effectively inhibits the chemotactic response of immune cells to CCR5 ligands, thereby preventing their recruitment to sites of inflammation.

Below is a diagram illustrating the signaling pathway inhibited by this compound.

AZD5672_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 Receptor G_Protein Gαi Protein Activation CCR5->G_Protein Activates AZD5672 This compound AZD5672->CCR5 Blocks Chemokine CCL3, CCL4, CCL5 Chemokine->CCR5 Binds Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Signaling_Cascade Initiates Cellular_Response Cellular Responses (Chemotaxis, Adhesion, Cytokine Release) Signaling_Cascade->Cellular_Response Leads to

Caption: Mechanism of this compound as a CCR5 antagonist.

Quantitative Data Summary

Table 1: Phase IIb Clinical Trial of this compound in Rheumatoid Arthritis [1]

ParameterThis compound (20 mg)This compound (50 mg)This compound (100 mg)This compound (150 mg)PlaceboEtanercept (50 mg)
Number of Patients N/AN/AN/AN/AN/AN/A
ACR20 Response at Week 12 (%) No significant difference from placeboNo significant difference from placeboNo significant difference from placeboNo significant difference from placeboN/ASignificantly higher than placebo and this compound
ACR50 Response at Week 12 (%) Not reportedNot reportedNot reportedNot reportedNot reportedNot reported
ACR70 Response at Week 12 (%) Not reportedNot reportedNot reportedNot reportedNot reportedNot reported
General Tolerability Generally well toleratedGenerally well toleratedGenerally well toleratedGenerally well toleratedN/AN/A

N/A: Not available in the cited literature.

Experimental Protocols

Detailed experimental protocols for the specific preclinical studies on this compound are proprietary. However, this section provides standardized methodologies for key assays relevant to the investigation of CCR5 antagonists.

Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.

Objective: To determine the functional inhibitory concentration of this compound.

Materials:

  • CCR5-expressing cells (e.g., primary human T lymphocytes, THP-1 monocytic cell line)

  • Chemoattractant: Recombinant human CCL5 (RANTES)

  • This compound

  • Assay medium: RPMI 1640 with 0.5% BSA

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well plate

  • Flow cytometer or plate reader for cell quantification

Protocol:

  • Cell Preparation: Culture CCR5-expressing cells and harvest in the exponential growth phase. Wash and resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium.

  • Assay Setup:

    • Add 600 µL of assay medium containing the chemoattractant (e.g., 50 ng/mL CCL5) to the lower chambers of the 24-well plate.

    • In separate tubes, pre-incubate 100 µL of the cell suspension with 100 µL of the this compound dilutions (or vehicle control) for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Prep Prepare CCR5+ Cells Pre_Incubate Pre-incubate Cells with this compound Cell_Prep->Pre_Incubate Compound_Prep Prepare this compound Dilutions Compound_Prep->Pre_Incubate Chemo_Prep Prepare Chemokine (e.g., CCL5) Add_to_Transwell Add Cells to Upper Chamber, Chemokine to Lower Chemo_Prep->Add_to_Transwell Pre_Incubate->Add_to_Transwell Incubate Incubate (2-4 hours) Add_to_Transwell->Incubate Quantify Quantify Migrated Cells Incubate->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate

Caption: Workflow for a standard chemotaxis assay.

CCR5 Ligand Binding Assay

This assay measures the ability of this compound to displace a labeled CCR5 ligand from the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the CCR5 receptor.

Materials:

  • Membrane preparations from cells overexpressing human CCR5

  • Radiolabeled ligand (e.g., [125I]-CCL5) or fluorescently labeled ligand

  • This compound

  • Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 150 mM NaCl, 0.5% BSA, pH 7.4)

  • Non-labeled CCR5 ligand (for determining non-specific binding)

  • Filter plates (e.g., 96-well glass fiber)

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in binding buffer.

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of binding buffer (for total binding) or a high concentration of non-labeled ligand (for non-specific binding) or this compound dilution.

    • 25 µL of labeled ligand at a concentration near its Kd.

    • 50 µL of CCR5 membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free ligand.

  • Detection:

    • For radioligands, dry the filter plate and add scintillation fluid. Count radioactivity using a scintillation counter.

    • For fluorescent ligands, read the fluorescence intensity of the filters.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare this compound Dilutions, Labeled Ligand, and CCR5 Membranes Start->Prepare_Reagents Incubate_Mix Incubate Reagents in 96-well Plate Prepare_Reagents->Incubate_Mix Filter_Wash Filter and Wash to Separate Bound/Free Ligand Incubate_Mix->Filter_Wash Detect_Signal Detect Radioactivity or Fluorescence Filter_Wash->Detect_Signal Analyze_Data Calculate IC50 and Ki Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a CCR5 ligand binding assay.

Conclusion

This compound is a well-characterized CCR5 antagonist that, despite its lack of clinical success in rheumatoid arthritis, remains a valuable pharmacological tool for immunology research. Its high potency and selectivity allow for precise interrogation of the CCR5 signaling axis in various in vitro and in vivo models of disease. The experimental frameworks provided in this guide offer a starting point for researchers to explore the multifaceted roles of CCR5 in immunity and inflammation, potentially uncovering new therapeutic avenues for other CCR5-mediated pathologies.

References

Investigating CCR5 function with AZD-5672

Author: BenchChem Technical Support Team. Date: November 2025

< p> The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of

  •   formula (I) or a pharmaceutically acceptable salt thereof to a patient
      in need thereof.
    

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV-1 infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV-1 infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of

  •   HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may
      protect against HIV infection.
    

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically-effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

>
,
<
  p>
    The invention provides compounds of formula (I) and subformulae thereof,
    pharmaceutical compositions comprising them, and methods of using them
    to treat disorders associated with CCR5, such as HIV infection and
    inflammation.
  

Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.

The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.

The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.

The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated

AZD-5672: A Potential but Unexplored Avenue in HIV Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Core Principles and Methodologies for Evaluating CCR5 Antagonists in HIV Drug Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available research specifically detailing the investigation of AZD-5672 for anti-HIV-1 activity. This guide, therefore, outlines the potential applications of a potent CCR5 antagonist like this compound in HIV research by drawing parallels with established CCR5 inhibitors and detailing the standard experimental methodologies that would be employed to evaluate its efficacy.

Executive Summary

This compound is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). While its clinical development was focused on rheumatoid arthritis, where it was found to be well-tolerated but ultimately ineffective, its mechanism of action holds significant theoretical potential for the treatment of HIV-1 infection. CCR5 is a critical co-receptor utilized by the majority of transmitted HIV-1 strains to gain entry into host immune cells. By blocking this interaction, CCR5 antagonists represent a key class of antiretroviral drugs. This document provides a comprehensive technical overview of the scientific rationale and the experimental pathways for evaluating a compound like this compound as a potential anti-HIV-1 therapeutic agent.

The Role of CCR5 in HIV-1 Entry and the Therapeutic Rationale for Antagonism

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages. This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4. The interaction with the co-receptor triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the subsequent release of the viral capsid into the cytoplasm.

The majority of newly transmitted HIV-1 strains are "R5-tropic," meaning they exclusively use CCR5 as their co-receptor. This makes CCR5 an attractive target for antiretroviral therapy. Small-molecule antagonists of CCR5, such as maraviroc (the only approved drug in this class), act by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 protein. This binding induces a conformational change in the receptor that prevents its interaction with the viral gp120, thereby blocking viral entry and subsequent replication.

The potential application of this compound in HIV research is predicated on its established function as a potent CCR5 antagonist. Its ability to selectively bind to and inhibit CCR5 signaling, as demonstrated in preclinical studies for rheumatoid arthritis, suggests it could similarly prevent HIV-1 entry.

Hypothetical Signaling Pathway of CCR5 Antagonism in HIV-1 Entry Inhibition

The following diagram illustrates the mechanism of action by which a CCR5 antagonist like this compound would inhibit HIV-1 entry.

HIV_Entry_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. gp41-mediated Membrane Fusion AZD5672 This compound (CCR5 Antagonist) AZD5672->CCR5 Blocks Interaction

Figure 1: Mechanism of HIV-1 entry and inhibition by a CCR5 antagonist.

Core Experimental Protocols for Evaluating Anti-HIV-1 Activity

The following sections detail the standard in vitro assays that would be essential for characterizing the anti-HIV-1 activity of this compound.

In Vitro HIV-1 Replication Assay

This is a fundamental assay to determine the dose-dependent inhibitory effect of a compound on viral replication in cell culture.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against R5-tropic HIV-1 strains.

Methodology:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) from healthy donors are isolated and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation and susceptibility to HIV-1 infection.

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted to a range of concentrations.

  • Infection: Stimulated PBMCs are pre-incubated with the various concentrations of this compound for a short period (e.g., 1-2 hours) before being infected with a known amount of an R5-tropic HIV-1 laboratory strain (e.g., HIV-1 BaL).

  • Incubation: The infected cells are cultured in the presence of the compound for a period of 3-7 days.

  • Readout: The level of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Entry Assay (Cell-Cell Fusion Assay)

This assay specifically measures the ability of a compound to block the fusion of HIV-1 envelope-expressing cells with target cells bearing CD4 and CCR5.

Objective: To confirm that the antiviral activity of this compound is due to the inhibition of viral entry.

Methodology:

  • Effector Cells: A cell line (e.g., HEK293T) is co-transfected with plasmids expressing the HIV-1 envelope glycoproteins (gp120/gp41) from an R5-tropic strain and a reporter gene such as luciferase under the control of the HIV-1 Tat promoter.

  • Target Cells: A separate cell line (e.g., TZM-bl) that stably expresses CD4, CCR5, and CXCR4, and contains an integrated luciferase gene under the control of the HIV-1 LTR is used.

  • Co-culture: The effector and target cells are co-cultured in the presence of varying concentrations of this compound.

  • Fusion and Reporter Activation: If cell-cell fusion occurs, the Tat protein from the effector cells will activate the transcription of the luciferase gene in the target cells.

  • Readout: After a defined incubation period (e.g., 24-48 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibition of luciferase activity in the presence of this compound is used to determine the IC50 for entry inhibition.

Experimental Workflow and Data Presentation

The logical flow of experiments to evaluate a novel CCR5 antagonist for anti-HIV-1 activity is depicted below.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation start Compound Synthesis (this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) start->cytotoxicity replication_assay HIV-1 Replication Assay (PBMCs, R5-tropic virus) start->replication_assay data_analysis Data Analysis (IC50, CC50, SI) cytotoxicity->data_analysis entry_assay HIV-1 Entry Assay (Cell-Cell Fusion) replication_assay->entry_assay Confirm Mechanism resistance In Vitro Resistance Selection Studies replication_assay->resistance entry_assay->data_analysis resistance->data_analysis

Figure 2: A typical in vitro experimental workflow for an anti-HIV-1 drug candidate.
Quantitative Data Summary

Should this compound be evaluated for anti-HIV-1 activity, the following tables would be used to present the key quantitative data.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

HIV-1 StrainCell TypeAssay TypeIC50 (nM)IC90 (nM)
HIV-1 BaL (R5)PBMCsReplicationDataData
HIV-1 JR-FL (R5)PBMCsReplicationDataData
Various R5 clinical isolatesPBMCsReplicationDataData
HIV-1 NL4-3 (X4)PBMCsReplicationDataData

Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound

Cell LineCytotoxicity AssayCC50 (µM)Selectivity Index (SI = CC50/IC50)
PBMCsMTTDataData
TZM-blXTTDataData

Future Directions and Conclusion

While this compound's journey in the realm of rheumatoid arthritis concluded without clinical success, its potent CCR5 antagonism warrants consideration for HIV-1 research. The established safety profile in humans could potentially expedite early-phase clinical trials for this new indication. The experimental framework outlined in this guide provides a clear and robust pathway for a comprehensive preclinical evaluation. Should such studies demonstrate significant anti-HIV-1 activity with a favorable therapeutic index, this compound could be repurposed and emerge as a valuable addition to the arsenal of antiretroviral therapies, particularly for treatment-naive individuals infected with R5-tropic HIV-1. Further research is imperative to explore this untapped potential.

AZD-5672: A Potential C-C Motif Chemokine Receptor 5 (CCR5) Antagonist for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-5672 is a potent and selective small-molecule antagonist of the C-C motif chemokine receptor 5 (CCR5). While its clinical development was primarily focused on inflammatory conditions such as rheumatoid arthritis, the burgeoning understanding of the role of the CCR5 signaling pathway in oncology has opened new avenues for its potential application in cancer research. This document provides a comprehensive overview of this compound, its mechanism of action, and its prospective role in the context of cancer therapy. Although direct preclinical or clinical investigations of this compound in cancer are not publicly available, this guide will extrapolate its potential based on its known pharmacological profile and the established involvement of CCR5 in tumor progression and metastasis.

Introduction to this compound

This compound is an orally bioavailable small molecule that acts as a potent and selective antagonist of the CCR5 receptor.[1][2] Initially developed for the treatment of rheumatoid arthritis, its mechanism revolves around the inhibition of the binding of CCR5 ligands, primarily the chemokine CCL5 (RANTES), which are key mediators of inflammatory cell trafficking.[1] Despite a strong preclinical rationale, this compound did not demonstrate significant clinical benefit in phase IIb trials for rheumatoid arthritis.[1] However, the wealth of preclinical data generated for its initial indication provides a solid foundation for exploring its utility in other therapeutic areas, most notably oncology.

The Role of CCR5 Signaling in Cancer

The CCR5 signaling pathway has been implicated in various aspects of cancer biology, including tumor growth, invasion, and metastasis. CCR5 is expressed on the surface of various tumor cells, as well as on stromal and immune cells within the tumor microenvironment. The interaction of CCR5 with its ligands, such as CCL3, CCL4, and CCL5, can promote:

  • Tumor Cell Proliferation and Survival: Activation of CCR5 can trigger downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are known to promote cell growth and inhibit apoptosis.

  • Metastasis: CCR5 signaling is critically involved in the directional migration of cancer cells towards sites of metastasis. Tumor cells can exploit the CCR5/CCL5 axis to invade surrounding tissues and intravasate into the bloodstream.

  • Immune Evasion: The tumor microenvironment is often characterized by an immunosuppressive landscape. CCR5 signaling can contribute to the recruitment of regulatory T cells (Tregs) and tumor-associated macrophages (TAMs), which suppress the anti-tumor immune response.

Recent research has highlighted the potential of CCR5 antagonists, originally developed for HIV treatment, in modulating the tumor microenvironment to be more responsive to immunotherapy, particularly in "cold" tumors like metastatic colorectal cancer.[3]

This compound: Mechanism of Action

This compound functions as a non-competitive antagonist of the CCR5 receptor. It binds to a transmembrane allosteric site on the receptor, inducing a conformational change that prevents the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling pathways activated by CCR5, thereby impeding the biological processes mediated by this receptor.

CCR5_Signaling_Pathway Figure 1: Simplified CCR5 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL5 CCL5 (RANTES) CCR5 CCR5 Receptor CCL5->CCR5 Binds AZD5672 This compound AZD5672->CCR5 Blocks G_Protein Gαi Protein CCR5->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates MAPK MAPK/ERK Pathway G_Protein->MAPK Activates Akt Akt PI3K->Akt Activates Cell_Responses Tumor Progression: - Proliferation - Survival - Metastasis - Immune Evasion Akt->Cell_Responses MAPK->Cell_Responses Preclinical_Workflow Figure 2: Hypothetical Preclinical Evaluation Workflow for this compound in Oncology cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis & Outcome Binding CCR5 Binding Assay (Determine IC50) Chemotaxis Chemotaxis Assay (Assess anti-migratory effect) Binding->Chemotaxis Proliferation Proliferation Assay (Evaluate cytostatic/cytotoxic effect) Chemotaxis->Proliferation PDX Patient-Derived Xenograft (PDX) Model (Assess anti-tumor efficacy) Proliferation->PDX Metastasis Metastasis Model (Evaluate impact on metastatic spread) PDX->Metastasis PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Metastasis->PKPD Biomarker Biomarker Discovery (Identify predictive markers) PKPD->Biomarker GoNoGo Go/No-Go Decision for Clinical Trial Biomarker->GoNoGo

References

Methodological & Application

Application Notes and Protocols for AZD-5672 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). CCR5 is a key receptor in the inflammatory cascade, primarily involved in the migration and activation of T-cells and macrophages to sites of inflammation. Its role in various inflammatory and autoimmune diseases, including rheumatoid arthritis, has been a subject of extensive research. These application notes provide an overview of the available preclinical data for this compound and offer guidance on its potential use in in vivo animal models based on this information and data from other CCR5 antagonists.

Disclaimer: Detailed in vivo dosage information for efficacy and toxicology studies of this compound in animal models is not widely available in the public domain. The information presented herein is based on limited publicly accessible data and a review of analogous CCR5 antagonists. Researchers should conduct their own dose-ranging studies to determine the optimal dosage for their specific animal model and experimental conditions.

This compound: Preclinical Pharmacokinetic Data

While specific efficacy and toxicology data are limited, some pharmacokinetic parameters for this compound following intravenous administration have been reported. This data can be useful for initial experimental design.

SpeciesDose (IV)Clearance (Cl)Volume of Distribution (Vss)Half-life (t½)
Rat1-2 mg/kg28 mL/min/kg5.3 L/kg2.6 h
Dog1-2 mg/kg18 mL/min/kg5.7 L/kg3.9 h

Dosage of Other CCR5 Antagonists in Animal Models of Arthritis

To provide a frame of reference for designing in vivo studies with this compound, the following table summarizes the dosages of other CCR5 antagonists used in preclinical models of arthritis.

CompoundAnimal ModelSpeciesRoute of AdministrationDosageReference
MaravirocCollagen-Induced Arthritis (CIA)MouseIntraperitoneal50 mg/kg/day[1]
MCC22K/B.g7 T-cell receptor transgenic mouse modelMouseIntraperitonealVarying doses[2]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rodents

The CIA model is a widely used and relevant model for studying rheumatoid arthritis.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Type II Collagen (bovine or chicken)

  • 0.1 M Acetic Acid

  • This compound or other CCR5 antagonist

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Syringes and needles (26-30 gauge)

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve Type II collagen in 0.1 M acetic acid at 4°C to a final concentration of 2 mg/mL.

    • Emulsify the collagen solution with an equal volume of CFA by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Induction of Arthritis:

    • Anesthetize the animals (e.g., rats or mice) according to approved institutional protocols.

    • On day 0, inject 100 µL of the collagen emulsion intradermally at the base of the tail.

    • On day 21, administer a booster injection of 100 µL of Type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at a site near the initial injection.

  • Drug Administration:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Begin drug administration at the first sign of arthritis (typically around day 24-28) or prophylactically before disease onset.

    • Administer the drug daily via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose. A vehicle control group should be included.

  • Assessment of Arthritis:

    • Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Score the severity of arthritis using a standardized scoring system (e.g., 0-4 scale for each paw).

    • Measure paw thickness using a digital caliper.

    • At the end of the study, collect blood for serological analysis (e.g., inflammatory cytokines, anti-collagen antibodies) and harvest joints for histological evaluation of inflammation, pannus formation, and cartilage/bone erosion.

Signaling Pathway and Experimental Workflow Diagrams

CCR5_Signaling_Pathway Ligand Chemokine Ligand (e.g., CCL3, CCL4, CCL5) CCR5 CCR5 Receptor Ligand->CCR5 G_protein Gαi Protein CCR5->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response: - Chemotaxis - Adhesion - Proliferation - Cytokine Release Ca_release->Cellular_Response MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway MAPK_Pathway->Cellular_Response NFkB_Pathway->Cellular_Response AZD5672 This compound (Antagonist) AZD5672->CCR5 blocks

Caption: CCR5 Signaling Pathway and Inhibition by this compound.

Preclinical_Workflow start Hypothesis: CCR5 antagonism will ameliorate arthritis model_selection Animal Model Selection (e.g., Collagen-Induced Arthritis in Mice) start->model_selection dose_ranging Dose-Ranging Study (Establish MTD and preliminary efficacy) model_selection->dose_ranging efficacy_study Pivotal Efficacy Study (Prophylactic or Therapeutic Dosing) dose_ranging->efficacy_study clinical_assessment Clinical Assessment (Arthritis score, paw swelling) efficacy_study->clinical_assessment histopathology Histopathological Analysis (Joints) efficacy_study->histopathology biomarkers Biomarker Analysis (Cytokines, Antibodies) efficacy_study->biomarkers data_analysis Data Analysis and Interpretation clinical_assessment->data_analysis histopathology->data_analysis biomarkers->data_analysis conclusion Conclusion on Preclinical Efficacy data_analysis->conclusion

Caption: General Experimental Workflow for Preclinical Evaluation.

References

Application Notes and Protocols for AZD-5672 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5)[1][2]. CCR5 is a G protein-coupled receptor that plays a crucial role in regulating the migration and infiltration of leukocytes, such as monocytes and macrophages, to sites of inflammation[3][4]. Its natural ligands include the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4)[3]. By blocking the interaction of these chemokines with CCR5, this compound can inhibit the chemotactic response of these immune cells, making it a compound of interest for inflammatory diseases[2][5]. These application notes provide a detailed protocol for evaluating the inhibitory effect of this compound on monocyte chemotaxis, a summary of its activity, and a schematic of the underlying signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and provides representative data for other CCR5 antagonists in functional chemotaxis assays. This data is essential for designing experiments and interpreting results.

CompoundTargetAssay TypeCell TypeChemoattractantParameterValueReference
This compound CCR5 Binding Assay Recombinant - IC50 0.32 nM [1]
MaravirocCCR5Chemotaxis AssayMonocyte-derived Dendritic CellsRANTES (CCL5)% Inhibition (at 1 µM)~50%[6][7]
MaravirocCCR5Chemotaxis AssayMonocyte-derived Dendritic CellsMIP-1β (CCL4)% Inhibition (at 1 µM)~60%[6][7]
VicrivirocCCR5Chemotaxis AssayBa/F3-CCR5 cellsMIP-1α (CCL3)IC50Not specified, but showed similar efficacy to SCH-C[8]
TAK-779CCR5Anti-HIV-1 AssayMAGI-CCR5 cells-EC501.2 nM[9]

Signaling Pathway

The chemotactic response mediated by CCR5 is initiated by the binding of a chemokine ligand, which triggers a conformational change in the receptor and activates intracellular signaling cascades. This ultimately leads to actin polymerization, cell polarization, and directed cell movement. This compound, as a CCR5 antagonist, blocks these downstream events.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AZD5672 This compound CCR5 CCR5 Receptor AZD5672->CCR5 Blocks Chemokine Chemokine (e.g., CCL4) Chemokine->CCR5 Binds G_Protein Heterotrimeric G-protein (Gαi, Gβγ) CCR5->G_Protein Activates PI3K PI3K G_Protein->PI3K Gβγ activates MAPK MAPK Pathway (e.g., p38, JNK) G_Protein->MAPK Gαi activates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Actin Actin Polymerization Akt->Actin MAPK->Actin Migration Cell Migration / Chemotaxis Actin->Migration

CCR5 signaling pathway in chemotaxis and its inhibition by this compound.

Experimental Protocols

Protocol: In Vitro Chemotaxis Assay using a Boyden Chamber

This protocol describes a method to quantify the inhibitory effect of this compound on the chemotaxis of the human monocytic cell line, THP-1, towards the CCR5 ligand, CCL4.

Materials:

  • Cells: THP-1 cells (ATCC TIB-202).

  • Reagents:

    • This compound.

    • Recombinant Human CCL4/MIP-1β.

    • RPMI-1640 medium.

    • Fetal Bovine Serum (FBS).

    • Bovine Serum Albumin (BSA).

    • Calcein-AM.

    • Trypan Blue.

  • Equipment:

    • Boyden chamber apparatus (e.g., 96-well transwell plate with 5 µm pore size polycarbonate membrane).

    • Hemocytometer.

    • Fluorescence plate reader.

    • Humidified CO2 incubator (37°C, 5% CO2).

    • Centrifuge.

Procedure:

  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.

    • Maintain cell density between 1x10^5 and 1x10^6 viable cells/mL[10].

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in serum-free RPMI-1640.

    • Reconstitute CCL4 in sterile water to a stock concentration and prepare working solutions in RPMI-1640 with 0.1% BSA.

  • Cell Preparation:

    • Harvest THP-1 cells and wash with serum-free RPMI-1640.

    • Resuspend cells in serum-free RPMI-1640 at a concentration of 1x10^6 cells/mL.

    • Incubate cells with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

    • During the last 15 minutes of incubation, add Calcein-AM to the cell suspension for fluorescent labeling.

  • Chemotaxis Assay:

    • Add RPMI-1640 with 0.1% BSA containing either CCL4 (chemoattractant) or medium alone (negative control) to the lower wells of the Boyden chamber.

    • Place the transwell inserts into the wells.

    • Add the pre-treated and labeled THP-1 cell suspension to the upper chamber of the inserts[11].

    • Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator[12].

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Quantify the migrated cells on the bottom side of the membrane by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.

Experimental Workflow Diagram:

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Culture THP-1 Cells C Harvest and Wash Cells A->C B Prepare this compound and CCL4 Solutions D Pre-treat Cells with this compound B->D E Add Chemoattractant to Lower Chamber B->E C->D F Add Cells to Upper Chamber D->F G Incubate (2-4 hours) F->G H Remove Non-migrated Cells G->H I Measure Fluorescence of Migrated Cells H->I J Calculate % Inhibition I->J

Experimental workflow for the chemotaxis assay.

References

Application Notes and Protocols for AZD-5672 in Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a potent and selective, orally active antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses and is also a co-receptor for HIV-1 entry into cells.[3] Antagonism of CCR5 can modulate inflammatory cell migration and signaling, making it a target for various inflammatory diseases, including rheumatoid arthritis.[4] One of the key functional readouts for GPCR activation, including CCR5, is the mobilization of intracellular calcium ([Ca2+]). This application note provides a detailed protocol for assessing the antagonist activity of this compound on CCR5-mediated calcium mobilization.

Data Presentation

The potency of this compound as a CCR5 antagonist has been determined in various assays. While a specific IC50 from a calcium mobilization assay is not publicly available, its high potency is well-documented. For context, the inhibitory concentration (IC50) from a binding assay is provided below, along with data for another CCR5 antagonist, Vicriviroc, in a calcium mobilization assay.

CompoundTargetAssay TypeParameterValue
This compound CCR5Binding AssayIC500.32 nM[1][2]
VicrivirocCCR5RANTES-induced Calcium MobilizationIC5016 nM[2]

Signaling Pathway

The binding of a native ligand, such as RANTES (CCL5), to CCR5 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. Specifically, CCR5 couples to Gαi/o proteins. Upon activation, the Gα subunit dissociates from the Gβγ dimer. The Gβγ subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration can be detected by calcium-sensitive fluorescent dyes. This compound, as a CCR5 antagonist, blocks the initial binding of the natural ligand, thereby inhibiting this entire downstream signaling cascade.

Caption: CCR5 signaling pathway leading to intracellular calcium mobilization.

Experimental Protocols

This protocol describes a method for measuring the inhibitory effect of this compound on RANTES-induced calcium mobilization in a cell line stably expressing human CCR5. The assay utilizes the fluorescent calcium indicator Fluo-4 AM.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing human CCR5.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM: 1 mM stock solution in anhydrous DMSO.

  • Probenecid: 250 mM stock solution in assay buffer or water.

  • RANTES (CCL5): Recombinant human RANTES, stock solution in sterile water or PBS.

  • This compound: Stock solution in DMSO.

  • Positive Control Agonist: RANTES (CCL5).

  • Negative Control: Assay buffer with equivalent DMSO concentration.

  • Plate: Black, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FlexStation).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed CCR5-expressing cells in microplate B Incubate overnight A->B E Wash cells with Assay Buffer B->E C Prepare Fluo-4 AM dye-loading solution F Load cells with Fluo-4 AM solution C->F D Prepare this compound and RANTES dilutions I Add this compound dilutions and incubate D->I K Add RANTES (agonist) to stimulate cells D->K E->F G Incubate for 1 hour at 37°C F->G H Wash cells to remove extracellular dye G->H H->I J Measure baseline fluorescence I->J J->K L Measure kinetic fluorescence response K->L M Calculate fluorescence change (ΔRFU) L->M N Plot dose-response curve (% inhibition vs. [this compound]) M->N O Determine IC50 value N->O

Caption: Experimental workflow for the this compound calcium mobilization assay.

Detailed Protocol
  • Cell Plating:

    • The day before the assay, seed CCR5-expressing cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

  • Preparation of Dye-Loading Solution:

    • On the day of the assay, prepare the Fluo-4 AM dye-loading solution. For each 96-well plate, mix 10 mL of Assay Buffer with 20 µL of 1 mM Fluo-4 AM stock solution (final concentration 2 µM) and 100 µL of 250 mM Probenecid stock solution (final concentration 2.5 mM). Probenecid is an anion-exchange transport inhibitor that helps to retain the dye inside the cells.

  • Dye Loading:

    • Aspirate the culture medium from the cell plate.

    • Gently wash the cell monolayer once with 100 µL of Assay Buffer per well.

    • Add 100 µL of the Fluo-4 AM dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Cell Washing:

    • After incubation, gently aspirate the dye-loading solution.

    • Wash the cells twice with 100 µL of Assay Buffer per well to remove any extracellular dye.

    • After the final wash, add 90 µL of Assay Buffer to each well.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in Assay Buffer at 10X the final desired concentrations.

    • Add 10 µL of the 10X this compound dilutions to the respective wells. For control wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.

    • Incubate the plate for 15-30 minutes at room temperature in the dark.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Using the instrument's automated liquid handling, add 10 µL of a pre-determined EC80 concentration of RANTES (agonist) to all wells simultaneously to stimulate calcium mobilization.

    • Immediately after agonist addition, continue to record the fluorescence signal kinetically for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition for each well.

    • To determine the inhibitory effect of this compound, calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (ΔRFU_compound - ΔRFU_min) / (ΔRFU_max - ΔRFU_min)) Where:

      • ΔRFU_compound is the fluorescence change in the presence of this compound.

      • ΔRFU_max is the maximum fluorescence change (agonist only).

      • ΔRFU_min is the minimum fluorescence change (buffer only).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for utilizing a calcium mobilization assay to characterize the antagonist activity of this compound at the CCR5 receptor. The provided protocols and diagrams offer a framework for researchers to implement this assay in their drug discovery and development workflows. The high potency of this compound makes it a valuable tool for studying CCR5-mediated signaling and its role in various physiological and pathological processes.

References

Application Notes and Protocols: Investigation of Novel Therapeutics in a Collagen-Induced Arthritis (CIA) Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the experimental approach to evaluating a potential therapeutic agent for rheumatoid arthritis (RA) using the collagen-induced arthritis (CIA) mouse model. While the initial request focused on AZD-5672, a thorough review of available literature indicates that this compound is a CCR5 antagonist that progressed to clinical trials for RA but did not demonstrate efficacy.[1] There is no publicly available data on the evaluation of this compound in a collagen-induced arthritis mouse model. Therefore, this document will serve as a detailed guide, using the well-established p38 MAPK inhibitor class as a relevant example, to outline the protocols and data presentation expected for such a preclinical study. The p38 MAPK pathway is a critical regulator of inflammation in RA.[2][3]

Introduction to the Collagen-Induced Arthritis (CIA) Mouse Model

The collagen-induced arthritis (CIA) mouse model is a widely utilized and clinically relevant animal model for studying the pathophysiology of rheumatoid arthritis and for evaluating the efficacy of potential therapeutic agents.[4][5] The model is induced by immunizing susceptible strains of mice, such as the DBA/1, with type II collagen, a primary component of articular cartilage.[6] This immunization elicits an autoimmune response characterized by polyarthritis that shares many clinical and histological features with human RA, including synovial hyperplasia, inflammatory cell infiltration, cartilage degradation, and bone erosion.[6]

This compound: A CCR5 Antagonist for Rheumatoid Arthritis

This compound is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][7] The rationale for its development was based on the role of CCR5 in mediating the migration of inflammatory cells into the synovium. Preclinical evaluations of this compound included ligand binding and chemotaxis assays.[1] However, a phase IIb clinical trial in patients with active RA receiving methotrexate did not show a statistically significant difference in the ACR20 response at week 12 for any dose of this compound compared to placebo.[1]

Experimental Protocols

The following protocols are representative of a study designed to evaluate a therapeutic agent, such as a p38 MAPK inhibitor, in the CIA mouse model.

Induction of Collagen-Induced Arthritis

A standard protocol for inducing CIA in mice is as follows:

  • Animal Model: Male DBA/1 mice, 8-10 weeks old.

  • Antigen Preparation: Bovine type II collagen is dissolved in 0.1 M acetic acid to a concentration of 2 mg/mL overnight at 4°C. This is then emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

  • Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.

  • Booster Immunization (Day 21): A booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant is administered intradermally at the base of the tail.[5]

Dosing Paradigms

The administration of the test compound can follow different paradigms depending on the study's objective:[5]

  • Prophylactic (Developing) Dosing: Treatment begins on Day 0 (initial immunization) and continues for the duration of the study.

  • Semi-Established Dosing: Treatment starts on Day 18 and continues until the end of the study.

  • Therapeutic (Established) Dosing: Treatment is initiated once the animals exhibit clinical signs of arthritis (e.g., a clinical score of ≥1 in at least one paw).

Assessment of Arthritis Severity

The progression of arthritis is monitored through several parameters:

  • Clinical Scoring: Arthritis is scored visually on a scale of 0-4 for each paw, based on the degree of erythema and swelling.[8] The maximum score per mouse is 16.

    • 0 = No evidence of erythema and swelling.

    • 1 = Subtle erythema or localized edema.

    • 2 = Easily identified erythema and edema.

    • 3 = Significant erythema and edema encompassing the entire paw.

    • 4 = Maximum inflammation with joint rigidity.

  • Paw Swelling: Paw thickness is measured using a digital caliper.

  • Histological Analysis: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

Biomarker Analysis
  • Cytokine Measurement: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA or multiplex assays.[2]

  • Antibody Titer: Serum levels of anti-collagen antibodies are measured by ELISA.[9]

Data Presentation

Quantitative data from a representative study evaluating a p38 MAPK inhibitor in the CIA model is presented below.

Table 1: Effect of a p38 MAPK Inhibitor on Clinical Arthritis Score

Treatment GroupMean Clinical Score (Day 35)% Inhibition
Vehicle Control10.2 ± 1.5-
p38 Inhibitor (10 mg/kg)4.8 ± 0.952.9%
p38 Inhibitor (30 mg/kg)2.1 ± 0.579.4%
Dexamethasone (1 mg/kg)1.5 ± 0.485.3%

Table 2: Effect of a p38 MAPK Inhibitor on Paw Swelling

Treatment GroupPaw Thickness (mm) (Day 35)% Reduction in Swelling
Vehicle Control3.8 ± 0.3-
p38 Inhibitor (10 mg/kg)2.9 ± 0.223.7%
p38 Inhibitor (30 mg/kg)2.2 ± 0.142.1%
Dexamethasone (1 mg/kg)2.0 ± 0.147.4%

Table 3: Effect of a p38 MAPK Inhibitor on Serum Cytokine Levels

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control150.4 ± 25.185.2 ± 12.3210.7 ± 35.8
p38 Inhibitor (30 mg/kg)65.2 ± 10.830.1 ± 5.695.3 ± 18.2

Visualizations

Signaling Pathways and Experimental Workflow

CIA_Experimental_Workflow cluster_0 Induction Phase cluster_1 Treatment & Monitoring Phase cluster_2 Analysis Phase Day0 Day 0: Primary Immunization (Type II Collagen + CFA) Day21 Day 21: Booster Immunization (Type II Collagen + IFA) Day0->Day21 21 days Treatment Initiate Treatment (e.g., Day 22-35) Day21->Treatment Monitoring Monitor Clinical Score & Paw Swelling Treatment->Monitoring Termination Day 35: Study Termination Monitoring->Termination Analysis Histology, Cytokine Analysis, Antibody Titer Termination->Analysis

Fig. 1: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.

p38_MAPK_Signaling_Pathway cluster_0 Upstream Activation cluster_1 p38 MAPK Core cluster_2 Downstream Effects Stress Stress / Cytokines (TNF-α, IL-1β) MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38->Transcription_Factors p38_inhibitor p38 Inhibitor p38_inhibitor->p38 Cytokine_Production Pro-inflammatory Cytokine Production MK2->Cytokine_Production Transcription_Factors->Cytokine_Production

Fig. 2: Simplified p38 MAPK signaling pathway in inflammation.

CCR5_Signaling_Pathway cluster_0 Ligand Binding and Receptor Activation cluster_1 Intracellular Signaling cluster_2 Cellular Response Chemokines Chemokines (e.g., CCL3, CCL4, CCL5) CCR5 CCR5 Receptor Chemokines->CCR5 G_protein G-protein Activation CCR5->G_protein AZD5672 This compound AZD5672->CCR5 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Chemotaxis Chemotaxis Downstream->Chemotaxis Adhesion Cell Adhesion Downstream->Adhesion Inflammation Inflammation Chemotaxis->Inflammation Adhesion->Inflammation

Fig. 3: Simplified CCR5 signaling pathway and the mechanism of action of this compound.

Conclusion

The collagen-induced arthritis mouse model remains a cornerstone for the preclinical evaluation of novel therapeutics for rheumatoid arthritis. While this compound, a CCR5 antagonist, did not demonstrate clinical efficacy in RA patients, the experimental framework detailed in these application notes provides a robust methodology for assessing other potential drug candidates, such as those targeting the p38 MAPK pathway. Careful adherence to these protocols will ensure the generation of reliable and reproducible data to inform the progression of new anti-arthritic agents.

References

Application Notes and Protocols for AZD-5672 Administration in Rodent Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of AZD-5672, a C-C chemokine receptor 5 (CCR5) antagonist, in established rodent models of inflammatory arthritis. The protocols outlined below are based on standardized methods for inducing and assessing inflammation in rheumatoid arthritis models.

Mechanism of Action: CCR5 Antagonism in Inflammation

This compound is a small molecule antagonist of the C-C chemokine receptor 5 (CCR5). In the context of inflammatory diseases such as rheumatoid arthritis (RA), CCR5 plays a crucial role in the recruitment of pathogenic immune cells, particularly T-helper 1 (Th1) cells and macrophages, into the inflamed synovium. The binding of chemokines like CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES) to CCR5 on these cells triggers their migration and activation, perpetuating the inflammatory cascade and leading to joint destruction. By blocking this interaction, this compound is hypothesized to reduce the influx of inflammatory cells into the joints, thereby ameliorating the signs and symptoms of arthritis.

AZD5672_Mechanism_of_Action cluster_inflammatory_site Inflamed Synovium cluster_circulation Circulation SynovialCells Synovial Cells Chemokines Chemokines (CCL3, CCL4, CCL5) SynovialCells->Chemokines produce CCR5 CCR5 Receptor Chemokines->CCR5 bind to ImmuneCells Immune Cells (Th1, Macrophages) Inflammation Inflammation & Joint Destruction ImmuneCells->Inflammation mediate AZD5672 This compound AZD5672->CCR5 blocks Leukocyte Leukocyte CCR5->ImmuneCells triggers migration CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Immunization1 Day 0: Primary Immunization (Type II Collagen in CFA) Immunization2 Day 21: Booster Immunization (Type II Collagen in IFA) Immunization1->Immunization2 Treatment Day 21-42: this compound Administration (e.g., Oral Gavage) Immunization2->Treatment Monitoring Monitor: Arthritis Score, Paw Volume, Body Weight Treatment->Monitoring Sacrifice Day 42: Sacrifice Monitoring->Sacrifice Histology Histopathology of Joints Sacrifice->Histology Cytokines Cytokine Analysis (Serum/Tissue) Sacrifice->Cytokines Preclinical_Evaluation_Logic cluster_hypothesis Hypothesis cluster_models In Vivo Models cluster_readouts Efficacy Readouts cluster_outcome Outcome Hypothesis This compound (CCR5 Antagonist) will reduce inflammation in arthritis models CIA Collagen-Induced Arthritis (CIA) Hypothesis->CIA AIA Adjuvant-Induced Arthritis (AIA) Hypothesis->AIA Clinical Clinical Score & Paw Volume CIA->Clinical Histological Histopathology CIA->Histological Biomarker Inflammatory Cytokines CIA->Biomarker AIA->Clinical AIA->Histological AIA->Biomarker Efficacy Demonstration of Preclinical Efficacy Clinical->Efficacy Histological->Efficacy Biomarker->Efficacy

AZD-5672: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

AZD-5672 is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] This document provides detailed application notes and protocols for the preclinical research use of this compound, targeting researchers, scientists, and drug development professionals. It includes information on suppliers, purchasing, and key in vitro and in vivo experimental procedures. The protocols provided are for the assessment of this compound's inhibitory activity on CCR5-mediated chemotaxis, receptor internalization, and its interaction with the P-glycoprotein (P-gp) transporter.

Product Information

Suppliers and Purchasing

This compound for research purposes can be obtained from various chemical suppliers. It is crucial to source from a reputable vendor to ensure compound quality and purity. The product is intended for laboratory research use only and is not for human or veterinary use.[3]

Table 1: Representative Suppliers of this compound

SupplierWebsiteNotes
MedchemExpress--INVALID-LINK--Offers various quantities, including pre-dissolved solutions in DMSO.
MedKoo Biosciences--INVALID-LINK--Provides the compound with detailed chemical information.
TargetMol--INVALID-LINK--Offers a range of package sizes and provides solubility information.
BioChemPartner--INVALID-LINK--Supplies the compound with purity specifications.

Purchasing typically involves creating an account on the supplier's website and placing an order for the desired quantity. Ensure compliance with your institution's procurement policies.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₂H₃₈F₂N₂O₅S₂[3]
Molecular Weight 632.78 g/mol [3]
CAS Number 780750-65-4[3]
Appearance Crystalline solid-
Purity Typically >98% (varies by supplier)-
Solubility DMSO: ≥ 30 mg/mL (47.4 mM)[1]
Storage and Handling
  • Solid Form: Store at -20°C for long-term storage.

  • In Solution (e.g., in DMSO): Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of CCR5, a G protein-coupled receptor (GPCR). CCR5 is the receptor for the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). In rheumatoid arthritis, the interaction of these chemokines with CCR5 on immune cells, such as T-lymphocytes and macrophages, is believed to play a role in their recruitment to the inflamed synovium.

By binding to CCR5, this compound allosterically inhibits the binding of its natural chemokine ligands, thereby blocking the downstream signaling cascades that lead to chemotaxis and cellular activation.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3 CCL3 (MIP-1α) CCR5 CCR5 Receptor CCL3->CCR5 bind and activate CCL4 CCL4 (MIP-1β) CCL4->CCR5 bind and activate CCL5 CCL5 (RANTES) CCL5->CCR5 bind and activate AZD5672 This compound AZD5672->CCR5 binds and inhibits G_protein Gαi/Gβγ CCR5->G_protein activates PLC PLCβ G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (p38, ERK1/2) G_protein->MAPK STAT STATs G_protein->STAT Chemotaxis Chemotaxis & Inflammation PLC->Chemotaxis PI3K->MAPK MAPK->Chemotaxis STAT->Chemotaxis

Figure 1. Simplified CCR5 signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Activity

Table 3: In Vitro Inhibitory Activity of this compound

TargetAssayIC₅₀Reference
CCR5 Ligand Binding0.32 nM[1]
hERG Ion Channel Binding7.3 µM[1]
P-glycoprotein (P-gp) Digoxin Transport32 µM[1]
In Vivo Pharmacokinetics

Table 4: Pharmacokinetic Parameters of this compound Following Intravenous Administration

SpeciesDose (mg/kg)Clearance (CL) (mL/min/kg)Volume of Distribution (Vss) (L/kg)Half-life (t½) (h)Reference
Rat 1-2285.32.6[1]
Dog 1-2185.73.9[1]

Experimental Protocols

Chemotaxis Assay

This protocol is designed to assess the ability of this compound to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells 1. Prepare CCR5-expressing cells (e.g., Ba/F3-CCR5) incubate_cells 4. Incubate cells with this compound or vehicle prep_cells->incubate_cells prep_azd 2. Prepare serial dilutions of this compound prep_azd->incubate_cells prep_chemokine 3. Prepare chemokine solution (e.g., MIP-1α) load_plate 5. Load chemokine to lower chamber and cells to upper chamber of a ChemoTx plate prep_chemokine->load_plate incubate_cells->load_plate incubate_plate 6. Incubate plate to allow cell migration load_plate->incubate_plate quantify_cells 7. Quantify migrated cells (e.g., using Cell Titer-Glo) incubate_plate->quantify_cells plot_data 8. Plot cell migration vs. This compound concentration quantify_cells->plot_data calc_ic50 9. Calculate IC₅₀ value plot_data->calc_ic50

Figure 2. Workflow for the chemotaxis assay.

Materials:

  • CCR5-expressing cells (e.g., Ba/F3-CCR5 cells)

  • ChemoTx® disposable chemotaxis system (or similar transwell plate with 5 µm pores)

  • Chemoattractant: MIP-1α (CCL3), RANTES (CCL5), or MIP-1β (CCL4)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium

  • Cell Titer-Glo® Luminescent Cell Viability Assay (or similar)

  • Luminometer

Procedure:

  • Cell Preparation: Culture CCR5-expressing cells according to standard protocols. Prior to the assay, wash and resuspend the cells in serum-free medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the cells with the various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Assay Plate Setup:

    • Add the chemoattractant (e.g., 0.3 nM MIP-1α) to the lower wells of the ChemoTx® plate.

    • Place the filter membrane over the lower wells.

    • Add the pre-incubated cells to the upper wells.

  • Migration: Incubate the plate at 37°C in a humidified incubator for 2-4 hours to allow for cell migration.

  • Quantification:

    • After incubation, carefully remove the filter.

    • Quantify the number of cells that have migrated to the lower chamber using the Cell Titer-Glo® assay according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with medium only).

    • Plot the percentage of inhibition of cell migration against the concentration of this compound.

    • Calculate the IC₅₀ value using a suitable non-linear regression model.

CCR5 Internalization Assay

This protocol measures the ability of this compound to inhibit chemokine-induced internalization of the CCR5 receptor from the cell surface.

Internalization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells 1. Prepare CCR5-expressing cells (e.g., U87-CCR5) preincubate 4. Pre-incubate cells with this compound or vehicle prep_cells->preincubate prep_azd 2. Prepare this compound solutions prep_azd->preincubate prep_chemokine 3. Prepare chemokine solution (e.g., RANTES) stimulate 5. Stimulate cells with chemokine to induce internalization prep_chemokine->stimulate preincubate->stimulate stain_cells 6. Stain cells with a fluorescently labeled anti-CCR5 antibody stimulate->stain_cells facs_analysis 7. Analyze CCR5 surface expression by flow cytometry stain_cells->facs_analysis plot_data 8. Plot fluorescence intensity vs. This compound concentration facs_analysis->plot_data calc_inhibition 9. Determine the extent of inhibition plot_data->calc_inhibition

Figure 3. Workflow for the CCR5 internalization assay.

Materials:

  • CCR5-expressing cells (e.g., U87-CD4-CCR5 cells)

  • Chemokine: RANTES (CCL5)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Fluorescently labeled anti-CCR5 monoclonal antibody (e.g., FITC-conjugated 2D7)

  • Flow cytometer

  • FACS tubes

  • Staining buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation: Culture CCR5-expressing cells to confluency. Harvest the cells gently (e.g., using a non-enzymatic cell dissociation solution).

  • Compound Incubation: Resuspend the cells in culture medium and incubate with various concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Internalization Induction: Add a stimulating concentration of RANTES (e.g., 50 nM) to the cell suspensions and incubate for 1 hour at 37°C to induce receptor internalization. Include a negative control with no RANTES.

  • Staining:

    • Wash the cells with cold staining buffer to stop internalization.

    • Incubate the cells with a fluorescently labeled anti-CCR5 antibody for 30-60 minutes on ice in the dark.

    • Wash the cells twice with cold staining buffer to remove unbound antibody.

  • Flow Cytometry:

    • Resuspend the cells in staining buffer.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) for each sample.

    • Calculate the percentage of CCR5 internalization for the RANTES-stimulated sample relative to the unstimulated control.

    • Plot the percentage of inhibition of internalization against the concentration of this compound.

P-glycoprotein (P-gp) Mediated Digoxin Transport Assay

This assay determines the inhibitory effect of this compound on the transport of a known P-gp substrate, digoxin, across a cell monolayer.

Pgp_Transport_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture_cells 1. Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed add_compounds_apical 4. Add digoxin and this compound to the apical chamber culture_cells->add_compounds_apical add_compounds_basolateral 5. Add digoxin and this compound to the basolateral chamber culture_cells->add_compounds_basolateral prep_azd 2. Prepare this compound solutions prep_azd->add_compounds_apical prep_azd->add_compounds_basolateral prep_digoxin 3. Prepare radiolabeled digoxin solution prep_digoxin->add_compounds_apical prep_digoxin->add_compounds_basolateral incubate_plate 6. Incubate for a defined period add_compounds_apical->incubate_plate add_compounds_basolateral->incubate_plate sample_chambers 7. Collect samples from the opposite chamber incubate_plate->sample_chambers quantify_digoxin 8. Quantify transported digoxin (e.g., by scintillation counting) sample_chambers->quantify_digoxin calc_permeability 9. Calculate apparent permeability (Papp) quantify_digoxin->calc_permeability calc_ic50 10. Determine the IC₅₀ of this compound calc_permeability->calc_ic50

Figure 4. Workflow for the P-gp mediated digoxin transport assay.

Materials:

  • Caco-2 cells (or another P-gp expressing cell line like LLC-PK1)

  • Transwell® permeable supports

  • [³H]-Digoxin

  • This compound

  • Vehicle control (e.g., DMSO)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES)

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer. Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Assay Preparation:

    • Wash the cell monolayers with transport buffer.

    • Prepare solutions of [³H]-digoxin with or without various concentrations of this compound in transport buffer.

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport: Add the digoxin solution (with or without this compound) to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add the digoxin solution (with or without this compound) to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 60, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification:

    • Add the collected samples to scintillation vials with scintillation fluid.

    • Quantify the amount of transported [³H]-digoxin using a scintillation counter.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (Papp B-A / Papp A-B).

    • Plot the inhibition of digoxin efflux against the concentration of this compound to determine the IC₅₀ value.

Clinical Trial Information

A Phase IIb clinical trial (NCT00713544) investigated the efficacy and safety of this compound in patients with rheumatoid arthritis receiving methotrexate.[2][4] The study evaluated oral doses of 20, 50, 100, and 150 mg once daily.[2] While the drug was generally well-tolerated, it did not show a statistically significant clinical benefit in this patient population compared to placebo.[2]

Conclusion

This compound is a valuable research tool for studying the role of CCR5 in various physiological and pathological processes, particularly in the context of inflammation and immunology. The protocols provided herein offer a framework for investigating its biological activity in a laboratory setting. Researchers should adapt these protocols as necessary for their specific experimental systems and objectives.

References

Application Notes and Protocols for AZD-5672 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the preparation and storage of AZD-5672 solutions to ensure optimal stability and performance in both in vitro and in vivo research applications.

Introduction

This compound is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). Due to its therapeutic potential, accurate and reproducible experimental results rely on the correct preparation and storage of this compound solutions. This guide outlines standardized protocols to minimize variability and ensure the integrity of the compound.

Solubility

This compound is a solid powder that is soluble in dimethyl sulfoxide (DMSO) but not in water. To achieve complete dissolution, especially at higher concentrations, sonication and warming may be necessary.

Table 1: Solubility of this compound

SolventMaximum SolubilityNotes
DMSO≥ 30 mg/mL (≥ 47.4 mM)Sonication and warming to 60°C are recommended to aid dissolution[1].

Solution Preparation Protocols

In Vitro Stock Solution (10 mM in DMSO)

Objective: To prepare a high-concentration stock solution for serial dilution to working concentrations for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.328 mg of this compound (Molecular Weight: 632.78 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the solution to 60°C and/or sonicate until a clear solution is obtained[1].

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

In Vitro Working Solutions

Objective: To dilute the high-concentration stock solution to the final desired concentration for use in cell culture experiments. Typical working concentrations for this compound in in vitro assays range from 0.1 to 100 µM.

Protocol:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with cell culture medium to achieve the desired final concentration. It is recommended that the final concentration of DMSO in the cell culture medium be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

In Vivo Formulation

Objective: To prepare a vehicle solution suitable for oral administration of this compound in animal models. A common formulation consists of DMSO, PEG300, Tween 80, and saline.

Materials:

  • This compound powder

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile tubes for mixing

Protocol:

  • Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

    • 5% DMSO

    • 30% PEG300

    • 5% Tween 80

    • 60% Saline or PBS

  • Dissolve this compound: First, dissolve the required amount of this compound powder in the DMSO component of the vehicle. Ensure it is fully dissolved.

  • Sequential Mixing: Add the PEG300 to the DMSO/AZD-5672 mixture and mix thoroughly.

  • Add Surfactant: Add the Tween 80 and continue to mix until the solution is clear.

  • Final Dilution: Add the saline or PBS to the mixture to reach the final desired volume and concentration. Mix until a homogenous and clear solution is formed.

  • Administration: The prepared formulation is now ready for oral gavage or other routes of administration. It is recommended to prepare this formulation fresh for each experiment.

Storage and Stability

Proper storage of this compound as a solid and in solution is critical to maintain its chemical integrity and biological activity.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid Powder-20°CLong-term (months to years)Store in a dry, dark place. The compound is stable for several weeks at ambient temperature during shipping[2].
0-4°CShort-term (days to weeks)Store in a dry, dark place[2].
DMSO Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles[3].
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles[3].

Visual Protocols

AZD5672_Preparation_Workflow cluster_invitro In Vitro Solution Preparation cluster_invivo In Vivo Formulation iv_start This compound Powder iv_dissolve Dissolve in DMSO (Vortex, Warm, Sonicate) iv_start->iv_dissolve iv_stock 10 mM Stock Solution iv_dissolve->iv_stock iv_aliquot Aliquot iv_stock->iv_aliquot iv_dilute Dilute with Culture Medium iv_stock->iv_dilute For immediate use iv_store Store at -20°C or -80°C iv_aliquot->iv_store iv_working Working Solution (0.1 - 100 µM) iv_dilute->iv_working inv_start This compound Powder inv_dmso Dissolve in 5% DMSO inv_start->inv_dmso inv_peg Add 30% PEG300 inv_dmso->inv_peg inv_tween Add 5% Tween 80 inv_peg->inv_tween inv_saline Add 60% Saline/PBS inv_tween->inv_saline inv_final Final Formulation inv_saline->inv_final inv_admin Administer to Animal Model inv_final->inv_admin

Caption: Workflow for this compound solution preparation.

AZD5672_Storage_Logic cluster_solid Solid Powder cluster_solution DMSO Solution compound This compound solid_long Long-term (-20°C) compound->solid_long Storage solid_short Short-term (0-4°C) compound->solid_short Storage sol_long Up to 6 months (-80°C) compound->sol_long Dissolved Storage sol_short Up to 1 month (-20°C) compound->sol_short Dissolved Storage

Caption: Storage guidelines for this compound.

References

Application Notes: AZD-5672 in Flow Cytometry for CCR5 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] CCR5, a G protein-coupled receptor (GPCR), plays a crucial role in leukocyte chemotaxis during inflammation and serves as a co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV into host cells.[4][5][6] By blocking the interaction of natural chemokine ligands such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4) with CCR5, this compound can modulate inflammatory responses.[5][6] This characteristic makes it a molecule of interest for therapeutic applications in inflammatory diseases like rheumatoid arthritis.[1][2][3]

Receptor occupancy (RO) assays are essential in drug development to quantify the binding of a therapeutic to its target on the cell surface.[7] Flow cytometry is a powerful technique for RO assays as it allows for the analysis of specific cell populations within a heterogeneous sample.[8] These application notes provide a detailed protocol for utilizing this compound in a flow cytometry-based competitive binding assay to determine its occupancy of the CCR5 receptor on target cells.

Mechanism of Action and Signaling Pathway

This compound acts as a non-competitive antagonist of CCR5. Upon binding of its natural chemokine ligands, CCR5 undergoes a conformational change, leading to the activation of intracellular signaling pathways through heterotrimeric G proteins.[4] This activation stimulates downstream cascades, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, resulting in cellular responses such as migration and proliferation. This compound binds to CCR5 and prevents this ligand-induced signaling.

CCR5 Signaling Pathway

CCR5_Signaling CCR5 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_Protein Gαi/βγ CCR5->G_Protein Activates AZD5672 This compound AZD5672->CCR5 Blocks Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 Binds PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Migration, Proliferation) Ca_release->Cellular_Response MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB NFkB->Cellular_Response

Figure 1: Simplified CCR5 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the known inhibitory concentrations of this compound.

ParameterValueTargetReference
IC₅₀ 0.32 nMCCR5[1]

Experimental Protocols

Principle of the Assay

This protocol describes a competitive binding assay to measure the receptor occupancy of this compound. The assay quantifies the amount of "free" or unoccupied CCR5 receptors on the cell surface after incubation with this compound. This is achieved by using a fluorescently labeled anti-CCR5 antibody that competes with this compound for binding to the receptor. A decrease in the fluorescence signal from the labeled antibody indicates an increase in receptor occupancy by this compound.

Materials and Reagents
  • Cells: A cell line expressing human CCR5 (e.g., CHO-CCR5, HEK293-CCR5) or primary cells known to express CCR5 (e.g., peripheral blood mononuclear cells - PBMCs).

  • This compound: Prepare a stock solution in DMSO and dilute to working concentrations in assay buffer.

  • Fluorescently labeled anti-CCR5 antibody: A monoclonal antibody that recognizes an extracellular epitope of CCR5 and whose binding is blocked by this compound. The antibody should be labeled with a bright fluorochrome (e.g., PE, APC).

  • Isotype control: A fluorescently labeled antibody of the same isotype and fluorochrome as the anti-CCR5 antibody, used as a negative control for staining.

  • Assay Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA) and 0.1% sodium azide.

  • Fixation Buffer (optional): 1% paraformaldehyde in PBS.

  • Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorochrome.

Experimental Workflow

Receptor_Occupancy_Workflow Receptor Occupancy Assay Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_staining Staining cluster_analysis Data Acquisition & Analysis A 1. Prepare single-cell suspension B 2. Aliquot cells into flow cytometry tubes A->B C 3. Add varying concentrations of this compound B->C D 4. Incubate to allow This compound binding C->D E 5. Add fluorescently labeled anti-CCR5 antibody D->E F 6. Incubate in the dark E->F G 7. Wash and resuspend cells F->G H 8. Acquire data on a flow cytometer G->H I 9. Gate on target cell population H->I J 10. Determine Mean Fluorescence Intensity (MFI) I->J K 11. Calculate % Receptor Occupancy J->K

Figure 2: Experimental workflow for the CCR5 receptor occupancy assay.
Detailed Protocol

  • Cell Preparation:

    • If using a cell line, harvest the cells and prepare a single-cell suspension in cold assay buffer.

    • If using PBMCs, isolate them from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in cold assay buffer.

  • This compound Incubation:

    • Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into flow cytometry tubes.

    • Prepare serial dilutions of this compound in assay buffer. The final concentrations should bracket the expected IC₅₀ (e.g., 0.01 nM to 100 nM).

    • Add the diluted this compound to the respective tubes. Include a vehicle control (DMSO) tube.

    • Incubate the cells with this compound for 30-60 minutes at 4°C to allow for binding equilibrium to be reached.

  • Competitive Antibody Staining:

    • Without washing, add the pre-titrated optimal concentration of the fluorescently labeled anti-CCR5 antibody to each tube.

    • In a separate tube, add the isotype control antibody to a sample of untreated cells.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Data Acquisition:

    • Wash the cells twice with 2 mL of cold assay buffer by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 300-500 µL of assay buffer. If not acquiring immediately, cells can be fixed in 1% paraformaldehyde.

    • Acquire the samples on a flow cytometer, collecting a sufficient number of events for the target cell population.

Data Analysis
  • Gating Strategy:

    • Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

    • If using a mixed cell population like PBMCs, use additional cell surface markers (e.g., CD3, CD4) to identify the specific CCR5-expressing subset.

  • Calculating Receptor Occupancy:

    • Determine the Mean Fluorescence Intensity (MFI) of the anti-CCR5 antibody staining for each concentration of this compound.

    • The MFI of the vehicle control represents 0% receptor occupancy (maximum free receptors).

    • The MFI of the isotype control or a sample with a saturating concentration of unlabeled anti-CCR5 antibody represents the background fluorescence.

    • Calculate the percent receptor occupancy (%RO) for each this compound concentration using the following formula:

    %RO = [1 - (MFIsample - MFIbackground) / (MFIvehicle - MFIbackground)] x 100

  • Data Presentation:

    • Plot the %RO against the log concentration of this compound to generate a dose-response curve.

    • From this curve, the IC₅₀ value for receptor binding can be determined.

Best Practices and Troubleshooting

  • Reagent Titration: The optimal concentration of the fluorescently labeled anti-CCR5 antibody should be determined by titration to ensure a saturating signal without causing non-specific binding.

  • Temperature Control: Perform all incubation and washing steps at 4°C to minimize receptor internalization and modulation.

  • Sample Stability: For clinical samples, it is crucial to process them promptly as receptor expression can change over time.[9]

  • Assay Validation: For use in regulated studies, the assay should be validated for parameters such as precision, accuracy, and specificity.[10][11]

These application notes provide a framework for developing and implementing a flow cytometry-based receptor occupancy assay for this compound. Researchers should optimize the protocol for their specific cell type and experimental conditions.

References

Application Notes and Protocols: In Vitro Analysis of AZD-5672 and Methotrexate Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for the in vitro evaluation of the combination of AZD-5672, a CCR5 antagonist, and methotrexate, a dihydrofolate reductase inhibitor. Combination therapies are a cornerstone of treatment for complex diseases, potentially offering increased efficacy and reduced side effects. This document outlines the rationale for combining these two agents, detailed protocols for assessing their synergistic, additive, or antagonistic effects on cell viability and apoptosis, and methods for data analysis and visualization. While this compound was investigated in clinical trials for rheumatoid arthritis in patients receiving methotrexate, publicly available in vitro data on their combined effects is limited.[1] The protocols and data presented herein are illustrative and intended to serve as a guide for designing and conducting in vitro studies.

Rationale for Combination

This compound is a C-C chemokine receptor type 5 (CCR5) antagonist.[1][2] CCR5 is a G-protein coupled receptor expressed on various immune cells, including T-cells and macrophages.[3] By blocking this receptor, this compound can inhibit the migration of these cells to sites of inflammation.[3][4]

Methotrexate is a widely used disease-modifying antirheumatic drug (DMARD) that acts as a folate antagonist.[5][6] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby interfering with DNA synthesis and cell proliferation.[5][7] In the context of inflammatory diseases, methotrexate is believed to exert its effects through multiple mechanisms, including the promotion of adenosine release, which has anti-inflammatory properties.[8][9]

The combination of a targeted immunomodulatory agent like this compound with a broader anti-proliferative and anti-inflammatory drug such as methotrexate presents a compelling strategy for potentially synergistic therapeutic effects in inflammatory and proliferative diseases.

Signaling Pathways

The interaction between this compound and methotrexate can be conceptualized through their distinct but potentially convergent effects on immune cell function and proliferation.

AZD5672_Methotrexate_Signaling cluster_AZD5672 This compound Pathway cluster_Methotrexate Methotrexate Pathway cluster_Combined_Effect Combined Effect AZD5672 This compound CCR5 CCR5 Receptor AZD5672->CCR5 Inhibition Cell_Migration Immune Cell Migration (e.g., T-cells, Macrophages) CCR5->Cell_Migration Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 Reduced_Inflammation Reduced Inflammation & Cell Proliferation Cell_Migration->Reduced_Inflammation Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibition Adenosine Adenosine Release Methotrexate->Adenosine Folate Dihydrofolate THF Tetrahydrofolate Folate->THF DHFR Purine_Pyrimidine Purine/Pyrimidine Synthesis THF->Purine_Pyrimidine DNA_Synthesis DNA Synthesis Purine_Pyrimidine->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Cell_Proliferation->Reduced_Inflammation Anti_Inflammatory Anti-inflammatory Effects Adenosine->Anti_Inflammatory Anti_Inflammatory->Reduced_Inflammation

Figure 1: Hypothetical combined signaling pathways of this compound and methotrexate.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound and methotrexate, alone and in combination, on the metabolic activity of a relevant cell line (e.g., Jurkat T-cells, primary synoviocytes).

Materials:

  • Target cells

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Methotrexate (stock solution in sterile water or DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment (for adherent cells) or stabilization.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and methotrexate in complete culture medium.

    • For combination studies, prepare a matrix of concentrations. For a fixed-ratio combination, prepare solutions with a constant ratio of the two drugs.

    • Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations). Include vehicle controls (medium with the highest concentration of DMSO used).

    • Incubate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results can be presented as the percentage of cell viability relative to the vehicle control.

TreatmentConcentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control-1.25100%
This compound11.1894.4%
101.0584.0%
500.8870.4%
Methotrexate0.11.1088.0%
10.9273.6%
100.6552.0%
This compound + Methotrexate (10:1)10 + 10.5544.0%
50 + 50.3225.6%

Table 1: Illustrative data from a cell viability (MTT) assay.

MTT_Assay_Workflow Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Drug_Treatment Add this compound, Methotrexate, and Combinations Incubate_Overnight->Drug_Treatment Incubate_Treatment Incubate for 48-72 hours Drug_Treatment->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Calculate % Cell Viability Read_Absorbance->Data_Analysis

Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound and methotrexate.

Materials:

  • Target cells

  • 6-well plates

  • This compound and Methotrexate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • Treat with this compound, methotrexate, and their combination at selected concentrations for the desired time period. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Gate the cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Data Presentation:

The percentage of cells in each quadrant is quantified and tabulated.

TreatmentConcentration (µM)Viable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control-95.22.52.3
This compound1088.17.34.6
Methotrexate180.512.86.7
This compound + Methotrexate10 + 165.325.19.6

Table 2: Illustrative data from an Annexin V/PI apoptosis assay.

Apoptosis_Assay_Workflow Start Start: Cell Seeding and Treatment Harvest_Cells Harvest Cells Start->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Data_Quantification Quantify Cell Populations Analyze->Data_Quantification

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Synergy Analysis

The interaction between this compound and methotrexate can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).[10][11][12]

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

This analysis requires dose-response curves for each drug alone and in combination at a constant ratio. Software such as CompuSyn can be used to calculate CI values at different effect levels (Fraction affected, Fa).

Data Presentation:

Fa (Fraction affected)CI ValueInterpretation
0.250.95Additive
0.500.78Synergism
0.750.62Synergism
0.900.55Strong Synergism

Table 3: Illustrative Combination Index (CI) values for the combination of this compound and Methotrexate.

Synergy_Analysis_Logic Dose_Response_A Dose-Response Curve (this compound) Chou_Talalay Chou-Talalay Method (e.g., CompuSyn) Dose_Response_A->Chou_Talalay Dose_Response_B Dose-Response Curve (Methotrexate) Dose_Response_B->Chou_Talalay Dose_Response_Combo Dose-Response Curve (Combination) Dose_Response_Combo->Chou_Talalay CI_Value Combination Index (CI) Chou_Talalay->CI_Value Synergism Synergism (CI < 1) CI_Value->Synergism Additive Additive (CI = 1) CI_Value->Additive Antagonism Antagonism (CI > 1) CI_Value->Antagonism

Figure 4: Logical flow for synergy analysis using the Chou-Talalay method.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro investigation of the combined effects of this compound and methotrexate. By systematically evaluating cell viability, apoptosis, and synergy, researchers can gain valuable insights into the therapeutic potential of this drug combination. The illustrative data and workflows serve as a practical resource for designing experiments and interpreting results in the development of novel combination therapies.

References

Application Notes and Protocols for AZD-5672 in Preclinical In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 plays a crucial role in the migration of inflammatory cells, making it a key target in various inflammatory and infectious diseases. While this compound has been investigated in clinical trials for rheumatoid arthritis, its potential as an in vivo imaging agent to visualize and quantify CCR5 expression non-invasively has not been explicitly reported.[1] These application notes provide a detailed, albeit prospective, framework for the utilization of radiolabeled this compound in preclinical positron emission tomography (PET) imaging studies. The protocols outlined below are based on established methodologies for imaging similar chemokine receptors and their small-molecule antagonists.

Principle of the Method

The application of this compound in PET imaging involves radiolabeling the molecule with a positron-emitting radionuclide, such as Copper-64 (⁶⁴Cu) or Gallium-68 (⁶⁸Ga). Once administered in vivo, the radiolabeled this compound will bind specifically to CCR5-expressing cells. The emitted positrons from the radionuclide will then be detected by a PET scanner, allowing for the non-invasive, three-dimensional visualization and quantification of CCR5 expression in real-time. This technique can be invaluable for studying disease progression, assessing therapeutic response to CCR5-targeted drugs, and understanding the biodistribution of the compound.

Potential Applications

  • Oncology: To visualize CCR5 expression on tumor cells and in the tumor microenvironment.

  • Immunology and Inflammation: To monitor the infiltration of CCR5-positive immune cells in inflammatory conditions such as rheumatoid arthritis and atherosclerosis.[2][3][4]

  • Infectious Diseases: To image the distribution of CCR5-expressing cells that serve as reservoirs for pathogens like HIV.

  • Drug Development: To assess the pharmacokinetics and target engagement of this compound or other CCR5 antagonists.

Data Presentation

The following tables provide a template for summarizing key quantitative data from in vivo imaging studies with radiolabeled this compound.

Table 1: Radiolabeling Efficiency and Stability of [⁶⁴Cu]Cu-AZD-5672

ParameterValue
Precursor Concentratione.g., 1 mg/mL
Radionuclide⁶⁴Cu
Chelatore.g., DOTA
Radiochemical Yielde.g., > 80%
Radiochemical Puritye.g., > 95%
Molar Activitye.g., > 50 GBq/µmol
In Vitro Stability (PBS, 2h)e.g., > 98%
In Vivo Stability (Plasma, 1h)e.g., > 90%

Table 2: In Vivo Biodistribution of [⁶⁴Cu]Cu-AZD-5672 in a Murine Model of Rheumatoid Arthritis (4h post-injection)

Organ/Tissue% Injected Dose per Gram (%ID/g) ± SD (n=3)
Bloode.g., 1.5 ± 0.3
Hearte.g., 0.8 ± 0.2
Lungse.g., 2.1 ± 0.4
Livere.g., 15.2 ± 2.5
Spleene.g., 3.5 ± 0.7
Kidneyse.g., 8.9 ± 1.1
Musclee.g., 0.5 ± 0.1
Bonee.g., 1.1 ± 0.2
Inflamed Pawe.g., 4.2 ± 0.6
Non-inflamed Pawe.g., 1.0 ± 0.2

Table 3: Tumor-to-Background Ratios from PET Imaging with [⁶⁴Cu]Cu-AZD-5672 in a Xenograft Model

Time Post-InjectionTumor-to-Muscle RatioTumor-to-Blood Ratio
1 he.g., 3.1 ± 0.5e.g., 2.5 ± 0.4
4 he.g., 5.8 ± 0.9e.g., 4.9 ± 0.7
24 he.g., 8.2 ± 1.2e.g., 7.1 ± 1.0

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Copper-64

This protocol describes a hypothetical method for radiolabeling a DOTA-conjugated version of this compound with ⁶⁴Cu.

Materials:

  • DOTA-conjugated this compound precursor

  • Copper-64 chloride (⁶⁴CuCl₂) in 0.1 M HCl

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Sterile, metal-free water

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline for injection

  • Radio-TLC or HPLC system for quality control

Procedure:

  • To a sterile, metal-free microcentrifuge tube, add 10 µg of DOTA-AZD-5672 precursor dissolved in 10 µL of metal-free water.

  • Add 100 µL of 0.1 M sodium acetate buffer (pH 5.5).

  • Add 185-370 MBq (5-10 mCi) of ⁶⁴CuCl₂ to the reaction mixture.

  • Gently vortex the mixture and incubate at 95°C for 30 minutes.

  • Allow the reaction to cool to room temperature.

  • Perform quality control using radio-TLC or HPLC to determine the radiochemical yield and purity.

  • Purify the [⁶⁴Cu]Cu-DOTA-AZD-5672 using a C18 Sep-Pak cartridge.

    • Pre-condition the cartridge with 5 mL of ethanol followed by 10 mL of sterile water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with 10 mL of sterile water to remove unreacted ⁶⁴Cu.

    • Elute the final product with 0.5 mL of ethanol.

  • Formulate the final product in sterile saline for injection, ensuring the final ethanol concentration is below 10%.

  • Determine the final radioactivity and calculate the molar activity.

Protocol 2: In Vivo PET/CT Imaging in a Murine Model of Rheumatoid Arthritis

This protocol outlines the procedure for performing PET/CT imaging in a collagen-induced arthritis (CIA) mouse model.

Materials:

  • CIA mouse model and control mice

  • [⁶⁴Cu]Cu-DOTA-AZD-5672

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Saline for injection

Procedure:

  • Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for maintenance).

  • Administer 5-10 MBq of [⁶⁴Cu]Cu-DOTA-AZD-5672 via tail vein injection in a volume of 100-150 µL.

  • Allow for a 4-hour uptake period. During this time, the animal can be allowed to recover from anesthesia in its cage.

  • At 4 hours post-injection, re-anesthetize the mouse and position it on the scanner bed.

  • Perform a whole-body CT scan for anatomical reference and attenuation correction.

  • Acquire a 15-minute static PET scan.

  • Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM).

  • Co-register the PET and CT images for analysis.

  • Draw regions of interest (ROIs) on the inflamed and non-inflamed paws, as well as other organs of interest, to quantify the tracer uptake (expressed as %ID/g).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3 CCL3/MIP-1α CCR5 CCR5 CCL3->CCR5 CCL4 CCL4/MIP-1β CCL4->CCR5 CCL5 CCL5/RANTES CCL5->CCR5 G_protein G-protein activation CCR5->G_protein Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Cell_response Chemotaxis, Cell Activation Ca_mobilization->Cell_response MAPK_pathway->Cell_response AZD5672 This compound AZD5672->CCR5 Antagonist

Caption: CCR5 signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_animal_study Animal Study cluster_imaging Imaging & Analysis Radiolabeling Radiolabeling of this compound (e.g., with ⁶⁴Cu) QC Quality Control (Radiochemical Purity) Radiolabeling->QC Injection IV Injection into Animal Model QC->Injection Uptake Uptake Period (e.g., 4 hours) Injection->Uptake PET_CT PET/CT Imaging Uptake->PET_CT Analysis Image Reconstruction & Data Analysis PET_CT->Analysis

Caption: Experimental workflow for in vivo imaging with radiolabeled this compound.

References

Troubleshooting & Optimization

AZD-5672 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of AZD-5672. The information is presented in a question-and-answer format to address common issues encountered during laboratory experiments.

Troubleshooting Guide

This guide offers solutions to specific problems that may arise when working with this compound.

Q1: My this compound is not dissolving in DMSO at the desired concentration.

A1: this compound has a reported solubility of up to 30 mg/mL (47.4 mM) in DMSO.[1] If you are experiencing difficulty achieving this concentration, consider the following troubleshooting steps:

  • Gentle Heating: Warm the solution to 60°C.[1] This can significantly increase the solubility of many compounds.

  • Sonication: Use a sonicator to aid in the dissolution process.[1] The ultrasonic waves can help to break up compound aggregates.

  • Vortexing: Vigorous vortexing can also help to dissolve the compound.

  • Solvent Quality: Ensure that your DMSO is of high purity and anhydrous. Water content in DMSO can reduce its solvating power for some compounds.

Q2: I've prepared a stock solution of this compound in DMSO, but I see precipitation after a freeze-thaw cycle.

A2: Precipitation after freeze-thaw cycles can be due to the compound's solubility limit being exceeded at lower temperatures. To address this:

  • Warm and Sonicate: Before use, bring the stock solution to room temperature and sonicate or vortex to redissolve any precipitate.

  • Aliquot: To minimize freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes.

  • Lower Concentration: If precipitation persists, consider preparing and storing the stock solution at a slightly lower concentration.

Q3: I am observing inconsistent results in my cell-based assays with this compound.

A3: Inconsistent results can be linked to issues with compound stability or solubility in your cell culture media.

  • Aqueous Solubility: this compound was developed for oral administration, suggesting some level of aqueous solubility was achieved in its formulation for clinical trials. However, its solubility in aqueous buffers or cell culture media is likely to be significantly lower than in DMSO.

  • Precipitation in Media: When diluting your DMSO stock solution into aqueous media, the compound may precipitate. To mitigate this, ensure rapid and thorough mixing during dilution. It is also advisable to visually inspect the final working solution for any signs of precipitation.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media low (typically below 0.5%) to avoid solvent-induced artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: DMSO is the recommended solvent for preparing stock solutions of this compound, with a solubility of up to 30 mg/mL.[1]

Q2: How should I store stock solutions of this compound?

  • Store stock solutions at -20°C or -80°C for long-term storage.

  • Protect from light, as light exposure can degrade some compounds.

  • As mentioned previously, aliquot solutions to minimize freeze-thaw cycles.

Q3: Is this compound stable in aqueous solutions?

A3: There is limited publicly available data on the stability of this compound in aqueous solutions. For critical experiments, it is recommended to perform a stability study under your specific experimental conditions (e.g., pH, temperature, and media composition). As a general precaution, it is advisable to prepare fresh dilutions in aqueous buffers or media for each experiment.

Quantitative Data

The following table summarizes the available quantitative data for this compound solubility.

SolventSolubilityMolar ConcentrationNotes
DMSO30 mg/mL47.4 mMSonication and heating to 60°C are recommended to aid dissolution.[1]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of this compound are not available in the public domain, standard laboratory methods can be applied.

Protocol 1: Determining Solubility in Different Solvents

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent (e.g., DMSO, ethanol, PBS).

  • Equilibration: Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension to pellet the undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Assessing Stability in Solution

  • Solution Preparation: Prepare a solution of this compound at a known concentration in the solvent or buffer of interest.

  • Incubation: Aliquot the solution and incubate under different conditions (e.g., varying temperatures, light exposure).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Quantification: Analyze the concentration of the remaining this compound in each sample using a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from any potential degradants.

Visualizations

The following diagrams illustrate workflows and logical relationships relevant to working with this compound.

start Start: this compound Dissolution Issue check_conc Is concentration <= 30 mg/mL in DMSO? start->check_conc use_aids Apply dissolution aids: - Heat to 60°C - Sonicate - Vortex check_conc->use_aids Yes reassess Re-evaluate experiment: - Lower concentration - Consider alternative solvent check_conc->reassess No check_dissolved Is compound fully dissolved? use_aids->check_dissolved proceed Proceed with experiment check_dissolved->proceed Yes check_solvent Check DMSO quality (anhydrous, high purity) check_dissolved->check_solvent No check_solvent->use_aids

Caption: Troubleshooting workflow for this compound dissolution issues.

stock_prep Stock Solution Preparation (in DMSO) storage Long-term Storage stock_prep->storage aliquot Aliquot into single-use volumes storage->aliquot freeze -20°C or -80°C storage->freeze protect Protect from light storage->protect use Experimental Use aliquot->use thaw Thaw at room temperature use->thaw check_precipitate Inspect for precipitate thaw->check_precipitate redissolve Warm and sonicate to redissolve check_precipitate->redissolve Precipitate observed dilute Dilute into aqueous buffer/media check_precipitate->dilute No precipitate redissolve->dilute

Caption: Recommended workflow for handling this compound stock solutions.

References

Technical Support Center: AZD-5672 and hERG Channel Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of AZD-5672 on the hERG (human Ether-à-go-go-Related Gene) potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an orally active, potent, and selective antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] It was investigated for the treatment of rheumatoid arthritis.[3][4]

Q2: What is the known off-target effect of this compound on the hERG channel?

During its development, modifications were made to the structure of the parent compound series to reduce affinity for the hERG cardiac ion channel.[3] this compound exhibits moderate activity against the hERG ion channel.[1]

Q3: What is the IC50 value for this compound's effect on the hERG channel?

The reported binding IC50 value for this compound on the hERG ion channel is 7.3 μM.[1][2]

Q4: Why is it important to study the effect of compounds like this compound on the hERG channel?

The hERG potassium channel is crucial for cardiac repolarization.[5] Inhibition of this channel can lead to a prolongation of the QT interval on an electrocardiogram, which is associated with an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[5] Therefore, regulatory agencies mandate testing of new chemical entities for hERG liability as part of preclinical safety assessment.[5]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound.

TargetCompoundIC50Assay Type
CCR5This compound0.32 nMNot specified
hERG This compound 7.3 µM Binding Assay
P-glycoprotein (P-gp)This compound32 µMDigoxin Transport Assay

Experimental Protocols

Manual Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement

Manual patch-clamp is considered the gold standard for accurately assessing the effect of a compound on hERG channel function.[6][7][8]

1. Cell Culture:

  • Use a mammalian cell line stably expressing the hERG channel, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

  • Culture cells in appropriate media and conditions. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

2. Solutions:

  • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

3. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Fill the pipette with the internal solution, ensuring no air bubbles are trapped at the tip.

4. Recording Procedure:

  • Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a single, healthy-looking cell with the micropipette.

  • Apply slight positive pressure to the pipette to keep the tip clean.

  • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

  • After achieving a Giga-seal, apply a brief pulse of suction to rupture the cell membrane and establish a whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode.

5. Voltage Protocol and Data Acquisition:

  • Hold the cell at a holding potential of -80 mV.

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV for 2-4 seconds to record the characteristic hERG tail current.

  • Record currents using an appropriate amplifier and data acquisition software.

6. Compound Application:

  • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Allow sufficient time for the compound effect to reach a steady state before recording the inhibited current.

  • Perform a washout by perfusing with the drug-free external solution to observe the reversibility of the effect.

7. Data Analysis:

  • Measure the peak amplitude of the hERG tail current before (control) and after drug application.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the concentration-response curve and fit the data with a suitable equation (e.g., Hill equation) to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (hERG-expressing cells) giga_seal Form Giga-seal cell_culture->giga_seal solution_prep Prepare Internal & External Solutions solution_prep->giga_seal pipette_prep Pull & Fill Micropipettes pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline hERG Current whole_cell->record_baseline apply_drug Apply this compound record_baseline->apply_drug measure_current Measure Tail Current Amplitude record_baseline->measure_current record_drug_effect Record Inhibited Current apply_drug->record_drug_effect washout Washout record_drug_effect->washout record_drug_effect->measure_current washout->measure_current calc_inhibition Calculate % Inhibition measure_current->calc_inhibition plot_curve Plot Concentration-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Fig 1. Experimental workflow for a manual patch-clamp hERG assay.

Troubleshooting Guide

Issue 1: Unable to form a GΩ seal.

  • Question: I can't get a high-resistance seal on the cell. The resistance remains low. What should I do?

  • Answer:

    • Check Pipette: The pipette tip may be dirty or broken. Try using a fresh pipette. Ensure the pipette resistance is within the optimal range (2-5 MΩ).

    • Cell Health: The cells may be unhealthy. Ensure proper cell culture conditions and use cells from a passage number that is known to be optimal for recording.

    • Pressure: Check your pressure system for leaks. Insufficient positive pressure before approaching the cell can lead to a dirty pipette tip, preventing a good seal.

    • Approach: Approach the cell slowly and ensure you see a small "dimple" on the cell surface before releasing the pressure. Apply gentle, steady suction; too much or too little can prevent seal formation.

Issue 2: The whole-cell configuration is unstable (current "runs down").

  • Question: After breaking into the cell, the hERG current amplitude progressively decreases over time, even without any drug application. How can I minimize this "rundown"?

  • Answer:

    • Internal Solution: Ensure your internal solution contains Mg-ATP (typically 2-5 mM) to support channel activity. Some researchers also add GTP to the internal solution.

    • Perforated Patch: For long recordings, consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin). This method keeps the cytoplasm intact, which can improve stability.

    • Time: Minimize the time between establishing the whole-cell configuration and starting your recording protocol.

    • Quantification: If some rundown is unavoidable, you can account for it in your analysis. Measure the baseline rundown for a period equivalent to your drug application time in a control (vehicle) experiment and use this to correct your drug effect data.

Issue 3: Noisy recording or electrical artifacts.

  • Question: My recordings are very noisy, with a lot of high-frequency noise or sudden jumps in the current. What are the common causes?

  • Answer:

    • Grounding: Improper grounding is a major source of noise. Ensure all electronic equipment is properly grounded to a common point. Check for ground loops.

    • Electrical Interference: Turn off any unnecessary electrical equipment in the room (e.g., centrifuges, stir plates, personal electronics). Fluorescent lights can also be a source of 60 Hz (or 50 Hz) noise.

    • Perfusion System: Air bubbles in the perfusion line can cause significant artifacts. Ensure your perfusion system is bubble-free.

    • Electrode Drift: The reference electrode may not be stable in the bath solution. Ensure it is properly chlorided and secured.

Issue 4: The effect of the compound does not stabilize.

  • Question: I've been perfusing with this compound for several minutes, but the level of hERG inhibition keeps changing. What could be the reason?

  • Answer:

    • Compound Properties: this compound may be "sticky" or have slow binding kinetics. You may need a longer application time to reach equilibrium.

    • Perfusion System: Ensure your perfusion system has a fast and complete solution exchange around the cell being recorded. A slow exchange can lead to a gradual onset of the effect.

    • Concentration: Verify the final concentration of your compound in the bath solution. Issues with dilution or adsorption to the tubing can affect the actual concentration reaching the cell.

    • Solvent Effects: Ensure the concentration of the vehicle (e.g., DMSO) is consistent across all solutions and is at a level that does not affect the hERG current on its own (typically ≤0.1%).

troubleshooting_logic cluster_seal No GΩ Seal cluster_rundown Current Rundown cluster_noise Noisy Recording start Experimental Problem seal_issue Check Pipette Tip start->seal_issue rundown_issue Check Internal Solution (ATP) start->rundown_issue noise_issue Check Grounding start->noise_issue cell_health Check Cell Health seal_issue->cell_health pressure Check Pressure System cell_health->pressure perforated_patch Consider Perforated Patch rundown_issue->perforated_patch time_correction Correct for Time perforated_patch->time_correction interference Eliminate EMI Sources noise_issue->interference bubbles Check Perfusion for Bubbles interference->bubbles

References

AZD-5672 & P-glycoprotein (P-gp) Interaction: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the interaction of AZD-5672 with P-glycoprotein (P-gp).

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate of P-glycoprotein (P-gp)?

Yes, in vitro studies have confirmed that this compound is a substrate of human P-gp. Experiments using Caco-2 cell monolayers demonstrated a concentration-dependent efflux of this compound. This efflux was significantly reduced in the presence of known P-gp inhibitors, ketoconazole and quinidine, confirming the role of P-gp in its transport.[1]

Q2: Is this compound an inhibitor of P-gp?

Yes, this compound acts as a P-gp inhibitor. It has been shown to inhibit the P-gp-mediated transport of digoxin in a concentration-dependent manner in Caco-2 cells.[1] Furthermore, a clinical study confirmed this inhibitory effect in vivo, where co-administration of this compound led to an increase in the plasma concentration of digoxin.[1]

Q3: What is the IC50 value for this compound inhibition of P-gp?

The reported IC50 value for the inhibition of P-gp-mediated digoxin transport by this compound in Caco-2 cells is 32 μM.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with P-gp.

Table 1: this compound as a P-gp Inhibitor

ParameterValueCell LineSubstrateSource
IC5032 μMCaco-2Digoxin[1]

Table 2: this compound as a P-gp Substrate

Experimental EvidenceDetailsCell LineInhibitors UsedSource
Concentration-dependent effluxEfflux of this compound (1-500 μM) across cell monolayers was observed.Caco-2Ketoconazole, Quinidine[1]

Experimental Protocols & Troubleshooting

P-gp Substrate Assessment: Bidirectional Transport Assay

This protocol is based on the methodology used to identify this compound as a P-gp substrate.[1]

Objective: To determine if a test compound is a substrate of P-gp by measuring its transport across a polarized cell monolayer (e.g., Caco-2) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and polarization.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment:

    • The test compound (this compound) is added to either the apical (A) or basolateral (B) chamber.

    • Samples are taken from the receiver chamber at specified time points.

    • The concentration of the test compound in the samples is determined by a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

    • The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low TEER valuesIncomplete monolayer formation or cell toxicity.Ensure proper cell seeding density and culture conditions. Test for cytotoxicity of the compound.
High variability in Papp valuesInconsistent cell monolayers or experimental technique.Standardize cell culture and experimental procedures. Ensure proper mixing in donor and receiver chambers.
Efflux ratio close to 1The compound is not a P-gp substrate, or P-gp expression is low.Confirm P-gp expression and activity with a known substrate (e.g., digoxin).
Efflux is not inhibited by known P-gp inhibitorsThe efflux is mediated by a different transporter, or the inhibitor concentration is too low.Test a panel of inhibitors for other efflux transporters. Use a higher concentration of the P-gp inhibitor.

Experimental Workflow for P-gp Substrate Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed Caco-2 cells on permeable supports culture_cells Culture for 21-25 days seed_cells->culture_cells check_integrity Check monolayer integrity (TEER) culture_cells->check_integrity add_compound Add this compound to donor chamber (A or B) check_integrity->add_compound sample_receiver Sample from receiver chamber over time add_compound->sample_receiver analyze_samples Analyze samples (LC-MS/MS) sample_receiver->analyze_samples calc_papp Calculate Papp (A-B) and Papp (B-A) analyze_samples->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er interpret_results Interpret Results (ER > 2 indicates efflux) calc_er->interpret_results G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs azd5672 This compound (Test Inhibitor) co_incubation Co-incubate Digoxin and varying concentrations of this compound with Caco-2 cells azd5672->co_incubation digoxin Digoxin (P-gp Substrate) digoxin->co_incubation caco2 Caco-2 Monolayer caco2->co_incubation measure_transport Measure Digoxin Transport co_incubation->measure_transport calculate_ic50 Calculate IC50 measure_transport->calculate_ic50

References

Overcoming AZD-5672 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD-5672. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming experimental variability and to offer troubleshooting support for common issues encountered during the study of this CCR5 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] Its mechanism of action involves binding to CCR5, thereby preventing the binding of its natural chemokine ligands, such as RANTES (CCL5), and inhibiting the downstream signaling pathways that mediate cell migration and inflammation. It was investigated for the treatment of rheumatoid arthritis.[2][3]

Q2: What were the key findings from the clinical trials of this compound?

A2: A phase IIb clinical trial was conducted to evaluate the efficacy of this compound in patients with active rheumatoid arthritis who were also receiving methotrexate. The study found no statistically significant difference in the proportion of patients achieving an ACR20 response at week 12 between those receiving any dose of this compound and those receiving a placebo.[1][2] The study concluded that CCR5 antagonism alone is unlikely to be a viable therapeutic strategy in rheumatoid arthritis.[1][2]

Q3: What are the known pharmacokinetic properties of this compound?

A3: this compound has been reported to exhibit nonproportional steady-state pharmacokinetics.[1] This means that changes in the dose administered do not result in proportional changes in the plasma concentration of the drug at a steady state. This is a critical factor to consider when designing and interpreting both preclinical and clinical studies, as it can be a significant source of variability.

Troubleshooting Guides

In Vitro Assay Variability

Problem: High variability in ligand binding assay results.

Possible Causes & Solutions:

  • Reagent Quality: Ensure the quality and consistency of all reagents, including the radiolabeled ligand and cell membrane preparations. Lot-to-lot variability in these reagents can be a major source of inconsistency.

  • Assay Conditions: Strictly control assay parameters such as incubation time, temperature, and pH. Even minor fluctuations can impact binding kinetics.

  • Cell Line Stability: If using whole cells, ensure the stable expression of CCR5. Passage number can affect receptor expression levels.

  • Non-Specific Binding: High non-specific binding can mask the specific signal. Optimize the concentration of the blocking agent and the washing steps to minimize this.

Problem: Inconsistent results in chemotaxis assays.

Possible Causes & Solutions:

  • Cell Health and Viability: Use cells that are in a healthy, logarithmic growth phase. Stressed or dying cells will not migrate effectively.

  • Chemoattractant Gradient: Ensure a stable and reproducible chemoattractant gradient is established in the assay system (e.g., Boyden chamber, microfluidic device).

  • Cell Density: The starting cell density can influence migration. Optimize the number of cells seeded for the assay.

  • Donor Variability: When using primary cells, be aware of potential donor-to-donor variability in migratory capacity.

In Vivo Study Variability

Problem: Non-proportional pharmacokinetics observed in animal models.

Possible Causes & Solutions:

  • Formulation Issues: The solubility and stability of the this compound formulation can significantly impact its absorption. Ensure the formulation is consistent across all experiments.

  • Animal Strain and Sex: Different strains and sexes of animals can exhibit variations in drug metabolism and clearance. Be consistent with the animal model used.

  • Route of Administration: The method of administration (e.g., oral gavage, intravenous injection) can affect bioavailability. Ensure the technique is consistent and performed by trained personnel.

  • Food Effects: The presence or absence of food in the animal's stomach can alter the absorption of orally administered drugs. Standardize feeding protocols.

Data Presentation

Table 1: Representative Data from a CCR5 Ligand Binding Assay

CompoundIC50 (nM)Hill Slope
This compound (Example)5.20.98
Control Antagonist10.81.02
Negative Control>10,000-

Note: The IC50 value represents the concentration of the compound that inhibits 50% of the specific binding of a radiolabeled ligand to CCR5.

Table 2: Example Pharmacokinetic Parameters of a CCR5 Antagonist in Preclinical Species

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)
Rat (Oral)1052022100
Dog (Oral)585044500
Monkey (Oral)568033200

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: CCR5 Radioligand Binding Assay

  • Cell Membrane Preparation:

    • Culture cells expressing human CCR5 (e.g., CHO-K1 or HEK293 cells) to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α), and varying concentrations of this compound or control compounds.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • To determine non-specific binding, include wells with a high concentration of an unlabeled CCR5 ligand.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with a cold wash buffer to remove unbound radioactivity.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Chemotaxis Assay (Boyden Chamber)

  • Cell Preparation:

    • Culture a CCR5-expressing cell line (e.g., a T-cell line) or isolate primary cells (e.g., peripheral blood mononuclear cells).

    • Resuspend the cells in a serum-free medium.

  • Assay Setup:

    • Place a chemoattractant (e.g., RANTES/CCL5) in the lower chamber of the Boyden apparatus.

    • Place a porous membrane (e.g., polycarbonate with 5 µm pores) over the lower chamber.

    • Add the cell suspension to the upper chamber. To test the inhibitory effect of this compound, pre-incubate the cells with varying concentrations of the compound before adding them to the upper chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

  • Quantification of Migration:

    • Remove the membrane and wipe off the non-migrated cells from the upper surface.

    • Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet).

    • Elute the dye and measure the absorbance using a plate reader, or count the migrated cells under a microscope.

  • Data Analysis:

    • Calculate the percentage of migrating cells for each condition relative to the control (chemoattractant alone).

    • Plot the percentage of migration as a function of the this compound concentration to determine its inhibitory effect.

Mandatory Visualization

cluster_0 This compound Mechanism of Action CCL5 CCL5 (RANTES) CCR5 CCR5 Receptor CCL5->CCR5 Binds to Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) CCR5->Signaling Activates AZD5672 This compound AZD5672->CCR5 Blocks Chemotaxis Cell Migration / Chemotaxis Signaling->Chemotaxis Leads to

Caption: Mechanism of action of this compound as a CCR5 antagonist.

cluster_1 Troubleshooting Ligand Binding Assay Variability Variability High Variability in Results Cause1 Reagent Quality Variability->Cause1 Cause2 Assay Conditions Variability->Cause2 Cause3 Cell Line Stability Variability->Cause3 Cause4 Non-Specific Binding Variability->Cause4 Solution1 Validate Reagent Lots Cause1->Solution1 Solution2 Standardize Protocols Cause2->Solution2 Solution3 Monitor CCR5 Expression Cause3->Solution3 Solution4 Optimize Blocking & Washing Cause4->Solution4

Caption: Logical workflow for troubleshooting ligand binding assay variability.

cluster_2 Experimental Workflow for Chemotaxis Assay Start Start PrepCells Prepare CCR5-expressing cells Start->PrepCells PreIncubate Pre-incubate cells with this compound PrepCells->PreIncubate SetupChamber Set up Boyden Chamber (Chemoattractant in lower well) PreIncubate->SetupChamber AddCells Add cells to upper chamber SetupChamber->AddCells Incubate Incubate (e.g., 37°C, 2-4h) AddCells->Incubate Stain Stain migrated cells Incubate->Stain Quantify Quantify migration Stain->Quantify Analyze Analyze data (IC50) Quantify->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow for a chemotaxis assay.

References

Optimizing AZD-5672 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of AZD-5672 in in vitro experiments. The information is presented in a clear question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] Its mechanism of action involves binding to CCR5 and inhibiting the downstream signaling pathways activated by the binding of its natural chemokine ligands, such as MIP-1β. This inhibition prevents the recruitment of immune cells to sites of inflammation. Preclinical studies have explored its potential in conditions like rheumatoid arthritis.[1]

Q2: What is a recommended starting concentration range for this compound in a cell-based assay?

A definitive starting concentration can vary significantly based on the cell type, assay endpoint, and specific experimental conditions. However, based on its high potency, a common starting point for a concentration-response curve would be in the low nanomolar range. Given its reported IC50 of 0.32 nM for CCR5, a sensible starting range for a 10-point dilution series could be from 1 nM down to the picomolar range. For off-target assessments, such as P-glycoprotein (P-gp) inhibition, a much higher concentration range of 0.1 µM to 100 µM has been utilized.

Q3: What are the known off-target activities of this compound that I should be aware of?

This compound has been shown to have moderate activity against the hERG ion channel and can act as a substrate and inhibitor of P-glycoprotein (P-gp). When designing experiments, it is crucial to consider these off-target effects, especially at higher concentrations, as they could influence experimental outcomes and interpretation of results.

Quantitative Data Summary

The following table summarizes the key in vitro potency and activity data for this compound from published studies.

Target/AssayIC50 ValueConcentration Range TestedCell LineReference
CCR5 0.32 nMNot SpecifiedNot SpecifiedMedchemExpress
hERG Ion Channel 7.3 µMNot SpecifiedNot SpecifiedMedchemExpress
P-gp Mediated Digoxin Transport 32 µM1 - 500 µMCaco-2[2]

Experimental Protocols

Below are detailed methodologies for key in vitro experiments involving CCR5 antagonists like this compound. These are generalized protocols and should be optimized for your specific experimental setup.

Protocol 1: CCR5 Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the CCR5 receptor.

Materials:

  • CCR5-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human CCR5)

  • This compound

  • Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α)

  • Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Wash Buffer (ice-cold PBS)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture CCR5-expressing cells to ~80-90% confluency. Harvest and wash the cells with PBS.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer

    • 25 µL of this compound at various concentrations (e.g., 10-point serial dilution)

    • 25 µL of radiolabeled CCR5 ligand at a fixed concentration (typically at or below its Kd)

  • Incubation: Add 100 µL of resuspended CCR5-expressing cells to each well. Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.

  • Washing: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter mat and measure the radioactivity in each filter disc using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the concentration-response curve.

Protocol 2: Chemotaxis Assay

Objective: To assess the ability of this compound to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.

Materials:

  • CCR5-expressing cells (e.g., Jurkat T cells or primary T lymphocytes)

  • This compound

  • CCR5 ligand/chemoattractant (e.g., RANTES/CCL5 or MIP-1α)

  • Assay Medium (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell inserts (with appropriate pore size, e.g., 5 µm)

  • 24-well plate

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Label CCR5-expressing cells with a fluorescent dye according to the manufacturer's instructions. Resuspend the labeled cells in assay medium.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add the chemoattractant at a concentration known to induce migration.

    • In the upper chamber (Transwell insert), add the fluorescently labeled cells that have been pre-incubated with various concentrations of this compound for 30 minutes at 37°C.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

  • Detection: Carefully remove the Transwell inserts. Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the resulting concentration-response curve.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background signal in binding assay - Insufficient washing- Non-specific binding of radioligand to filter or well- Radioligand degradation- Increase the number and volume of washes with ice-cold buffer.- Pre-treat filters with a blocking agent (e.g., polyethyleneimine).- Use fresh, high-quality radioligand.
No or low chemotactic response - Low CCR5 expression on cells- Inactive chemokine- Incorrect pore size of Transwell insert- Suboptimal chemokine concentration- Confirm CCR5 expression level by flow cytometry.- Use a fresh batch of chemokine and test its activity.- Optimize the pore size for the specific cell type.- Perform a dose-response curve for the chemokine to find the optimal concentration.
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.- Use calibrated pipettes and proper pipetting techniques.
This compound appears less potent than expected - Compound degradation- Binding to plasticware or serum proteins- Incorrect concentration calculation- Prepare fresh stock solutions of this compound.- Use low-protein binding plates and consider serum-free or low-serum assay conditions.- Double-check all dilution calculations.

Visualizations

AZD5672_Mechanism_of_Action This compound Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling CCR5 CCR5 Receptor G_Protein G-Protein Activation CCR5->G_Protein Activates AZD5672 This compound AZD5672->CCR5 Blocks Chemokine Chemokine (e.g., MIP-1β) Chemokine->CCR5 Binds Downstream Downstream Signaling (e.g., Calcium Mobilization, MAPK activation) G_Protein->Downstream Chemotaxis Chemotaxis (Cell Migration) Downstream->Chemotaxis

Caption: Mechanism of action of this compound as a CCR5 antagonist.

Experimental_Workflow_Chemotaxis Chemotaxis Assay Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Detection A Label CCR5+ cells with fluorescent dye B Pre-incubate cells with this compound A->B D Add treated cells to upper chamber (Transwell) B->D C Add chemokine to lower chamber E Incubate (2-4h, 37°C) to allow migration C->E D->E F Measure fluorescence of migrated cells in lower chamber E->F Troubleshooting_Logic Troubleshooting Logic for Low this compound Potency Start Low this compound Potency Observed Check_Compound Verify this compound Stock Concentration and Integrity Start->Check_Compound Check_Cells Confirm CCR5 Expression Level on Cells Start->Check_Cells Check_Assay Review Assay Conditions (e.g., incubation time, agonist conc.) Start->Check_Assay Optimize_Compound Prepare Fresh Stock Use Low-Binding Plates Check_Compound->Optimize_Compound Optimize_Cells Use Cells with Higher CCR5 Expression Check_Cells->Optimize_Cells Optimize_Assay Optimize Incubation Time and Agonist Concentration Check_Assay->Optimize_Assay Resolved Problem Resolved Optimize_Compound->Resolved Optimize_Cells->Resolved Optimize_Assay->Resolved

References

Technical Support Center: Understanding Pharmacokinetic Variability of Small Molecule Inhibitors in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific quantitative pharmacokinetic data for AZD-5672 in animal models is limited. Therefore, this guide provides a comprehensive framework and general principles for addressing pharmacokinetic variability in animal studies of small molecule inhibitors, using illustrative examples where appropriate. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-animal variability in the plasma concentrations of our compound. What are the potential causes?

A1: High inter-animal variability is a common challenge in preclinical pharmacokinetic (PK) studies. Several factors can contribute to this:

  • Physiological Differences: Even within the same species and strain, individual differences in genetics, age, weight, sex, and health status can significantly impact drug absorption, distribution, metabolism, and excretion (ADME).

  • Experimental Technique: Inconsistent dosing techniques (e.g., gavage, intravenous injection), stress during handling and blood sampling, and variations in the timing of sample collection can introduce significant variability.

  • Food and Water Consumption: The amount and type of food and water consumed can alter gastrointestinal pH, motility, and blood flow, affecting the absorption of orally administered compounds.

  • Metabolism Differences: Polymorphisms in drug-metabolizing enzymes (e.g., cytochrome P450s) can lead to significant differences in drug clearance between individual animals.

  • Health Status: Underlying health conditions, even if subclinical, can affect organ function (especially liver and kidney) and alter drug disposition.

Q2: How can we minimize experimental variability in our animal PK studies?

A2: To minimize variability, it is crucial to standardize your experimental protocol as much as possible:

  • Standardize Animal Population: Use animals of the same sex, a narrow age and weight range, and from a reputable supplier. Acclimatize animals to the housing and experimental conditions before the study.

  • Refine Dosing Technique: Ensure all personnel are proficient in the chosen dosing method to guarantee consistent administration of the intended dose. For oral gavage, be mindful of the formulation volume and potential for esophageal reflux.

  • Control Food and Water Access: For studies where the fed/fasted state is critical, standardize the fasting period before dosing and control access to food and water throughout the study.

  • Consistent Sampling Times and Methods: Adhere strictly to the predetermined blood sampling schedule. Utilize consistent and minimally stressful blood collection techniques.

  • Standardize Sample Handling: Process all blood samples uniformly to obtain plasma or serum. Store samples at the appropriate temperature to prevent degradation of the analyte.

Q3: We are seeing a significant difference in the pharmacokinetic profile of our compound between rats and dogs. What could explain this?

A3: Species differences in pharmacokinetics are expected and are a key reason for conducting studies in multiple species. Key factors include:

  • Metabolism: The expression and activity of drug-metabolizing enzymes, particularly cytochrome P450s, can vary significantly between species. This can lead to different rates of clearance and different metabolite profiles.

  • Gastrointestinal Physiology: Differences in GI tract length, pH, and transit time can affect the rate and extent of absorption of orally administered drugs.

  • Plasma Protein Binding: The extent of binding to plasma proteins can differ between species, which affects the unbound (pharmacologically active) fraction of the drug and its distribution and clearance.

  • Body Composition and Organ Blood Flow: Variations in body fat percentage, organ size, and blood flow to organs of elimination (liver and kidney) can influence drug distribution and clearance.

Troubleshooting Guides

Issue 1: Poor Oral Bioavailability
Potential Cause Troubleshooting Steps
Poor aqueous solubility - Reformulate the compound using solubilizing agents (e.g., cyclodextrins, surfactants).- Reduce particle size (micronization).- Use a different salt form of the compound.
High first-pass metabolism - Conduct in vitro metabolism studies with liver microsomes or hepatocytes from the test species to assess metabolic stability.- If metabolism is high, consider whether the route of administration is appropriate for the intended clinical use.
Efflux by transporters (e.g., P-glycoprotein) in the gut - Perform in vitro transporter assays (e.g., Caco-2 permeability assay) to determine if the compound is a substrate for efflux transporters.- If it is a substrate, co-administration with a known inhibitor of that transporter in a research setting could confirm this mechanism.
Chemical instability in the GI tract - Assess the stability of the compound in simulated gastric and intestinal fluids.
Issue 2: Inconsistent Plasma Concentration-Time Profiles
Potential Cause Troubleshooting Steps
Inconsistent oral absorption - Ensure consistent formulation and administration technique.- Control the fed/fasted state of the animals.
Enterohepatic recirculation - Analyze the concentration-time profile for secondary peaks.- If suspected, cannulate the bile duct to directly measure biliary excretion.
Analytical method variability - Validate the bioanalytical method for accuracy, precision, linearity, and stability.- Include quality control samples at low, medium, and high concentrations in each analytical run.

Experimental Protocols

While specific protocols for this compound are not publicly available, a general methodology for a single-dose pharmacokinetic study in rats is outlined below.

Objective: To determine the pharmacokinetic profile of a compound following a single oral or intravenous administration to rats.

Materials:

  • Test compound

  • Appropriate vehicle for formulation (e.g., saline, 0.5% methylcellulose)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing syringes and gavage needles (for oral) or catheters (for IV)

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Acclimatization: Acclimatize rats to the housing facility for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare the dosing formulation at the target concentration. Ensure the formulation is homogenous.

  • Dosing:

    • Oral (PO): Administer the formulation by oral gavage at a specified volume (e.g., 5 mL/kg).

    • Intravenous (IV): Administer the formulation as a bolus injection or infusion via a cannulated vein (e.g., tail vein) at a specified volume (e.g., 1 mL/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Immediately place blood samples into anticoagulant-coated tubes. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance, volume of distribution) using non-compartmental analysis software.

Data Presentation

The following tables are templates for summarizing pharmacokinetic data.

Table 1: Example Pharmacokinetic Parameters of a Hypothetical Compound Following a Single Oral Dose in Different Species.

ParameterRat (10 mg/kg)Dog (5 mg/kg)Monkey (5 mg/kg)
Cmax (ng/mL) 850 ± 1501200 ± 2501100 ± 200
Tmax (h) 1.5 ± 0.52.0 ± 0.81.8 ± 0.6
AUC0-t (ng*h/mL) 4500 ± 9009800 ± 15008500 ± 1200
t1/2 (h) 4.2 ± 1.18.5 ± 2.37.9 ± 1.9
Bioavailability (%) 356560

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dose_prep Dose Formulation fasting->dose_prep dosing Dosing (PO or IV) dose_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing storage Sample Storage (-80°C) sample_processing->storage bioanalysis LC-MS/MS Analysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: General workflow for an in vivo pharmacokinetic study.

Troubleshooting_Oral_Bioavailability cluster_causes Potential Causes cluster_actions Investigative Actions start Poor Oral Bioavailability Observed solubility Poor Solubility start->solubility metabolism High First-Pass Metabolism start->metabolism efflux P-gp Efflux start->efflux instability GI Instability start->instability reformulate Reformulation Studies solubility->reformulate microsomes In Vitro Metabolism Assays metabolism->microsomes caco2 Caco-2 Permeability Assay efflux->caco2 simulated_fluids Stability in Simulated GI Fluids instability->simulated_fluids

Caption: Troubleshooting logic for poor oral bioavailability.

Technical Support Center: Investigating In Vitro Tachyphylaxis of GPCR Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, publically available research has not specifically addressed tachyphylaxis for the CCR5 antagonist, AZD-5672. The following guide provides a generalized framework and hypothetical scenarios for investigating antagonist tachyphylaxis in vitro, a phenomenon that can be a critical consideration in drug development. This compound is identified as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5)[1].

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why is it a concern for a drug candidate like this compound?

A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For an antagonist like this compound, this could manifest as a progressive decrease in its ability to block the effects of a CCR5 agonist. This is a significant concern during drug development as it can lead to a loss of therapeutic efficacy over time.

Q2: What are the common cellular mechanisms that can lead to antagonist tachyphylaxis?

A2: While less common than agonist-induced tachyphylaxis, antagonist-induced tachyphylaxis can occur through several mechanisms, including:

  • Receptor Upregulation: Prolonged blockade of a receptor can sometimes lead to a compensatory increase in receptor expression on the cell surface, requiring higher concentrations of the antagonist to achieve the same level of inhibition.

  • Changes in Receptor Conformation: An antagonist might stabilize a receptor conformation that is more susceptible to internalization or degradation, even in the absence of an agonist.

  • Activation of Counter-regulatory Pathways: The cell may adapt to the continuous presence of an antagonist by activating signaling pathways that counteract the intended effect of the drug.

Q3: How can I design an in vitro experiment to test for this compound tachyphylaxis?

A3: A typical experiment would involve pre-incubating a CCR5-expressing cell line with this compound for various durations, followed by a functional assay to measure the antagonist's potency. A decrease in potency (i.e., an increase in the IC50 value) after prolonged pre-incubation would suggest tachyphylaxis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in agonist response. Cell passage number, inconsistent cell density, or variable agonist preparation.Use cells within a consistent passage range, ensure uniform cell seeding, and prepare fresh agonist dilutions for each experiment.
No change in antagonist IC50 after prolonged pre-incubation. The chosen pre-incubation times are too short to induce a change, or the specific cell system does not exhibit tachyphylaxis to this antagonist.Extend the pre-incubation times (e.g., 24, 48, 72 hours). Consider using a different cell line with higher receptor expression or primary cells.
Loss of cell viability with long pre-incubation times. Cytotoxicity of the antagonist or prolonged culture without media change.Perform a cytotoxicity assay to determine the non-toxic concentration range of the antagonist. Ensure to refresh the culture medium if pre-incubation times are very long.

Hypothetical Experimental Protocol to Assess this compound Tachyphylaxis

This protocol describes a hypothetical experiment to determine if prolonged exposure to this compound induces tachyphylaxis in a CCR5-expressing cell line (e.g., HEK293-CCR5). The functional readout will be the inhibition of MIP-1β (a CCR5 agonist)-induced calcium flux.

Materials:

  • HEK293-CCR5 cells

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

  • This compound

  • MIP-1β (CCL4)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-CCR5 cells in standard conditions.

    • Plate cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well.

    • Allow cells to adhere overnight.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in a cell culture medium.

    • Replace the medium in the cell plate with the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for different durations (e.g., 1, 6, 12, 24 hours) at 37°C.

  • Calcium Flux Assay:

    • After the pre-incubation period, wash the cells with an assay buffer.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare a dose-response curve of MIP-1β in the assay buffer.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the MIP-1β dilutions to the wells and immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the peak fluorescence intensity for each well.

    • For each pre-incubation time point, plot the MIP-1β dose-response curve in the presence of different concentrations of this compound.

    • Determine the IC50 value of this compound for each pre-incubation time. A rightward shift in the IC50 curve and an increase in the IC50 value with longer pre-incubation times would indicate tachyphylaxis.

Hypothetical Data Summary

The following table presents hypothetical data from the experiment described above, illustrating a potential tachyphylactic effect.

Pre-incubation Time (hours)This compound IC50 (nM)Fold Change in IC50
110.21.0
615.81.5
1235.53.5
2481.68.0

Visualizations

G cluster_0 Canonical GPCR Desensitization Pathway Agonist Agonist (e.g., MIP-1β) GPCR GPCR (e.g., CCR5) Agonist->GPCR G_Protein G-Protein Activation GPCR->G_Protein GRK GRK Phosphorylation GPCR->GRK Signaling Downstream Signaling G_Protein->Signaling Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization

Caption: Canonical pathway of agonist-induced GPCR desensitization.

G cluster_1 Experimental Workflow for Antagonist Tachyphylaxis Start Start: CCR5-expressing cells Preincubation Pre-incubate with this compound (various times & concentrations) Start->Preincubation Wash Wash to remove unbound antagonist Preincubation->Wash Stimulate Stimulate with Agonist (e.g., MIP-1β) Wash->Stimulate Measure Measure Functional Response (e.g., Calcium Flux) Stimulate->Measure Analyze Analyze Data: Calculate IC50 shift Measure->Analyze

Caption: Workflow for investigating antagonist-induced tachyphylaxis in vitro.

References

Interpreting non-proportional pharmacokinetics of AZD-5672

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-5672, focusing on the interpretation of its non-proportional pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule antagonist of the C-C chemokine receptor 5 (CCR5)[1]. CCR5 is a G-protein coupled receptor expressed on the surface of various immune cells, including T-cells and macrophages[1]. By blocking the interaction of CCR5 with its natural ligands, such as RANTES (CCL5), this compound inhibits the signaling pathways that lead to immune cell migration and inflammation. This mechanism of action has been investigated for the treatment of inflammatory diseases like rheumatoid arthritis[1].

Q2: What does "non-proportional pharmacokinetics" of this compound mean?

Non-proportional pharmacokinetics, also known as non-linear pharmacokinetics, means that changes in the systemic exposure of the drug (as measured by parameters like AUC and Cmax) are not directly proportional to the administered dose[1]. For most drugs, doubling the dose will double the plasma concentration. However, for a drug with non-proportional pharmacokinetics, doubling the dose might result in a more than two-fold increase (saturable elimination) or a less than two-fold increase (saturable absorption) in plasma concentrations[2][3]. This compound has been observed to display non-proportional steady-state pharmacokinetics over a dose range of 20-150 mg[1].

Q3: What are the potential causes of the non-proportional pharmacokinetics of this compound?

While the exact mechanisms for this compound have not been fully elucidated in publicly available literature, non-proportional pharmacokinetics in small molecules can generally be attributed to several factors:

  • Saturable Absorption: The processes responsible for the drug's absorption from the gut may become saturated at higher doses. This can involve carrier-mediated transport systems[2][3][4].

  • Saturable Metabolism: The enzymes responsible for metabolizing the drug in the liver or other tissues can become saturated. Once the enzyme's capacity is exceeded, the drug's clearance decreases, leading to a greater than proportional increase in plasma concentration with an increasing dose[2][3][4].

  • Saturable Plasma Protein Binding: At higher concentrations, the binding sites on plasma proteins may become saturated, leading to a disproportionate increase in the unbound (active) fraction of the drug[2][5].

  • Saturable Transporter-Mediated Efflux or Uptake: Transporters involved in the movement of the drug into or out of cells (e.g., in the gut, liver, or kidneys) can become saturated, affecting its distribution and elimination[6].

Q4: What are the implications of non-proportional pharmacokinetics for my experiments?

The non-proportional pharmacokinetic profile of this compound has several important implications for experimental design and data interpretation:

  • Dose selection: Extrapolating the effects of one dose to another can be unreliable. Careful dose-response studies are necessary to characterize the relationship between dose, exposure, and pharmacological effect.

  • Toxicity: A small increase in dose could lead to a much larger, unexpected increase in drug exposure and potentially toxicity, especially if the non-proportionality is due to saturated elimination[3].

  • Interspecies scaling: Allometric scaling from preclinical species to humans may be more complex and less accurate.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Simple linear models may not adequately describe the data. More complex, non-linear models are required to accurately characterize the PK/PD relationship.

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic data between subjects.

  • Possible Cause: Inter-individual differences in the expression or activity of metabolizing enzymes or transporters that are becoming saturated. Genetic polymorphisms in these proteins can contribute to this variability.

  • Troubleshooting Steps:

    • Genotyping: If feasible, genotype study subjects for common polymorphisms in relevant drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters.

    • Phenotyping: Consider using probe substrates to assess the in vivo activity of specific metabolic pathways.

    • Population Pharmacokinetic (PopPK) Analysis: Employ PopPK modeling to identify covariates (e.g., genetic markers, demographics, organ function) that may explain the variability.

Issue 2: Difficulty in establishing a clear dose-exposure relationship.

  • Possible Cause: The non-proportionality of this compound's pharmacokinetics means a linear relationship between dose and exposure should not be expected.

  • Troubleshooting Steps:

    • Dense Sampling: Ensure that your pharmacokinetic sampling schedule is sufficiently dense, especially around the Cmax, to accurately capture the absorption and elimination phases at each dose level.

    • Non-Linear Modeling: Utilize non-linear pharmacokinetic models (e.g., Michaelis-Menten kinetics) to analyze the data. Standard non-compartmental analysis may not fully describe the dose-exposure relationship.

    • Wide Dose Range: Study a wide range of doses to fully characterize the onset and extent of the non-proportionality.

Issue 3: Unexpectedly high or low drug exposure at a new dose level.

  • Possible Cause: Due to non-proportional pharmacokinetics, linear extrapolation from previous dose levels is not appropriate.

  • Troubleshooting Steps:

    • Cautious Dose Escalation: In dose-escalation studies, use smaller dose increments than you would for a drug with linear pharmacokinetics, particularly when approaching doses where saturation is anticipated.

    • Real-time PK Monitoring: If possible, incorporate real-time or near-real-time pharmacokinetic analysis during dose-escalation studies to inform decisions about subsequent dose levels.

    • Review Preclinical Data: Re-examine preclinical toxicology and pharmacokinetic data to identify any evidence of non-linearity that could inform the clinical dose escalation strategy.

Data Presentation

Pharmacokinetic Parameters of this compound

Note: Detailed dose-ranging pharmacokinetic data (Cmax and AUC at 20, 50, 100, and 150 mg) from the key clinical trial (NCT00713544) are not publicly available in the referenced literature. The following table presents available data for a single 100 mg oral dose.

ParameterValue (Geometric Mean)RangeStudy PopulationReference
Dose 100 mg (single oral dose)N/APatients with Active Rheumatoid Arthritis[7]
Cmax (Maximum Plasma Concentration) Not ReportedNot ReportedPatients with Active Rheumatoid Arthritis[7]
AUC (Area Under the Curve) Not ReportedNot ReportedPatients with Active Rheumatoid Arthritis[7]
Vz/F (Apparent Volume of Distribution) 4751 LNot ReportedPatients with Active Rheumatoid Arthritis[7]
CL/F (Apparent Oral Clearance) 120 L/hNot ReportedPatients with Active Rheumatoid Arthritis[7]
Fe(0-24) (Fraction excreted unchanged in urine) 4.3%1.6% - 8.5%Patients with Active Rheumatoid Arthritis[7]

Experimental Protocols

Key Experiment: Single and Multiple Ascending Dose (SAD/MAD) Studies in Healthy Volunteers

Note: The detailed protocol for the specific this compound studies is not publicly available. The following is a generalized protocol based on standard practices for such trials.

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.

Study Design: A randomized, double-blind, placebo-controlled, single-center study.

Part 1: Single Ascending Dose (SAD)

  • Subject Recruitment: Healthy male and female volunteers, aged 18-55 years, with a body mass index within the normal range.

  • Dose Escalation: Subjects are enrolled in sequential cohorts, with each cohort receiving a single oral dose of this compound or placebo. Dose escalation to the next cohort proceeds after a safety review of the data from the previous cohort. Example dose levels: 20 mg, 50 mg, 100 mg, 150 mg.

  • Pharmacokinetic Sampling: Blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vz/F) are calculated using non-compartmental analysis.

Part 2: Multiple Ascending Dose (MAD)

  • Subject Recruitment: Similar to the SAD part.

  • Dosing Regimen: Subjects receive multiple oral doses of this compound or placebo once daily for a specified duration (e.g., 14 days).

  • Pharmacokinetic Sampling: Blood samples are collected to determine both single-dose (after the first dose) and steady-state (after multiple doses) pharmacokinetics. This includes trough concentrations before each dose and a full pharmacokinetic profile after the last dose.

  • Bioanalysis and Data Analysis: Similar to the SAD part, with additional assessment of accumulation and time to reach steady-state.

Mandatory Visualization

References

Technical Support Center: Cisplatin Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the cytotoxicity of AZD-5672 is limited. To fulfill the structural and content requirements of this request, this guide has been created using Cisplatin , a well-documented platinum-based chemotherapy agent, as a representative compound for cytotoxicity assessment. The principles, protocols, and troubleshooting steps described here are broadly applicable to in vitro cytotoxicity testing of many small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Cisplatin-induced cytotoxicity? A1: Cisplatin exerts its cytotoxic effects primarily by damaging DNA.[1][2] After entering the cell, it forms covalent adducts with DNA, creating intra- and inter-strand crosslinks, particularly at purine bases.[1][2] This DNA damage disrupts replication and transcription, leading to cell cycle arrest and, if the damage is irreparable, the induction of programmed cell death (apoptosis).[1][3]

Q2: How should I prepare and store a Cisplatin stock solution? A2: Cisplatin is typically dissolved in 0.9% saline solution or dimethylformamide (DMF) to create a stock solution. It is sensitive to light and should be stored in amber vials or wrapped in foil at 2-8°C for short-term storage or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Q3: Which assays are suitable for measuring Cisplatin cytotoxicity? A3: Several viability assays are suitable. The most common is the MTT assay, which measures mitochondrial metabolic activity.[4] Other options include MTS, WST-1, and CellTiter-Glo (ATP-based) assays, which offer advantages like soluble formazan products, eliminating a solubilization step.[5] For a more direct measure of cell death, LDH release assays or Annexin V/PI staining can be used.[6]

Q4: Why are the IC50 values for Cisplatin so variable in the literature for the same cell line? A4: This is a well-documented issue. A meta-analysis revealed that IC50 values for Cisplatin can vary dramatically between studies due to experimental heterogeneity rather than chance.[5] Key factors contributing to this variability include differences in cell seeding density, incubation time (24, 48, or 72 hours), specific assay used (e.g., MTT vs. MTS), passage number of the cell line, and subtle variations in culture medium or serum.[5][7] It is crucial to establish a consistent internal protocol and run a reference compound alongside your experiments.

Quantitative Data: Cisplatin IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below are examples and can vary significantly based on experimental conditions as noted above.

Cell LineCancer TypeIncubation Time (Hours)IC50 (µM)Citation
A549Non-Small Cell Lung Cancer726.59[8]
BEAS-2BNormal Lung (Transformed)724.15[8]
MCF7Breast Adenocarcinoma48~10-30 (highly variable)[5]
HeLaCervical Adenocarcinoma48-72~5-25 (highly variable)[5]
HepG2Hepatocellular Carcinoma48-72~8-40 (highly variable)[5]
SW480Colorectal Adenocarcinoma72~10-20[9]
HT29Colorectal Adenocarcinoma72~20-40[9]

Experimental Protocol: MTT Assay for Cisplatin IC50 Determination

This protocol provides a general workflow for assessing the cytotoxicity of Cisplatin on adherent cancer cells in a 96-well format.

Materials:

  • Target adherent cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Cisplatin

  • 0.9% Saline or DMF (for stock solution)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells for "medium only" (background control) and "untreated cells" (vehicle control).

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X working stock of Cisplatin dilutions in complete medium. For example, create a serial dilution series from 200 µM down to 0 µM (vehicle control).

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the appropriate Cisplatin dilution to each well. Each concentration should be tested in triplicate.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, carefully aspirate the drug-containing medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[4][10]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[11]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated (vehicle) control cells:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100

    • Plot the % Viability against the log of the Cisplatin concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding: Pipetting error or inadequate cell suspension mixing. 2. Edge effect: Evaporation from wells on the plate perimeter. 3. Inaccurate drug dilution: Pipetting error during serial dilution.1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outermost wells of the plate for experimental data. Fill them with sterile PBS or medium to reduce evaporation from inner wells. 3. Use calibrated pipettes and change tips between dilutions.
Low absorbance values overall 1. Low cell seeding density: Not enough viable cells to generate a strong signal. 2. Suboptimal MTT incubation time: Insufficient time for formazan crystal formation.1. Perform a cell titration experiment to determine the optimal seeding density that gives a linear absorbance response.[12] 2. Increase MTT incubation time to 4 hours. Check for crystal formation microscopically.
High background in "medium only" wells 1. Contamination: Bacterial or fungal contamination can reduce MTT. 2. Reagent interference: Phenol red or other medium components can affect readings.1. Check for contamination. Use sterile technique and fresh reagents. 2. Use serum-free, phenol red-free medium during the MTT incubation step.[4]
IC50 value is much higher/lower than expected 1. Cell resistance/sensitivity: The cell line may have acquired resistance or be naturally highly sensitive. 2. Incorrect drug concentration: Error in stock solution preparation or serial dilutions. 3. Cell seeding density: Higher cell density can increase the apparent IC50 value (density-dependent chemoresistance).[7]1. Verify the identity of the cell line (e.g., via STR profiling). Use a positive control compound with a known IC50. 2. Re-calculate and prepare fresh drug dilutions. 3. Standardize and report the cell seeding density used in all experiments.

Visualizations

Cisplatin_Pathway cluster_cell Cancer Cell Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Enters Nucleus Adducts Cisplatin-DNA Adducts (Intra/Inter-strand Crosslinks) DNA->Adducts Forms DDR DNA Damage Response (DDR) (e.g., ATR, p53) Adducts->DDR Triggers Arrest Cell Cycle Arrest (G1/S/G2) DDR->Arrest Initiates Repair DNA Repair (e.g., NER) DDR->Repair Attempts Mito Mitochondria DDR->Mito Activates (p53-mediated) Apoptosis Apoptosis Repair->Apoptosis Failure Leads to Caspases Caspase Cascade (Caspase-9, Caspase-3) Mito->Caspases Releases Cytochrome c, Activates Caspases->Apoptosis Executes

Caption: Simplified signaling pathway of Cisplatin-induced apoptosis.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight (Allow attachment) A->B C 3. Treat with Serial Dilutions of Cisplatin B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 3-4 hours (Formazan formation) E->F G 7. Solubilize Crystals with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I Troubleshooting_Tree Start Inconsistent IC50 Results CheckSeeding Is cell seeding density consistent across experiments? Start->CheckSeeding CheckReplicates High variability between replicates? Start->CheckReplicates CheckDrug Is the drug stock freshly prepared and stored correctly? Start->CheckDrug CheckSeeding->CheckReplicates Yes Sol_Seeding Standardize cell counting and seeding protocol. Use a consistent passage number. CheckSeeding->Sol_Seeding No CheckReplicates->CheckDrug No Sol_EdgeEffect Avoid using outer wells. Ensure homogenous cell suspension. CheckReplicates->Sol_EdgeEffect Yes Sol_Drug Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. CheckDrug->Sol_Drug No Sol_Control Run a positive control compound to check assay performance. CheckDrug->Sol_Control Yes

References

Technical Support Center: AZD-5672 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CCR5 antagonist, AZD-5672, in animal models.

Troubleshooting Guides

This section addresses common issues encountered during the in vivo delivery of this compound and other small molecule inhibitors.

Q1: I am observing inconsistent results between animals in the same treatment group. What could be the cause?

A1: Inconsistent results can stem from several factors related to drug formulation and administration.

  • Formulation Issues:

    • Precipitation: this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates out of your vehicle, it will lead to inaccurate and variable dosing.

      • Solution: Always visually inspect your formulation for any particulate matter before administration. If you observe precipitation, consider optimizing your formulation. See the table below for common formulation strategies.

    • Instability: The stability of this compound in your chosen vehicle could be a factor.

      • Solution: It is recommended to prepare fresh formulations for each experiment. If storage is necessary, conduct a stability study to determine the appropriate storage conditions and duration.

  • Administration Technique:

    • Inaccurate Dosing: Errors in calculating the dose volume or improper administration technique can lead to variability.

    • Route of Administration: For oral gavage, improper placement of the gavage needle can result in delivery to the lungs instead of the stomach. For intraperitoneal (IP) injections, accidental injection into the gut or other organs can occur.

      • Solution: Ensure all personnel are thoroughly trained in the chosen administration technique. For oral gavage, confirm proper placement of the needle. For IP injections, aspirate before injecting to ensure you are in the peritoneal cavity.

Q2: My animals are showing signs of toxicity or adverse effects not expected from the compound's mechanism of action. What should I investigate?

A2: Unforeseen toxicity can be related to the vehicle, the formulation, or off-target effects of the compound at high concentrations.

  • Vehicle Toxicity: Some solubilizing agents can have their own biological effects, especially at higher concentrations.

    • Solution: Always run a vehicle-only control group to assess any effects of the formulation components.

  • Formulation pH and Osmolality: Extreme pH or high osmolality of the formulation can cause irritation and inflammation at the site of administration.

    • Solution: Whenever possible, adjust the pH of your formulation to be near physiological pH (7.2-7.4) and ensure it is iso-osmotic.

  • Compound-Related Toxicity: While this compound is a selective CCR5 antagonist, high local concentrations or off-target effects could lead to toxicity.

    • Solution: Consider performing a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model and for your chosen route of administration.

Q3: I am not observing the expected therapeutic effect of this compound in my animal model. What are the potential reasons?

A3: A lack of efficacy can be due to suboptimal drug exposure, issues with the animal model, or the biological rationale.

  • Poor Bioavailability: The oral bioavailability of a compound can vary significantly between species.

    • Solution: If you are administering this compound orally and not seeing an effect, you may need to increase the dose or consider a different route of administration, such as intraperitoneal or subcutaneous injection, which can lead to higher systemic exposure. Pharmacokinetic studies are recommended to determine the exposure levels in your model.

  • Inadequate Target Engagement: The dose you are using may not be sufficient to achieve the necessary level of CCR5 occupancy to elicit a therapeutic response.

    • Solution: A dose-escalation study can help determine the optimal therapeutic dose. You can also perform pharmacodynamic studies to measure the extent of CCR5 inhibition at different doses.

  • Animal Model Suitability: The role of CCR5 in the pathophysiology of your chosen animal model may not be as significant as hypothesized.

    • Solution: Re-evaluate the literature to confirm that CCR5 is a valid target in your specific disease model.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a small-molecule, selective antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] By binding to CCR5, it prevents the interaction of the receptor with its ligands, such as RANTES (CCL5), which are involved in recruiting inflammatory cells. This mechanism has been explored for the treatment of inflammatory conditions like rheumatoid arthritis.

Q: What is the recommended route of administration for this compound in animal models?

A: this compound was administered orally in human clinical trials.[1][2] For preclinical animal studies, oral gavage is a common route. However, if oral bioavailability is a concern, intraperitoneal (IP) or subcutaneous (SC) injections can be considered to ensure more consistent systemic exposure. For instance, another CCR5 antagonist, Maraviroc, has been administered intraperitoneally in a mouse model of collagen-induced arthritis.

Q: Are there any known pharmacokinetic data for this compound in common animal models?

A: Publicly available, detailed pharmacokinetic data for this compound in common preclinical species such as mice and rats is limited. One study noted that it displayed nonproportional steady-state pharmacokinetics in humans.[1] For reference, other CCR5 antagonists have been characterized in animal models. For example, Vicriviroc, another CCR5 antagonist, demonstrated good oral bioavailability in rats and monkeys.

Q: What are some suitable vehicles for formulating this compound for in vivo studies?

Data Presentation

Due to the limited public availability of quantitative preclinical data for this compound, the following tables provide pharmacokinetic data for other CCR5 antagonists, Maraviroc and Vicriviroc, to serve as a reference for researchers.

Table 1: Pharmacokinetic Parameters of Vicriviroc in Rats and Monkeys

SpeciesRouteDose (mg/kg)Cmax (µM)Tmax (h)Half-life (h)Bioavailability (%)
RatIV10--4.3-
RatPO101.11.04.389
MonkeyIV2--3.4-
MonkeyPO21.31.03.4100

Data for Vicriviroc from a preclinical study.

Table 2: Formulation Strategies for Poorly Soluble Compounds

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a mixture of water-miscible solvents (e.g., ethanol, propylene glycol, DMSO) to increase solubility.Simple to prepare.Can cause toxicity at high concentrations.
Surfactants Using agents like Tween 80 or Cremophor to form micelles that encapsulate the compound.Can significantly increase solubility.Potential for toxicity and can alter biological barriers.
Cyclodextrins Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.Increases solubility and can improve stability.Can alter the pharmacokinetic profile of the compound.
Lipid-based formulations Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).Can improve oral bioavailability.More complex formulations to prepare.
Nanosuspensions Reducing the particle size of the compound to the nanometer range to increase surface area and dissolution rate.Can improve bioavailability of very poorly soluble compounds.Requires specialized equipment for preparation.

Experimental Protocols

The following are generalized protocols for common procedures. Researchers must adapt these to their specific experimental design and institutional guidelines.

Protocol 1: Oral Gavage in Mice

  • Preparation:

    • Accurately weigh the mouse to calculate the correct dose volume.

    • Prepare the this compound formulation and draw it into an appropriately sized syringe fitted with a ball-tipped gavage needle. The needle length should be from the corner of the mouse's mouth to the last rib.

  • Restraint:

    • Firmly grasp the mouse by the scruff of the neck to immobilize its head. The body should be supported, and the head and neck slightly extended to straighten the esophagus.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass easily down the esophagus without resistance. If resistance is met, withdraw and reposition.

    • Slowly administer the formulation.

  • Post-administration:

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Protocol 2: Intraperitoneal (IP) Injection in Rats

  • Preparation:

    • Accurately weigh the rat to calculate the correct injection volume.

    • Prepare the this compound formulation and draw it into a sterile syringe with an appropriate gauge needle (e.g., 23-25 gauge).

  • Restraint:

    • Securely restrain the rat, exposing the abdomen. One common method is to have the rat's head tilted downwards.

  • Administration:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Insert the needle at a 15-20 degree angle.

    • Gently aspirate to ensure no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.

    • If the aspiration is clear, inject the formulation.

  • Post-administration:

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of discomfort or adverse reaction.

Mandatory Visualization

AZD5672_Mechanism_of_Action This compound Mechanism of Action cluster_0 Cell Membrane CCR5 CCR5 Receptor Inflammatory_Cell_Recruitment Inflammatory Cell Recruitment CCR5->Inflammatory_Cell_Recruitment Initiates Signaling Chemokines Chemokines (e.g., RANTES/CCL5) Chemokines->CCR5 Binds and Activates This compound This compound This compound->CCR5 Blocks Binding Inflammation Inflammation Inflammatory_Cell_Recruitment->Inflammation

Caption: Mechanism of action of this compound as a CCR5 antagonist.

Experimental_Workflow General In Vivo Experimental Workflow Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements Animal_Acclimatization->Baseline_Measurements Randomization Group Randomization Baseline_Measurements->Randomization Treatment_Administration Treatment Administration (Vehicle, this compound) Randomization->Treatment_Administration Monitoring Monitoring (Clinical Signs, Body Weight) Treatment_Administration->Monitoring Efficacy_Assessment Efficacy Assessment (e.g., Paw Swelling, Disease Score) Monitoring->Efficacy_Assessment Terminal_Sample_Collection Terminal Sample Collection (Blood, Tissues) Efficacy_Assessment->Terminal_Sample_Collection Data_Analysis Data Analysis Terminal_Sample_Collection->Data_Analysis

Caption: A generalized workflow for in vivo efficacy studies.

References

AZD-5672 interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers and scientists using AZD-5672. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding potential interactions of this compound with common laboratory assays. The information is designed to help you anticipate and address challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule, orally active, and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1] Its primary mechanism of action is to block the interaction of CCR5 with its ligands, such as the macrophage inflammatory protein 1β (MIP-1β), thereby inhibiting the signaling cascade that leads to immune cell migration and activation.[1] This makes it a compound of interest in studies of inflammatory diseases like rheumatoid arthritis.

Q2: Are there known off-target effects of this compound that I should be aware of in my experiments?

Yes, in addition to its high potency for CCR5, this compound has been shown to have moderate activity against the hERG (human Ether-à-go-go-Related Gene) ion channel and to be a substrate and inhibitor of the P-glycoprotein (P-gp) transporter.[2] These off-target activities are important considerations in experimental design and data interpretation.

Q3: Could the chemical structure of this compound interfere with my assays?

This compound is a diphenylmethane derivative containing sulfone groups. While there is no specific data on this compound, small molecules with these characteristics can sometimes cause assay interference through non-specific binding to proteins or surfaces, or by interacting with detection reagents. It is advisable to include appropriate controls to rule out such artifacts.

Q4: How can I minimize the risk of assay interference when working with this compound?

To minimize potential interference, it is recommended to:

  • Include proper controls, such as vehicle-only wells and wells with a known inactive compound that is structurally similar.

  • Perform counter-screens to identify off-target effects.

  • Use multiple, mechanistically distinct assay formats to confirm your results.

  • Optimize assay conditions, such as buffer composition and incubation times, to reduce non-specific interactions.

Troubleshooting Guides

Issue 1: Unexpected results in a CCR5 functional assay (e.g., chemotaxis or calcium mobilization).
  • Question: My CCR5-expressing cells are not responding as expected to known ligands in the presence of this compound, even at concentrations where I expect to see a dose-response. What could be the issue?

  • Answer:

    • Confirm Compound Potency: Ensure the activity of your this compound stock by running a standard CCR5 binding assay or a functional assay with a known positive control.

    • Check for Cytotoxicity: this compound may exhibit cytotoxicity at high concentrations. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to ensure that the observed effects are not due to cell death.

    • Assay-Specific Interference: Consider the possibility that this compound is interfering with the detection method of your assay. For example, in fluorescence-based assays, the compound could have intrinsic fluorescence or quenching properties. To test for this, run the assay in a cell-free system with the detection reagents and this compound.

    • Optimize Incubation Time: Pre-incubation time with this compound before adding the CCR5 ligand can be critical. Optimize this to ensure sufficient time for the antagonist to bind to the receptor.

Issue 2: Potential for hERG-related cardiotoxicity in in-vitro models.
  • Question: I am using a cell model that expresses cardiac ion channels, and I am observing unexpected changes in cell behavior. Could this be related to this compound's effect on hERG?

  • Answer:

    • Review the Literature: this compound is known to have moderate affinity for the hERG channel.[2] This interaction can lead to cardiotoxic effects in preclinical models.

    • Perform a Specific hERG Assay: To confirm if the observed effects are due to hERG blockade, a specific hERG assay, such as a patch-clamp electrophysiology study, is recommended.

    • Use a hERG Blocker as a Positive Control: Include a known hERG blocker (e.g., dofetilide) as a positive control in your experiments to validate your assay's ability to detect this effect.

    • Consider Counter-Screening: If your experimental system is sensitive to changes in ion channel function, consider counter-screening this compound against a panel of other cardiac ion channels to understand the full spectrum of its activity.

Issue 3: Discrepancies in intracellular concentration of this compound.
  • Question: I am finding it difficult to achieve consistent intracellular concentrations of this compound in my cell-based assays. Why might this be happening?

  • Answer:

    • P-glycoprotein Efflux: this compound is a substrate of the P-gp transporter, which is an efflux pump that actively removes substances from cells. If your cells express P-gp, this could be reducing the intracellular accumulation of the compound.

    • Use a P-gp Inhibitor: To test if P-gp is responsible for the observed effect, you can co-incubate the cells with a known P-gp inhibitor, such as verapamil or elacridar. An increase in the intracellular concentration or activity of this compound in the presence of the inhibitor would suggest P-gp-mediated efflux.

    • Select a Cell Line with Low P-gp Expression: If P-gp activity is confounding your results, consider using a cell line that is known to have low or no expression of this transporter.

    • Direct Measurement of Intracellular Concentration: If possible, use analytical methods such as LC-MS/MS to directly measure the intracellular concentration of this compound under your experimental conditions.

Data Summary

Table 1: In Vitro Pharmacological Profile of this compound

TargetAssay TypeSpeciesIC50 / KiReference
CCR5Ligand BindingHuman0.32 nM (IC50)[2]
hERGIon Channel BindingHuman7.3 µM (IC50)[2]
P-glycoproteinDigoxin TransportHuman32 µM (IC50)[2]

Experimental Protocols

Protocol 1: CCR5 Ligand Binding Assay
  • Cell Culture: Culture a cell line stably expressing human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5) to 80-90% confluency.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, add the cell membranes, a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α), and varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.

Protocol 2: P-glycoprotein (P-gp) Transport Assay
  • Cell Culture: Culture a polarized cell line that overexpresses P-gp (e.g., MDCK-MDR1) on permeable filter supports until a confluent monolayer is formed.

  • Transport Experiment:

    • Apical to Basolateral (A-B): Add a known P-gp substrate (e.g., digoxin) with or without this compound to the apical chamber.

    • Basolateral to Apical (B-A): Add the P-gp substrate with or without this compound to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the P-gp substrate in the samples using a suitable method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 indicates P-gp-mediated transport. A reduction in the efflux ratio in the presence of this compound indicates inhibition of P-gp.

Visualizations

CCR5_Signaling_Pathway cluster_membrane Cell Membrane CCR5 CCR5 G_protein G-protein CCR5->G_protein Activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_protein->Downstream AZD5672 This compound AZD5672->CCR5 Antagonizes Chemokine Chemokine (e.g., MIP-1β) Chemokine->CCR5 Activates Chemotaxis Chemotaxis Downstream->Chemotaxis

Caption: CCR5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Unexpected Assay Result with this compound check_compound Verify this compound Integrity and Concentration start->check_compound check_cytotoxicity Perform Cell Viability Assay check_compound->check_cytotoxicity assay_interference Test for Direct Assay Interference (Cell-free system) check_cytotoxicity->assay_interference off_target Consider Off-Target Effects (hERG, P-gp) assay_interference->off_target optimize Optimize Assay Conditions (e.g., incubation time, buffer) off_target->optimize confirm Confirm with Orthogonal Assay optimize->confirm end Conclusion confirm->end

Caption: Experimental workflow for troubleshooting unexpected assay results.

Troubleshooting_Tree start Inconsistent Results in Cell-Based Assay? is_cytotoxic Is there cytotoxicity at test concentrations? start->is_cytotoxic Yes is_efflux Does the cell line express P-gp? is_cytotoxic->is_efflux No lower_concentration Lower this compound concentration or change cell line is_cytotoxic->lower_concentration Yes has_interference Does this compound interfere in a cell-free assay? is_efflux->has_interference No use_inhibitor Co-administer with a P-gp inhibitor is_efflux->use_inhibitor Yes modify_assay Modify assay detection method or use orthogonal assay has_interference->modify_assay Yes no_obvious_issue Continue with optimized assay conditions has_interference->no_obvious_issue No

Caption: Decision tree for troubleshooting inconsistent cell-based assay results.

References

Technical Support Center: Managing AZD-5672 hERG Liability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for managing the known hERG liability associated with the p38 MAP kinase inhibitor, AZD-5672.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an investigational inhibitor of p38 MAP kinase (specifically p38α), a key enzyme in the cellular response to stress and inflammation. Its primary therapeutic goal is to modulate inflammatory responses.

Q2: What is the hERG liability associated with this compound?

This compound is known to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel can delay the repolarization of the cardiac action potential, leading to a condition known as QT prolongation, which can increase the risk of serious cardiac arrhythmias like Torsades de Pointes (TdP).

Q3: What is the therapeutic window between its on-target activity and off-target hERG inhibition?

The therapeutic window is the concentration range between the desired effect and toxic effects. For this compound, there is a 100-fold difference between its potency for inhibiting its target (p38α) and its potency for inhibiting the hERG channel. While this may seem substantial, the concentrations used in in vitro experiments can often approach or exceed the hERG IC50, requiring careful experimental design.

Q4: How can I mitigate the risk of hERG-related effects in my experiments?

The primary strategy is to maintain the experimental concentration of this compound well below its hERG IC50 of 1.6 µM. Use the lowest effective concentration for p38 inhibition and include appropriate cardiovascular safety endpoints in higher-tier studies (e.g., in vivo models).

Quantitative Data Summary

This table summarizes the key potency values for this compound, allowing for a direct comparison of its on-target versus off-target activity.

TargetMetricValueReference
p38α MAP Kinase IC5016 nM
hERG K+ Channel IC501.6 µM (1600 nM)
Therapeutic Ratio (hERG IC50 / p38α IC50)100

Troubleshooting Guide

Problem: I am observing unexpected cytotoxicity or apoptosis in my long-duration (>24h) cell culture experiments.

  • Possible Cause: While many factors can cause cytotoxicity, off-target effects from hERG inhibition, especially in cells with electrophysiological activity or in sensitive cell lines, cannot be ruled out, as ion channel disruption can lead to cellular stress.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure your working concentration of this compound is significantly below the 1.6 µM hERG IC50. Ideally, stay within 10-fold of the p38 IC50 (e.g., ~160 nM) if possible.

    • Run a Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTS or LDH release) with a wide concentration range of this compound to determine if the toxicity correlates with higher concentrations approaching the hERG IC50.

    • Use a Control Compound: Include a p38 inhibitor with no known hERG liability as a negative control to differentiate between on-target and off-target toxicity.

Problem: My in vivo animal study is showing cardiovascular abnormalities (e.g., ECG changes, mortality).

  • Possible Cause: This is a strong indicator of potential hERG-related cardiotoxicity, manifesting as QT interval prolongation.

  • Troubleshooting Steps:

    • Review Pharmacokinetic Data: Correlate the timing of the adverse events with the Cmax (maximum plasma concentration) of this compound. Is the Cmax approaching or exceeding the 1.6 µM hERG IC50?

    • Dedicated Cardiovascular Monitoring: If not already part of the design, conduct a follow-up study in a dedicated cardiovascular model (e.g., telemetry-implanted rodents or dogs) to precisely measure ECG intervals, particularly the QT interval, following drug administration.

    • Consult a Toxicologist: Engage with a cardiovascular safety pharmacologist or toxicologist to design definitive studies to assess and quantify the proarrhythmic risk.

Below is a logical workflow to help troubleshoot unexpected experimental outcomes.

G A Unexpected Experimental Result Observed (e.g., cytotoxicity, in vivo effect) B Is this compound concentration > 1 µM? A->B C High Likelihood of hERG-Related Off-Target Effect B->C Yes D Is the experimental system cardiovascular or electrophysiologically active? B->D No E Lower concentration to <500 nM. Re-run experiment. C->E F Consider non-hERG related cause. (e.g., on-target toxicity, other off-targets) D->F No G hERG effect is possible, even at lower concentrations. D->G Yes G->E

Caption: Troubleshooting workflow for this compound hERG liability.

Recommended Experimental Protocols

Protocol 1: hERG IC50 Determination via Automated Patch Clamp (APC)

Objective: To determine the precise concentration of this compound that causes 50% inhibition of the hERG potassium channel current.

Methodology:

  • Cell Line: Use a stable mammalian cell line over-expressing the KCNH2 (hERG) gene (e.g., HEK293 or CHO cells).

  • Apparatus: An automated patch-clamp system (e.g., QPatch or Patchliner).

  • Procedure:

    • Cells are cultured and harvested for the experiment.

    • A multi-well plate is prepared with increasing concentrations of this compound (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM) and vehicle controls.

    • The APC system automatically establishes a whole-cell patch clamp configuration on individual cells.

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current. This typically involves a depolarization step to activate the channels, followed by a repolarization step where the tail current is measured.

    • The baseline current is recorded, after which the compound is applied. The effect of this compound on the hERG current is measured after a stable inhibition level is reached.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the vehicle control. These values are plotted against the log of the concentration, and a sigmoidal dose-response curve is fitted to calculate the IC50 value.

Protocol 2: In Vitro Cardiotoxicity Assessment using Human iPSC-Cardiomyocytes

Objective: To assess the functional effects of this compound on a more physiologically relevant system that recapitulates human cardiomyocyte electrophysiology.

Methodology:

  • Cell System: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which form a spontaneously beating syncytium in culture.

  • Apparatus: A multi-electrode array (MEA) system. MEA plates have electrodes embedded in the bottom of each well to record extracellular field potentials from the cardiomyocyte network.

  • Procedure:

    • hiPSC-CMs are seeded onto MEA plates and allowed to mature for several days until a stable, rhythmic beating pattern is observed.

    • Record baseline electrophysiological parameters, including the field potential duration (FPD), which is an in vitro surrogate for the QT interval.

    • Apply increasing concentrations of this compound to the wells.

    • Record the field potentials at multiple time points after compound addition.

  • Data Analysis: Analyze the recordings to measure changes in FPD, beat rate, and any pro-arrhythmic events (e.g., early afterdepolarizations). A significant prolongation of the FPD is indicative of hERG channel inhibition.

The following diagram illustrates the standard tiered approach for cardiovascular safety assessment.

G cluster_0 In Vitro Screening cluster_1 Ex Vivo cluster_2 In Vivo A hERG Channel Assay (Automated Patch Clamp) IC50 Determination B hiPSC-Cardiomyocyte Assay (MEA) Functional Assessment A->B Confirmatory C Isolated Heart Prep (Langendorff) Action Potential Duration B->C Higher Tier D Cardiovascular Telemetry (Rodent or Large Animal) ECG & QT Interval C->D Preclinical Safety

Caption: Tiered workflow for cardiovascular safety assessment.

p38 MAP Kinase Signaling Context

To understand the on-target effects of this compound, it is helpful to visualize its place in the p38 MAPK signaling pathway. The drug acts to prevent the downstream phosphorylation cascade involved in inflammation.

G Stress Cellular Stress / Cytokines (e.g., UV, TNF-α) MKK MAP2K (MKK3/6) Stress->MKK p38 p38 MAP Kinase MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Inflammatory Response (Gene Expression) Substrates->Response AZD This compound AZD->p38 INHIBITS

Caption: Simplified p38 MAPK signaling pathway showing the action of this compound.

Technical Support Center: Impact of AZD-5672 on P-gp Expressing Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of AZD-5672 on P-glycoprotein (P-gp) expressing cells.

Frequently Asked Questions (FAQs)

Q1: What is the nature of the interaction between this compound and P-glycoprotein (P-gp)?

A1: this compound has a dual interaction with P-gp; it acts as both a substrate and an inhibitor of this efflux pump.[1] In vitro studies have demonstrated that this compound exhibits concentration-dependent efflux in cell monolayers, a characteristic of P-gp substrates. This efflux can be abolished by known P-gp inhibitors like ketoconazole and quinidine.[1] Concurrently, this compound inhibits P-gp-mediated transport of other substrates, such as digoxin, in a concentration-dependent manner.[1]

Q2: What is the inhibitory potency of this compound on P-gp?

A2: The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of P-gp-mediated digoxin transport has been determined to be 32 μM in in vitro Caco-2 cell monolayer assays.[1]

Q3: Has the effect of this compound on P-gp been observed in a clinical setting?

A3: Yes, a clinical study investigating drug-drug interactions confirmed that this compound is a P-gp inhibitor in vivo. Co-administration of a 150 mg dose of this compound with digoxin, a known P-gp substrate, resulted in a significant increase in digoxin's maximum concentration (Cmax) and area under the curve (AUC), by 1.82-fold and 1.33-fold respectively.[1] This interaction is attributed to the inhibition of intestinal P-gp by this compound, leading to increased absorption of digoxin.[1]

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[2] CCR5 is a G-protein coupled receptor (GPCR) that, upon activation by its chemokine ligands (e.g., RANTES/CCL5), couples to inhibitory G proteins (Gαi).[3][4]

Q5: Is there a known signaling pathway linking CCR5 antagonism by this compound to P-gp regulation?

A5: While a direct, explicitly defined signaling pathway linking CCR5 antagonism to the regulation of P-gp (encoded by the ABCB1 gene) is not yet fully elucidated, a plausible pathway can be postulated. CCR5 activation is known to influence various downstream signaling cascades. Antagonism of CCR5 by this compound would block these pathways. Some research suggests that transcription factors known to regulate ABCB1 expression can be modulated by signaling pathways downstream of GPCRs. The diagram below illustrates a potential, indirect signaling pathway.

AZD5672_PGP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AZD5672 This compound CCR5 CCR5 AZD5672->CCR5 Antagonism Pgp P-gp (ABCB1) AZD5672->Pgp Inhibition Gi Gαi/βγ CCR5->Gi Blocks Activation Downstream Downstream Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) Gi->Downstream Inhibition of downstream signals Substrate P-gp Substrate (e.g., Digoxin) Pgp->Substrate Substrate->Pgp Efflux TFs Transcription Factors (e.g., NF-κB, AP-1) Downstream->TFs Modulation ABCB1 ABCB1 Gene TFs->ABCB1 Regulation of Transcription ABCB1->Pgp Expression Caco2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_substrate P-gp Substrate Assessment cluster_inhibition P-gp Inhibition Assessment A1 Seed Caco-2 cells on Transwell® inserts A2 Culture for 21-28 days to allow differentiation and monolayer formation A3 Monitor monolayer integrity (TEER measurement) B1 Add this compound to apical (A) or basolateral (B) chamber A3->B1 C1 Pre-incubate monolayers with varying concentrations of this compound A3->C1 B2 Incubate and collect samples from the receiver chamber at set time points B1->B2 B3 Quantify this compound concentration (e.g., by LC-MS/MS) B2->B3 B4 Calculate apparent permeability (Papp) in both directions (A to B and B to A) B3->B4 B5 Determine Efflux Ratio (Papp B to A / Papp A to B) B4->B5 C2 Add a known P-gp substrate (e.g., Digoxin) to the donor chamber C1->C2 C3 Incubate and measure substrate transport as in B2-B4 C2->C3 C4 Calculate the IC50 of this compound C3->C4

References

AZD-5672 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR5 antagonist, AZD-5672. The following information is designed to help optimize dose-response experiments and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] By binding to CCR5, it blocks the interaction of the receptor with its natural ligands, such as RANTES (CCL5) and Macrophage Inflammatory Protein 1β (MIP-1β), thereby inhibiting downstream signaling and cell migration.[1][3]

Q2: What is the reported in vitro potency of this compound? A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.32 nM for CCR5.[2] It is important to note that this value is highly dependent on the specific assay conditions, including the cell line, chemokine concentration, and assay format used.

Q3: In which cell lines can I test the activity of this compound? A3: While the specific cell lines used for the initial characterization of this compound are not publicly detailed, suitable cell lines for testing CCR5 antagonists are those that endogenously express CCR5 or have been engineered to do so. Commonly used cell lines for studying CCR5 function include monocytic cell lines like THP-1 and lymphocytic cell lines. Researchers also use cell lines such as HEK293 or CHO that have been stably transfected with a human CCR5 expression vector.

Q4: How should I prepare this compound for in vitro experiments? A4: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in the appropriate cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance. It is advisable to keep the final DMSO concentration below 0.1%.

Q5: What are the known off-target activities of this compound? A5: this compound has been shown to have moderate activity against the hERG ion channel with a binding IC50 of 7.3 μM.[2] It is also a substrate of human P-glycoprotein (P-gp) and can inhibit P-gp-mediated digoxin transport with an IC50 of 32 μM.[2] These off-target activities should be considered when designing experiments and interpreting results, especially at higher concentrations of the compound.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50Reference
CCR5Not Specified0.32 nM[2]
hERG Ion ChannelBinding Assay7.3 µM[2]
P-glycoprotein (P-gp)Digoxin Transport32 µM[2]

Experimental Protocols

Ligand Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CCR5 receptor.

Materials:

  • Cell Membranes: Membranes prepared from a cell line expressing human CCR5 (e.g., CHO-hCCR5 or HEK293-hCCR5).

  • Radioligand: A radiolabeled CCR5 ligand, such as [125I]-MIP-1α or [125I]-RANTES.

  • Assay Buffer: Typically a Tris-based buffer containing MgCl2 and a protease inhibitor cocktail.

  • This compound: Prepare a serial dilution in assay buffer from a DMSO stock.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CCR5 antagonist (e.g., Maraviroc) or the unlabeled CCR5 ligand.

  • 96-well Plates

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • In a 96-well plate, add assay buffer, the serially diluted this compound or control compounds, and the radioligand at a concentration close to its Kd.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

Chemotaxis Assay (General Protocol)

This protocol outlines a method to assess the ability of this compound to inhibit chemokine-induced cell migration.

Materials:

  • Cells: A CCR5-expressing cell line capable of chemotaxis (e.g., THP-1 cells).

  • Chemoattractant: A CCR5 ligand such as RANTES (CCL5) or MIP-1α (CCL3).

  • Assay Medium: Serum-free or low-serum cell culture medium.

  • This compound: Prepare various concentrations in assay medium from a DMSO stock.

  • Transwell Inserts: With a pore size appropriate for the cells being used (e.g., 5 µm for THP-1 cells).

  • 24-well Plate

  • Cell Viability/Quantification Reagent (e.g., Calcein-AM)

Procedure:

  • Starve the cells in serum-free medium for several hours before the assay.

  • Pre-incubate the cells with different concentrations of this compound or vehicle control (DMSO).

  • In a 24-well plate, add the chemoattractant to the lower chamber.

  • Place the Transwell inserts into the wells.

  • Add the pre-incubated cells to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours).

  • Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a suitable method (e.g., staining and counting, or using a fluorescent dye like Calcein-AM).

  • Plot the percentage of inhibition of chemotaxis against the log concentration of this compound to determine the IC50.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
No or weak dose-response curve - this compound concentration range is too high or too low.- Degraded or inactive this compound.- Low CCR5 expression on cells.- Chemoattractant concentration is suboptimal.- Perform a wider range of serial dilutions of this compound, centering around the expected IC50 of 0.32 nM.- Prepare fresh stock solutions of this compound.- Verify CCR5 expression on your cells using flow cytometry.- Optimize the chemoattractant concentration to achieve a robust migration window.
High background signal in no-chemoattractant control wells (Chemotaxis Assay) - Cells are not properly starved.- Spontaneous cell migration.- Presence of chemoattractants in the assay medium.- Ensure cells are adequately starved in serum-free medium.- Use a lower concentration of cells.- Use fresh, serum-free medium for the assay.
Low signal-to-noise ratio in binding assay - Insufficient receptor density in membranes.- High non-specific binding of the radioligand.- Inefficient washing during filtration.- Prepare membranes from a cell line with higher CCR5 expression.- Test different radioligands or lower the concentration of the current one.- Optimize the number and volume of washes.
Cell toxicity observed at higher concentrations - Cytotoxic effects of this compound.- High DMSO concentration.- Perform a cell viability assay in parallel with your dose-response experiment.- Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (e.g., <0.1%).

Visualizations

AZD5672_Signaling_Pathway cluster_membrane Cell Membrane CCR5 CCR5 Receptor Signaling Downstream Signaling (e.g., Calcium Mobilization) CCR5->Signaling Activates Chemokine Chemokine (e.g., RANTES/CCL5) Chemokine->CCR5 Binds AZD5672 This compound AZD5672->CCR5 Blocks Chemotaxis Chemotaxis Signaling->Chemotaxis Leads to

Caption: this compound Mechanism of Action.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare CCR5-expressing cells D Incubate cells with this compound A->D B Prepare serial dilutions of this compound B->D C Prepare chemoattractant (for chemotaxis assay) E Add chemoattractant and incubate C->E D->E F Quantify cell response E->F G Plot % Inhibition vs. [this compound] F->G H Calculate IC50 G->H

Caption: Experimental Workflow for Dose-Response Analysis.

Troubleshooting_Tree Start No Dose-Response Curve Q1 Is the this compound concentration range appropriate? Start->Q1 Sol1 Adjust concentration range around 0.32 nM IC50 Q1->Sol1 No Q2 Is CCR5 expression confirmed on cells? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Verify expression by flow cytometry or use a different cell line Q2->Sol2 No Q3 Is the chemoattractant concentration optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Perform a dose-response for the chemoattractant Q3->Sol3 No End Review assay protocol for other issues Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting Decision Tree for Dose-Response Issues.

References

Mitigating AZD-5672 off-target activity in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target activities of AZD-5672 in research settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5). It was initially investigated for the treatment of rheumatoid arthritis.

Q2: What are the known off-target activities of this compound?

Preclinical studies have identified two primary off-target activities for this compound:

  • Inhibition of the human Ether-à-go-go-Related Gene (hERG) cardiac potassium channel.

  • Inhibition of P-glycoprotein (P-gp) mediated transport.

Q3: How significant are the off-target activities of this compound?

The inhibitory concentrations (IC50) for hERG and P-gp are significantly higher than the IC50 for CCR5, suggesting a therapeutic window where on-target effects can be observed with minimal off-target interference. However, at higher concentrations, these off-target effects can become relevant and may confound experimental results.

TargetIC50
CCR5Data not publicly available
hERGHigh micromolar range
P-gpHigh micromolar range

Q4: What are the potential consequences of these off-target activities in my experiments?

  • hERG Inhibition: Inhibition of the hERG channel can lead to QT interval prolongation in cardiac action potentials, a critical safety concern in clinical settings. In vitro, this can affect electrophysiological studies and experiments involving cardiomyocytes or other cell types expressing hERG channels.

  • P-gp Inhibition: P-gp is a drug efflux pump that transports a wide range of substrates out of cells. Inhibition of P-gp can lead to increased intracellular accumulation of co-administered compounds that are P-gp substrates, potentially leading to unexpected cytotoxicity or altered pharmacological effects.

Troubleshooting Guides

Issue 1: Unexpected Cardiotoxicity or Electrophysiological Effects

Symptoms:

  • In cardiomyocyte-based assays, you observe action potential prolongation or arrhythmias.

  • In electrophysiology studies, you notice alterations in potassium currents.

Possible Cause: These effects may be due to the off-target inhibition of the hERG potassium channel by this compound, especially at higher concentrations.

Mitigation Strategies & Experimental Protocols:

  • Concentration-Response Curve:

    • Protocol: Perform a detailed concentration-response curve for this compound in your experimental system to distinguish on-target from off-target effects. The concentration at which you observe the unexpected effects should be significantly higher than the reported IC50 for CCR5.

    • Data Presentation:

This compound ConcentrationOn-Target Effect (e.g., % CCR5 inhibition)Off-Target Effect (e.g., % hERG inhibition or change in action potential duration)
[Concentration 1]
[Concentration 2]
[Concentration 3]
...
  • Use of a hERG-Specific Blocker as a Control:

    • Protocol: In parallel with your this compound experiment, use a known and specific hERG blocker (e.g., E-4031) as a positive control. This will help confirm if the observed phenotype is consistent with hERG inhibition.

  • Patch-Clamp Electrophysiology:

    • Protocol: Directly measure the effect of this compound on hERG channel currents using manual or automated patch-clamp techniques in a cell line stably expressing the hERG channel (e.g., HEK293-hERG). This provides definitive evidence of hERG inhibition and allows for the determination of an IC50 value in your specific experimental setup.

  • Structural Modification (Medicinal Chemistry Approach):

    • Concept: For long-term projects, consider synthesizing analogs of this compound with reduced hERG liability. Medicinal chemistry strategies to reduce hERG inhibition often focus on:

      • Reducing Lipophilicity: Decreasing the overall grease-like character of the molecule can lower its affinity for the hydrophobic regions of the hERG channel.

      • Modulating Basicity: The basicity of amine groups can be critical for hERG binding. Modifying the pKa of these groups can reduce affinity.

      • Altering Aromaticity: The hERG binding pocket interacts with aromatic groups. Reducing or modifying these can disrupt binding.

Issue 2: Altered Potency or Unexpected Cytotoxicity of Co-administered Compounds

Symptoms:

  • A co-administered drug in your experiment shows higher than expected potency or cytotoxicity in the presence of this compound.

  • You observe increased intracellular accumulation of a fluorescent dye or a known P-gp substrate.

Possible Cause: this compound may be inhibiting the P-glycoprotein (P-gp) efflux pump, leading to increased intracellular concentration of the co-administered compound if it is a P-gp substrate.

Mitigation Strategies & Experimental Protocols:

  • P-gp Substrate Assessment:

    • Protocol: First, determine if your co-administered compound is a substrate for P-gp. This can be done using a bidirectional transport assay with a cell line that overexpresses P-gp (e.g., Caco-2 or MDCK-MDR1). A significantly higher basal-to-apical transport compared to apical-to-basal transport indicates that the compound is a P-gp substrate.

  • P-gp Inhibition Assay:

    • Protocol: Assess the inhibitory potential of this compound on P-gp function. A common method is to measure the transport of a known fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, in the presence and absence of this compound. A decrease in the efflux of the fluorescent substrate indicates P-gp inhibition.

    • Data Presentation:

This compound ConcentrationP-gp Substrate Efflux (% of control)
[Concentration 1]
[Concentration 2]
[Concentration 3]
...
  • Use of a P-gp Specific Inhibitor as a Control:

    • Protocol: Include a known P-gp inhibitor (e.g., verapamil or cyclosporin A) as a positive control in your experiments to confirm that the observed effect is due to P-gp inhibition.

  • Adjusting Experimental Design:

    • If your co-administered compound is a P-gp substrate, consider using a lower concentration of this compound to minimize P-gp inhibition.

    • Alternatively, select a co-administered compound that is not a P-gp substrate.

  • Structural Modification (Medicinal Chemistry Approach):

    • Concept: Similar to hERG, medicinal chemistry efforts can be employed to design this compound analogs with reduced P-gp inhibitory activity. Key structural features that often contribute to P-gp inhibition include high lipophilicity and the presence of tertiary basic nitrogen atoms.

Visualizations

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AZD5672 This compound CCR5 CCR5 AZD5672->CCR5 Antagonizes Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 Activates G_protein G-protein (Gαi) CCR5->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization AKT AKT PI3K->AKT MAPK MAPK Pathway RAS->MAPK Cellular_Response Cellular Response (e.g., Migration, Proliferation) Ca_mobilization->Cellular_Response AKT->Cellular_Response MAPK->Cellular_Response

Caption: CCR5 Signaling Pathway and the Antagonistic Action of this compound.

hERG_Inhibition_Workflow start Start: Unexpected Electrophysiological Effects Observed is_high_conc Is this compound concentration high? start->is_high_conc conc_response Perform Concentration-Response Curve is_high_conc->conc_response Yes end End: Off-target effect understood and mitigated is_high_conc->end No (Investigate other causes) use_control Use hERG-specific blocker as control conc_response->use_control patch_clamp Confirm with Patch-Clamp Electrophysiology use_control->patch_clamp mitigate Mitigation: Lower this compound concentration or use structural analog patch_clamp->mitigate mitigate->end

Caption: Troubleshooting Workflow for hERG-Related Off-Target Effects.

Pgp_Inhibition_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substrate_out P-gp Substrate Pgp P-glycoprotein (P-gp) Pgp->Substrate_out Efflux ADP ADP + Pi Pgp->ADP Substrate_in P-gp Substrate Substrate_in->Pgp Binds AZD5672 This compound AZD5672->Pgp Inhibits ATP ATP ATP->Pgp Binds & Hydrolyzes

Caption: Mechanism of P-glycoprotein (P-gp) Efflux and Inhibition by this compound.

Validation & Comparative

AZD-5672 vs other CCR5 antagonists in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Vitro Comparative Analysis of AZD-5672 and Other CCR5 Antagonists

This guide provides a detailed in-vitro comparison of this compound against other prominent small-molecule antagonists of the C-C chemokine receptor type 5 (CCR5). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on their performance in preclinical experimental settings.

Introduction to CCR5 Antagonists

The CCR5 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in leukocyte chemotaxis during inflammation. It serves as a functional receptor for inflammatory chemokines like CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1] Furthermore, CCR5 is the primary co-receptor utilized by macrophage-tropic (R5) strains of HIV-1 to gain entry into host T-cells and macrophages.[1][2][3] This dual role in inflammation and viral pathogenesis has made it an attractive target for therapeutic intervention.

CCR5 antagonists are a class of drugs that bind to the CCR5 receptor, inducing a conformational change that prevents its interaction with natural chemokine ligands or the HIV-1 envelope glycoprotein gp120.[4] This blockade inhibits downstream signaling pathways and, in the context of HIV, prevents viral entry into host cells. While several CCR5 antagonists have been developed, their clinical trajectories have varied significantly. This guide focuses on the in-vitro characteristics of this compound, originally developed for rheumatoid arthritis, in comparison to HIV-focused antagonists such as Maraviroc, Vicriviroc, and Aplaviroc.

Comparative In-Vitro Activity

The following tables summarize key quantitative data from in-vitro studies, comparing the binding affinity, antiviral potency, and selectivity of this compound and other selected CCR5 antagonists.

Table 1: CCR5 Binding Affinity and Potency
CompoundTargetAssay TypeValueUnitReference
This compound CCR5Functional AntagonismIC50 = 0.32nM[5]
Aplaviroc CCR5Binding AffinityKd = 2.9nM[6]
Aplaviroc R5 HIV-1Antiviral ActivityIC50 = 0.1 - 0.4nM[6]
Vicriviroc R5 HIV-1Antiviral ActivityEC50 = 0.04 - 2.3nM[7]
Maraviroc CCR5Chemotaxis InhibitionDose-dependent-[2][8][9]
TAK-779 R5 HIV-1Antiviral Activity (PBMCs)IC50 = 3.7nM[10]
Table 2: Selectivity Profile
CompoundOff-TargetAssay TypeValueUnitReference
This compound hERGIon Channel BindingIC50 = 7.3µM[5]
This compound P-gpTransporter InhibitionIC50 = 32µM[5]
Vicriviroc hERGIon Channel BindingDiminished affinity vs SCH-C-[7][11]

Signaling Pathways and Experimental Visualization

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the CCR5 signaling pathway, a standard experimental workflow, and the comparative status of these antagonists.

CCR5 Signaling Pathway

CCR5 activation by its chemokine ligands (e.g., CCL5) triggers intracellular signaling through G-proteins. This leads to the activation of multiple downstream cascades, including the PI3K-Akt and MEK-ERK pathways, which are critical for cell migration, survival, and proliferation.[12][13] CCR5 antagonists allosterically bind to the receptor, preventing this cascade.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCR5 CCR5 Receptor G_Protein Gαi/βγ CCR5->G_Protein Activation PI3K PI3K G_Protein->PI3K MEK MEK G_Protein->MEK NFkB NF-κB G_Protein->NFkB Chemokine CCL5 / RANTES Chemokine->CCR5 Binds & Activates Antagonist This compound (Antagonist) Antagonist->CCR5 Binds & Blocks Akt Akt PI3K->Akt CellResponse Cell Migration Survival Akt->CellResponse ERK ERK MEK->ERK ERK->CellResponse NFkB->CellResponse

Caption: CCR5 signaling cascade and antagonist inhibition mechanism.

Experimental Workflow: In-Vitro Chemotaxis Assay

The Transwell migration or Boyden chamber assay is a standard method to evaluate the ability of a CCR5 antagonist to block chemokine-induced cell migration.[2][9] The workflow involves measuring the movement of cells across a porous membrane towards a chemoattractant.

Chemotaxis_Workflow cluster_setup Assay Setup cluster_process Incubation & Analysis cluster_result Result Interpretation A 1. Plate target cells (e.g., T-cells) in upper chamber of Transwell insert B 2. Add chemoattractant (e.g., CCL5) to lower chamber A->B C 3. Add CCR5 antagonist (e.g., this compound) to upper chamber with cells B->C D 4. Incubate for several hours to allow cell migration C->D E 5. Fix and stain cells that have migrated to the underside of the insert D->E F 6. Count migrated cells (microscopy or plate reader) E->F G Inhibition of migration vs. control indicates antagonist activity F->G

Caption: Workflow for a typical in-vitro chemotaxis (Transwell) assay.

Logical Comparison: Clinical Development Status

The CCR5 antagonists discussed have followed different development paths. Maraviroc is the only compound in this comparison that has received clinical approval, while the development of others was discontinued for reasons including toxicity or lack of efficacy in the targeted indication.[4][14][15][16]

Caption: Clinical development status of selected CCR5 antagonists.

Detailed Experimental Protocols

Radioligand Binding Assay (for Kd/Ki Determination)

This assay quantifies the affinity of a compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Preparation: Membranes are prepared from a cell line stably overexpressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).

  • Reaction Mixture: Cell membranes are incubated in a binding buffer with a constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-CCL5).

  • Competition: Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to the mixture to compete with the radioligand for binding to the receptor.

  • Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter, which traps the cell membranes.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

HIV-1 Antiviral Assay (for EC50/IC50 Determination)

This assay measures the potency of a compound in inhibiting HIV-1 replication in susceptible cells.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate T-cells, making them susceptible to HIV-1 infection.[7]

  • Infection: The activated PBMCs are infected with a known titer of an R5-tropic HIV-1 laboratory strain (e.g., Ba-L).

  • Drug Treatment: Immediately after infection, the cells are washed and cultured in the presence of serial dilutions of the CCR5 antagonist.

  • Incubation: The cultures are maintained for 5-7 days to allow for multiple rounds of viral replication.

  • Endpoint Measurement: Viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The effective concentration that inhibits viral replication by 50% (EC50) or 90% (EC90) is calculated by plotting the percentage of inhibition against the drug concentration.[7]

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium mobilization that occurs upon chemokine-mediated CCR5 activation.[11][17]

  • Cell Loading: CCR5-expressing cells (e.g., U-87-CCR5) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[17]

  • Antagonist Pre-treatment: The loaded cells are pre-incubated with various concentrations of the CCR5 antagonist for a short period.

  • Chemokine Stimulation: The natural CCR5 ligand (e.g., CCL5/RANTES) is added to the cells to stimulate the receptor.

  • Signal Detection: The change in intracellular calcium concentration is measured in real-time as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the chemokine-induced fluorescence signal.

Conclusion

The in-vitro data demonstrates that this compound is a highly potent CCR5 antagonist, with an IC50 in the sub-nanomolar range, comparable to potent anti-HIV agents like Aplaviroc and Vicriviroc.[5][6][7] Its development, however, was pursued for rheumatoid arthritis, an indication where it ultimately did not show clinical benefit, leading to its discontinuation.[18] In contrast, Maraviroc, Aplaviroc, and Vicriviroc were primarily developed as antiretrovirals. While Aplaviroc and Vicriviroc were halted due to safety or efficacy concerns, Maraviroc successfully navigated clinical trials and remains an important therapeutic option.[4][16] The selectivity profile of this compound shows significantly weaker inhibition of the hERG channel and P-gp transporter, with IC50 values in the micromolar range, suggesting a wide therapeutic window between its on-target and potential off-target activities.[5] This comparative guide highlights the diverse applications and outcomes for compounds targeting the same receptor, underscoring the importance of both potent in-vitro activity and a favorable safety and efficacy profile in the specific clinical context.

References

A Head-to-Head Comparison of CCR5 Antagonists: AZD-5672 versus Maraviroc in HIV Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CCR5 antagonists AZD-5672 and maraviroc, focusing on their performance in HIV entry assays. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Maraviroc, an FDA-approved antiretroviral drug, and this compound, a potent CCR5 antagonist initially investigated for rheumatoid arthritis, both function by blocking the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells. By binding to CCR5, these small molecules allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the conformational changes necessary for viral and cellular membrane fusion. This guide delves into a comparative analysis of their efficacy in preclinical HIV entry assays.

Performance Data in HIV Entry Assays

The following table summarizes the available quantitative data for this compound and maraviroc from in vitro assays. It is important to note that direct head-to-head studies in the same experimental settings are limited, and potency can vary depending on the specific HIV-1 strain, cell line, and assay format used.

CompoundAssay TypeTargetKey ParameterValue
This compound CCR5 Binding AssayCCR5IC500.32 nM[1][2]
Maraviroc HIV-1 Entry Assay (Pseudovirus)R5-tropic HIV-1IC500.22 nM - 47.5 nM
CCR5 Binding AssayCCR5IC505.2 nM

Experimental Methodologies

The assessment of HIV entry inhibitors like this compound and maraviroc relies on robust in vitro assays that model the initial stages of viral infection. The two primary methods discussed here are the Pseudovirus-Based Luciferase Reporter Gene Assay and the Cell-Cell Fusion Assay.

Pseudovirus-Based Luciferase Reporter Gene Assay

This widely used assay provides a quantitative measure of viral entry by utilizing replication-defective HIV-1 particles.

Principle:

HIV-1 pseudoviruses are generated by co-transfecting producer cells (e.g., HEK293T) with two plasmids: one encoding the HIV-1 genome with a defective envelope gene (env-) and containing a reporter gene such as luciferase, and a second plasmid expressing the desired HIV-1 envelope glycoprotein (e.g., from an R5-tropic strain). These pseudoviruses can infect target cells in a single round but cannot produce new infectious virions. Target cells (e.g., TZM-bl) are engineered to express CD4, CCR5, and a Tat-inducible luciferase reporter gene. Upon successful viral entry and integration, the viral Tat protein is expressed, which in turn drives the expression of luciferase. The amount of light produced is proportional to the level of viral entry.

Detailed Protocol:

  • Pseudovirus Production:

    • Seed producer cells (e.g., 293T/17) in T-75 flasks and grow to 50-80% confluency.

    • Co-transfect the cells with an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene and a plasmid expressing the desired HIV-1 Env glycoprotein using a suitable transfection reagent (e.g., FuGENE).

    • Incubate the cells for 48-72 hours.

    • Harvest the culture supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation and filter through a 0.45-micron filter.

    • Determine the virus titer (e.g., by measuring the 50% tissue culture infectious dose, TCID50).

  • Neutralization Assay:

    • Seed target cells (e.g., TZM-bl) in a 96-well plate.

    • Prepare serial dilutions of the test compounds (this compound or maraviroc).

    • Incubate the pseudovirus with the diluted compounds for 1 hour at 37°C.

    • Add the virus-compound mixture to the target cells.

    • Incubate for 48 hours at 37°C.

  • Luciferase Activity Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Add luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Cell-Cell Fusion Assay

This assay measures the ability of an HIV-1 Env-expressing cell to fuse with a target cell expressing CD4 and CCR5, a process that mimics the fusion of the viral and cellular membranes.

Principle:

Effector cells are engineered to express the HIV-1 envelope glycoprotein on their surface. Target cells are engineered to express CD4 and CCR5, along with a reporter system. When the effector and target cells are co-cultured, the interaction between Env, CD4, and CCR5 triggers membrane fusion, leading to the formation of multinucleated giant cells (syncytia). The extent of fusion can be quantified using various reporter systems, such as the transfer of a fluorescent protein or the activation of a reporter gene.

Detailed Protocol:

  • Cell Preparation:

    • Culture effector cells (e.g., HeLa-ADA) expressing the HIV-1 ADA envelope glycoprotein and Tat.

    • Culture target cells (e.g., TZM-bl) expressing CD4, CCR5, and a Tat-inducible reporter gene.

  • Fusion Assay:

    • Seed target cells in a 96-well plate and allow them to adhere overnight.

    • Detach effector cells and overlay them onto the target cell monolayer in the presence of serial dilutions of the test compounds (this compound or maraviroc).

    • Co-culture the cells for a defined period (e.g., 60 minutes) at 37°C to allow for cell fusion.

    • Stop the fusion reaction by adding a potent fusion inhibitor (e.g., C52L).

  • Quantification of Fusion:

    • If using a luciferase reporter system, lyse the cells and measure luciferase activity as described in the pseudovirus assay protocol. The activation of the reporter gene in the target cells is dependent on the transfer of the Tat protein from the effector cells upon fusion.

    • Calculate the IC50 value based on the dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitors Mechanism of Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. Conformational Change in gp41 & Fusion Cell_Membrane Cell Membrane AZD5672 This compound AZD5672->CCR5 Blocks Interaction Maraviroc Maraviroc Maraviroc->CCR5 Blocks Interaction HIV_Entry_Assay_Workflow cluster_virus_prep Pseudovirus Production cluster_assay_procedure Inhibition Assay cluster_data_analysis Data Acquisition & Analysis Transfection 1. Co-transfect 293T cells with env- HIV backbone (luc+) and Env expression plasmids Harvest 2. Harvest supernatant containing pseudoviruses (48-72h) Transfection->Harvest Titer 3. Determine virus titer (TCID50) Harvest->Titer Add_Inhibitor 5. Incubate pseudovirus with serially diluted this compound or Maraviroc Titer->Add_Inhibitor Plate_Cells 4. Seed target cells (e.g., TZM-bl) in a 96-well plate Plate_Cells->Add_Inhibitor Infect_Cells 6. Add virus-inhibitor mixture to target cells Add_Inhibitor->Infect_Cells Incubate 7. Incubate for 48 hours Infect_Cells->Incubate Lyse_Cells 8. Lyse cells Incubate->Lyse_Cells Read_Luminescence 9. Add luciferase substrate and measure luminescence Lyse_Cells->Read_Luminescence Calculate_IC50 10. Calculate IC50 values Read_Luminescence->Calculate_IC50

References

A Comparative Guide to AZD-5672 and Cenicriviroc in Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two chemokine receptor antagonists, AZD-5672 and cenicriviroc, with a focus on their performance in preclinical inflammation models. While both molecules target chemokine receptors involved in inflammatory processes, their specificities, and consequently, the therapeutic areas in which they have been predominantly investigated, differ significantly. This guide aims to provide an objective comparison based on available experimental data.

Introduction and Overview

This compound is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 is a key receptor involved in the migration of various leukocyte subsets, including T cells and macrophages, to sites of inflammation. Its development was primarily focused on inflammatory conditions such as rheumatoid arthritis (RA).

Cenicriviroc (CVC) is a dual antagonist of both CCR2 and CCR5.[2] This dual mechanism of action allows it to block the signaling of a broader range of chemokines, thereby inhibiting the recruitment of a wider array of inflammatory cells, most notably monocytes and macrophages. Cenicriviroc has been extensively studied in the context of liver diseases, particularly non-alcoholic steatohepatitis (NASH) and liver fibrosis, as well as in models of kidney fibrosis.[2][3]

Mechanism of Action

The distinct mechanisms of action of this compound and cenicriviroc are central to their differing effects in inflammation models.

This compound: Selective CCR5 Antagonism

This compound specifically binds to and blocks the CCR5 receptor, preventing its interaction with its primary ligands, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). This blockade inhibits the downstream signaling pathways that lead to the chemotaxis of CCR5-expressing cells.

Cenicriviroc: Dual CCR2 and CCR5 Antagonism

Cenicriviroc's broader mechanism involves the simultaneous blockade of both CCR2 and CCR5.[2]

  • CCR2 antagonism primarily inhibits the migration of monocytes and macrophages in response to their key chemoattractant, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).

  • CCR5 antagonism , as with this compound, blocks the recruitment of various leukocytes.

This dual antagonism provides a more comprehensive blockade of inflammatory cell infiltration into tissues, which is particularly relevant in diseases where both monocyte- and other leukocyte-driven inflammation play a significant role, such as in liver fibrosis.[3]

Signaling Pathway Diagrams

AZD5672_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3/CCL4/CCL5 CCL3, CCL4, CCL5 (Chemokines) CCR5 CCR5 Receptor CCL3/CCL4/CCL5->CCR5 Binds to G_protein G-protein Signaling CCR5->G_protein Activates AZD5672 This compound AZD5672->CCR5 Blocks Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Inflammation Chemotaxis & Inflammatory Response Downstream->Inflammation

Cenicriviroc_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to CCL3/CCL4/CCL5 CCL3, CCL4, CCL5 CCR5 CCR5 Receptor CCL3/CCL4/CCL5->CCR5 Binds to G_protein G-protein Signaling CCR2->G_protein Activates CCR5->G_protein Activates CVC Cenicriviroc CVC->CCR2 Blocks CVC->CCR5 Blocks Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Inflammation Monocyte/Macrophage Chemotaxis & Inflammatory Response Downstream->Inflammation

Preclinical and Clinical Data Comparison

Direct comparative studies of this compound and cenicriviroc in the same inflammation models are not publicly available. Therefore, this section presents a summary of their performance in their respective primary areas of investigation.

This compound in Rheumatoid Arthritis Models

Preclinical data for this compound in inflammation models is limited in the public domain. The primary focus of its development was rheumatoid arthritis.

Parameter In Vitro/Ex Vivo Assay Key Findings Reference
Receptor Binding Ligand binding assaysPotent and selective antagonist of CCR5.[1]
Chemotaxis Chemotaxis assaysInhibits chemotaxis of CCR5-expressing cells.[1]
CCR5 Internalization Ex vivo MIP-1β stimulation assayInhibited internalization of CCR5.[1]

In a phase IIb clinical trial in patients with active RA receiving methotrexate, this compound did not demonstrate a statistically significant improvement in the American College of Rheumatology 20% (ACR20) response rate at week 12 compared to placebo.[1]

Cenicriviroc in Liver and Kidney Fibrosis Models

Cenicriviroc has been evaluated in a range of preclinical models of fibrosis and inflammation, with a significant amount of data available from studies on liver and kidney disease.

Model Parameter Key Findings Reference
Thioacetamide-induced Liver Fibrosis (Rat) Collagen DepositionSignificant reduction in collagen deposition.[2]
Diet-induced NASH (Mouse) NAFLD Activity Score (NAS)Significantly reduced the NAFLD activity score.[2][3]
Diet-induced NASH (Mouse) Hepatic FibrosisSignificantly less fibrosis in mice receiving high-dose CVC for 14 weeks.[3]
Unilateral Ureteral Obstruction (Mouse) Renal FibrosisReduced collagen deposition.[2]
Thioglycollate-induced Peritonitis (Mouse) Monocyte/Macrophage RecruitmentSignificantly reduced monocyte/macrophage recruitment in vivo.[2]

In the Phase 2b CENTAUR study in adults with NASH and liver fibrosis, cenicriviroc demonstrated a statistically significant improvement in fibrosis of at least one stage without worsening of NASH after one year of treatment compared to placebo.[2][4] However, the subsequent Phase 3 AURORA study did not meet its primary endpoint of fibrosis improvement.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments used in the evaluation of these compounds.

This compound: Chemotaxis Assay (General Protocol)

A chemotaxis assay is performed to assess the ability of a compound to inhibit the migration of cells towards a chemoattractant.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Cell_Culture 1. Culture CCR5-expressing cells (e.g., T-lymphocytes, macrophages) Compound_Prep 2. Prepare serial dilutions of this compound Cell_Culture->Compound_Prep Plate_Setup 3. Add chemoattractant (e.g., CCL5) to the lower chamber of a Transwell plate Compound_Prep->Plate_Setup Cell_Seeding 4. Add cells pre-incubated with This compound or vehicle to the upper chamber (insert) Plate_Setup->Cell_Seeding Incubate 5. Incubate to allow cell migration Cell_Seeding->Incubate Quantify 6. Quantify migrated cells in the lower chamber (e.g., via fluorescence or cell counting) Incubate->Quantify Analyze 7. Analyze data to determine the inhibitory effect of this compound Quantify->Analyze

Cenicriviroc: Thioacetamide-Induced Liver Fibrosis Model (Rat)

This model is used to induce liver fibrosis in rodents to test the efficacy of anti-fibrotic compounds.

TAA_Fibrosis_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimation 1. Acclimatize male Sprague-Dawley rats TAA_Admin 2. Administer Thioacetamide (TAA) intraperitoneally (e.g., 200 mg/kg) twice weekly for several weeks Animal_Acclimation->TAA_Admin Grouping 3. Randomize animals into treatment groups (Vehicle control, Cenicriviroc) TAA_Admin->Grouping Dosing 4. Administer Cenicriviroc or vehicle orally once daily Grouping->Dosing Sacrifice 5. Euthanize animals at the end of the study period Dosing->Sacrifice Tissue_Collection 6. Collect liver tissue and blood samples Sacrifice->Tissue_Collection Histology 7. Perform histological analysis (e.g., Sirius Red staining for collagen) Tissue_Collection->Histology Biochemical 8. Conduct biochemical and molecular analyses (e.g., hydroxyproline content, gene expression of fibrotic markers) Tissue_Collection->Biochemical

Summary and Conclusion

This compound and cenicriviroc are both chemokine receptor antagonists with distinct profiles. This compound is a selective CCR5 antagonist that, despite a clear biological rationale, did not demonstrate clinical efficacy in rheumatoid arthritis. The publicly available preclinical data for this compound in a broad range of inflammation models is sparse, which limits a comprehensive comparative analysis.

In contrast, cenicriviroc, with its dual CCR2/CCR5 antagonism, has been extensively profiled in preclinical models of liver and kidney disease, demonstrating significant anti-inflammatory and anti-fibrotic effects.[2] While it showed promise in early clinical trials for NASH-related fibrosis, it ultimately did not meet its primary endpoint in a Phase 3 study.

For researchers and drug developers, the comparison of these two molecules highlights the complexities of targeting chemokine receptors for inflammatory diseases. The dual antagonism of cenicriviroc appears to offer a broader anti-inflammatory effect in certain disease contexts compared to the selective CCR5 antagonism of this compound. However, the clinical translation of these preclinical findings remains a significant challenge, underscoring the need for careful selection of patient populations and endpoints in clinical trial design. The choice between a selective or a dual antagonist would depend on the specific inflammatory pathways driving the pathology of the target disease.

References

A Comparative Analysis of AZD-5672 and Etanercept in Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of AZD-5672, a C-C chemokine receptor 5 (CCR5) antagonist, and etanercept, a tumor necrosis factor-alpha (TNF-α) inhibitor, in the context of arthritis. While direct comparative preclinical data in animal models is limited, this document synthesizes available clinical and preclinical information to offer insights into their respective mechanisms and performance.

Executive Summary

Clinical evidence from a phase IIb study in patients with rheumatoid arthritis (RA) demonstrated that etanercept was significantly more efficacious than this compound.[1] Preclinical studies in animal models of arthritis have extensively documented the efficacy of etanercept in reducing inflammation and joint damage. In contrast, publicly available data on the efficacy of this compound in similar preclinical arthritis models is scarce, making a direct head-to-head comparison in these models challenging. Other CCR5 antagonists, such as maraviroc, have shown some anti-inflammatory effects in a collagen-induced arthritis (CIA) mouse model.[2][3]

Data Presentation

Clinical Efficacy in Rheumatoid Arthritis

A randomized, double-blind, placebo-controlled, phase IIb study was conducted in patients with active RA receiving methotrexate. The primary endpoint was the proportion of patients achieving a 20% improvement in the American College of Rheumatology (ACR20) response at week 12.

Treatment GroupACR20 Response Rate at Week 12p-value vs. Placebo
This compound (all doses)No statistically significant difference>0.05
Placebo--
Etanercept (50 mg weekly)Statistically significant improvement<0.05

Data synthesized from a phase IIb clinical trial in patients with rheumatoid arthritis.[1]

Note: This clinical study concluded that this compound did not show any clinical benefit, suggesting that CCR5 antagonism alone may not be a viable therapeutic strategy for RA.[1]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model for Etanercept Evaluation

This protocol is a representative example of how the efficacy of etanercept is evaluated in a preclinical rodent model of rheumatoid arthritis.

1. Induction of Arthritis:

  • Animal Model: Male Lewis rats or DBA/1J mice are commonly used.

  • Immunization: Animals are immunized intradermally at the base of the tail with an emulsion of type II collagen (e.g., bovine or chicken) and complete Freund's adjuvant (CFA).

  • Booster: A second immunization with type II collagen in incomplete Freund's adjuvant (IFA) is typically given 21 days after the primary immunization to enhance the arthritic response.

2. Treatment Regimen:

  • Drug Administration: Etanercept is typically administered subcutaneously or intraperitoneally.

  • Dosing Schedule: Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs). Dosing frequency can vary, for example, daily or twice weekly.

3. Efficacy Assessment:

  • Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, based on the degree of erythema, swelling, and ankylosis. The scores for all paws are summed to give a total clinical arthritis score.

  • Paw Swelling Measurement: Paw volume or thickness is measured using a plethysmometer or calipers at regular intervals.

  • Histopathological Analysis: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin, Safranin O) to assess the degree of inflammation, synovial hyperplasia, cartilage degradation, and bone erosion.

  • Biomarker Analysis: Serum or plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies can be measured by ELISA.

Signaling Pathways and Experimental Workflow

Mechanism of Action: Signaling Pathways

AZD5672_Mechanism cluster_0 Immune Cell Chemokines (CCL3, CCL4, CCL5) Chemokines (CCL3, CCL4, CCL5) CCR5 CCR5 This compound This compound Downstream Signaling Downstream Signaling Cell Migration & Activation Cell Migration & Activation

Etanercept_Mechanism cluster_1 Extracellular Space cluster_2 Cell Membrane cluster_3 Intracellular TNF-α TNF-α TNF Receptor TNF Receptor TNF-α->TNF Receptor Binds & Activates Etanercept Etanercept Etanercept->TNF-α Binds & Neutralizes Pro-inflammatory Signaling Pro-inflammatory Signaling TNF Receptor->Pro-inflammatory Signaling Inflammation Inflammation Pro-inflammatory Signaling->Inflammation

Experimental Workflow: Collagen-Induced Arthritis Model

CIA_Workflow Day 0 Day 0 Day 21 Day 21 Day 0->Day 21 Primary Immunization (Collagen + CFA) Treatment Initiation Treatment Initiation Day 21->Treatment Initiation Booster Immunization (Collagen + IFA) Monitoring Monitoring Treatment Initiation->Monitoring Vehicle, this compound, or Etanercept Endpoint Analysis Histopathology & Biomarker Analysis Monitoring->Endpoint Analysis Clinical Scoring & Paw Measurement

References

AZD-5672 in Rheumatoid Arthritis: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of rheumatoid arthritis (RA) therapeutics has been marked by the exploration of diverse molecular targets aimed at disrupting the inflammatory cascade that characterizes the disease. Among these, the C-C chemokine receptor 5 (CCR5) and the p38 mitogen-activated protein (MAP) kinase have been subjects of significant investigation. This guide provides a comparative analysis of the clinical trial results of AZD-5672, a CCR5 antagonist, with those of pamapimod, a p38 MAP kinase inhibitor, and etanercept, an established tumor necrosis factor (TNF) inhibitor. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development strategies.

Executive Summary

This compound, a selective antagonist of the CCR5 receptor, was investigated for the treatment of rheumatoid arthritis. However, in a key Phase IIb clinical trial, this compound did not demonstrate a statistically significant improvement in the primary endpoint of ACR20 response at week 12 compared to placebo.[1] In contrast, the open-label etanercept arm in the same study showed significant efficacy.[1] This outcome led to the discontinuation of the development of this compound for this indication.

Similarly, the clinical development of p38 MAP kinase inhibitors for RA has been challenging. Pamapimod, a representative of this class, also failed to show a significant benefit over existing treatments. In a head-to-head comparison with methotrexate, pamapimod was found to be less effective.[2] When evaluated as an add-on therapy to methotrexate, it did not provide a significant improvement over placebo.

This guide will delve into the quantitative data from the clinical trials of these compounds, outline the experimental methodologies employed, and visualize the targeted signaling pathways to provide a comprehensive comparative overview.

Data Presentation: Comparative Efficacy in Rheumatoid Arthritis

The following tables summarize the key efficacy data from clinical trials of this compound, pamapimod, and etanercept. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are standard measures of improvement in tender and swollen joint counts and other clinical parameters.

Table 1: Efficacy of this compound in a Phase IIb Clinical Trial (NCT00713544)

Treatment GroupACR20 Response at Week 12ACR50 Response at Week 12ACR70 Response at Week 12
This compound (all doses)No statistically significant difference from placebo[1]Data not availableData not available
PlaceboData not availableData not availableData not available
Etanercept (open-label)Significantly more efficacious than this compound and placebo[1]Data not availableData not available

Note: Specific percentage improvements for this compound dose groups and placebo are not publicly available.

Table 2: Efficacy of Pamapimod in Clinical Trials

Pamapimod Monotherapy vs. Methotrexate (12 weeks)[2]

Treatment GroupACR20 Response Rate
Pamapimod 50 mg once daily23%
Pamapimod 150 mg once daily18%
Pamapimod 300 mg once daily31%
Methotrexate (7.5-20 mg/week)45%

Pamapimod as Add-on to Methotrexate vs. Placebo (12 weeks)

Treatment GroupACR20 Response Rate
Pamapimod (all doses)31% - 43%
Placebo34%

Table 3: Efficacy of Etanercept (from the TEMPO trial) in Combination with Methotrexate

TimepointACR20 Response RateACR50 Response RateACR70 Response Rate
Week 1281%56%Not Available
Week 2487%66.2%Not Available
Year 352%43%31%

Experimental Protocols

A detailed understanding of the experimental design is crucial for the interpretation of clinical trial data. Below are summaries of the methodologies for the key trials cited.

This compound Phase IIb Study (NCT00713544)[1]
  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study with an open-label etanercept treatment group.

  • Patient Population: 371 patients with active rheumatoid arthritis who were receiving a stable dose of methotrexate.

  • Treatment Regimen:

    • This compound administered orally once daily at doses of 20 mg, 50 mg, 100 mg, or 150 mg for 12 weeks.

    • Matched placebo administered orally once daily for 12 weeks.

    • Etanercept administered subcutaneously at a dose of 50 mg once weekly (open-label).

  • Primary Endpoint: The proportion of patients achieving an ACR20 response at week 12.

  • Secondary Endpoints: ACR50 and ACR70 responses, Disease Activity Score in 28 joints (DAS28), and safety and tolerability.

Pamapimod Clinical Trials
  • Monotherapy Trial:

    • Study Design: A double-blind, methotrexate-controlled study.

    • Patient Population: Adult patients with active rheumatoid arthritis.

    • Treatment Regimen:

      • Pamapimod administered orally once daily at doses of 50 mg, 150 mg, or 300 mg for 12 weeks.

      • Methotrexate administered orally once weekly, with a planned escalation from 7.5 mg to 20 mg.

    • Primary Endpoint: The proportion of patients achieving an ACR20 response at 12 weeks.

  • Add-on Therapy Trial:

    • Study Design: A randomized, double-blind, placebo-controlled study.

    • Patient Population: Adult patients with active rheumatoid arthritis with an inadequate clinical response to stable doses of methotrexate.

    • Treatment Regimen:

      • Pamapimod administered orally once daily (up to 300 mg) for 12 weeks in addition to their stable methotrexate dose.

      • Matching placebo administered for 12 weeks in addition to their stable methotrexate dose.

    • Primary Endpoint: The proportion of patients with a ≥20% improvement in RA based on the ACR criteria (ACR20) at 12 weeks.

Etanercept TEMPO Trial
  • Study Design: A 3-year, multicenter, double-blind, randomized, controlled trial.

  • Patient Population: 682 patients with moderate to severe RA who had failed at least one disease-modifying antirheumatic drug (DMARD) other than methotrexate.

  • Treatment Regimen:

    • Etanercept 25 mg twice weekly plus methotrexate.

    • Etanercept 25 mg twice weekly plus placebo.

    • Placebo plus methotrexate.

  • Primary Endpoints: Numeric index of the ACR response (ACR-N) area under the curve (AUC) over the first 24 weeks and change from baseline in modified Total Sharp Score (mTSS) at Year 1.

  • Secondary Endpoints: ACR20, ACR50, ACR70, C-reactive protein (CRP), Health Assessment Questionnaire (HAQ) score, and DAS28 clinical remission.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokines (CCL3, CCL4, CCL5) Chemokines (CCL3, CCL4, CCL5) CCR5 CCR5 Chemokines (CCL3, CCL4, CCL5)->CCR5 Binds to G-protein signaling G-protein signaling CCR5->G-protein signaling AZD5672 This compound (Antagonist) AZD5672->CCR5 Blocks Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) G-protein signaling->Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Cellular Responses Leukocyte Migration Activation Survival Downstream Signaling\n(e.g., MAPK, PI3K/Akt)->Cellular Responses Inflammation Inflammation Cellular Responses->Inflammation

Caption: CCR5 signaling pathway in rheumatoid arthritis and the inhibitory action of this compound.

p38_MAPK_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_pathway p38 MAPK Pathway cluster_response Cellular Response Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) MKK3_6 MKK3/6 Cytokines (TNF-α, IL-1β)->MKK3_6 Cellular Stress Cellular Stress Cellular Stress->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38_MAPK->Transcription_Factors Pamapimod Pamapimod (Inhibitor) Pamapimod->p38_MAPK Inhibits Gene Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MK2->Gene Expression Transcription_Factors->Gene Expression Inflammation Inflammation Gene Expression->Inflammation

Caption: The p38 MAP kinase signaling pathway in RA and the inhibitory action of pamapimod.

Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Treatment Allocation cluster_treatment Intervention cluster_assessment Efficacy & Safety Assessment Screening Patient Screening (Active RA, MTX inadequate response) Randomization Randomization Screening->Randomization Treatment_A Investigational Drug (e.g., this compound, Pamapimod) Randomization->Treatment_A Treatment_B Comparator/Placebo (e.g., Placebo, Methotrexate) Randomization->Treatment_B Treatment_C Active Control (e.g., Etanercept) Randomization->Treatment_C Follow_up Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_A->Follow_up Treatment_B->Follow_up Treatment_C->Follow_up Endpoint_Analysis Primary Endpoint Analysis (ACR20 at Week 12) Follow_up->Endpoint_Analysis Secondary_Analysis Secondary Endpoint Analysis (ACR50/70, DAS28, Safety) Endpoint_Analysis->Secondary_Analysis

Caption: A generalized workflow for the rheumatoid arthritis clinical trials discussed.

References

Head-to-Head Comparison of AZD-5672 and Other Small Molecule CCR5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals.

The C-C chemokine receptor 5 (CCR5) has emerged as a critical therapeutic target in various diseases, most notably in HIV-1 infection, where it acts as a primary co-receptor for viral entry. Its role in mediating inflammatory responses has also made it a subject of investigation for autoimmune disorders such as rheumatoid arthritis. This has led to the development of several small molecule CCR5 inhibitors. This guide provides a detailed head-to-head comparison of AZD-5672 against other prominent CCR5 antagonists: Maraviroc, Vicriviroc, and Cenicriviroc, with a focus on their preclinical performance backed by experimental data.

Mechanism of Action: A Shared Target

All the small molecule inhibitors discussed herein are non-competitive allosteric antagonists of the CCR5 receptor. They bind to a hydrophobic pocket within the transmembrane helices of the receptor, inducing a conformational change. This altered conformation prevents the binding of the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) and, crucially for HIV-1, the viral envelope glycoprotein gp120. This blockade of the gp120-CCR5 interaction inhibits the fusion of the viral and cellular membranes, thereby preventing viral entry into the host cell. Cenicriviroc is unique among this group as it is a dual antagonist, also targeting the CCR2 receptor, which is involved in inflammatory monocyte recruitment.

Quantitative Comparison of Preclinical Data

The following tables summarize the key in vitro potency and binding affinity data for this compound and other selected small molecule CCR5 inhibitors. These values are critical for understanding the relative efficacy and target engagement of these compounds.

CompoundCCR5 Binding Affinity (Ki, nM) Chemotaxis Inhibition (IC50, nM) Antiviral Activity (IC50, nM)
This compound Potent (specific value not publicly disclosed)[1]Potent (specific value not publicly disclosed)[1]Not reported
Maraviroc Not explicitly reported as KiNot reported2.0 (geometric mean IC90)[2]
Vicriviroc <1 (inhibition of MIP-1α induced chemotaxis)<1 (inhibition of MIP-1α induced chemotaxis)[3]0.04 - 2.3 (geometric mean EC50)[3]
Cenicriviroc 2 - 6 (against cognate ligand binding to CCR2/CCR5)[4]Not reported0.03 - 0.98 (against R5 HIV-2 isolates)[5]

Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using the DOT language.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine CCR5 CCR5 Receptor Chemokine->CCR5 Binds gp120 gp120 gp120->CCR5 Binds Viral_Entry Viral_Entry gp120->Viral_Entry Mediates CCR5_Inhibitor Small Molecule CCR5 Inhibitor CCR5_Inhibitor->CCR5 Allosterically Binds & Inhibits G_Protein G-Protein Activation CCR5->G_Protein Activates CCR5->Viral_Entry Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Chemotaxis Chemotaxis Signaling_Cascade->Chemotaxis Leads to

CCR5 signaling and inhibition pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_chemotaxis Chemotaxis Assay cluster_antiviral Antiviral (HIV-1 Entry) Assay Membrane_Prep Cell Membrane Preparation (with CCR5) Radioligand_Incubation Incubate with Radiolabeled Ligand & Test Compound Membrane_Prep->Radioligand_Incubation Filtration Separate Bound & Unbound Ligand Radioligand_Incubation->Filtration Quantification_Binding Quantify Radioactivity Filtration->Quantification_Binding Ki_Calculation Calculate Ki Quantification_Binding->Ki_Calculation Cell_Prep_Chemo Prepare CCR5-expressing Cells Transwell_Setup Place Cells in Upper Chamber Cell_Prep_Chemo->Transwell_Setup Chemoattractant Add Chemoattractant & Test Compound to Lower Chamber Transwell_Setup->Chemoattractant Incubation_Chemo Incubate Chemoattractant->Incubation_Chemo Quantification_Chemo Count Migrated Cells Incubation_Chemo->Quantification_Chemo IC50_Calculation_Chemo Calculate IC50 Quantification_Chemo->IC50_Calculation_Chemo Cell_Prep_Anti Prepare Target Cells (e.g., PBMCs) Infection Infect with R5-tropic HIV-1 in presence of Test Compound Cell_Prep_Anti->Infection Incubation_Anti Incubate Infection->Incubation_Anti Quantification_Anti Measure Viral Replication (e.g., p24 antigen) Incubation_Anti->Quantification_Anti IC50_Calculation_Anti Calculate IC50 Quantification_Anti->IC50_Calculation_Anti

Workflow for key CCR5 inhibitor assays.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key assays used to characterize CCR5 inhibitors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CCR5 receptor.

  • Membrane Preparation: Cell membranes are prepared from a cell line engineered to overexpress the human CCR5 receptor.

  • Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of cells towards a CCR5 ligand.

  • Cell Preparation: A CCR5-expressing cell line (e.g., a T cell line) is used.

  • Transwell System: A transwell chamber with a porous membrane is utilized. The cells are placed in the upper chamber.

  • Chemoattractant Gradient: A CCR5 ligand (chemoattractant, e.g., RANTES) is added to the lower chamber, with or without varying concentrations of the test compound.

  • Incubation: The chamber is incubated to allow for cell migration through the porous membrane towards the chemoattractant.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the cell migration (IC50) is determined.

Antiviral (HIV-1 Entry) Assay

This assay evaluates the ability of a compound to inhibit the entry of CCR5-tropic (R5-tropic) HIV-1 into target cells.

  • Cell Preparation: Primary human peripheral blood mononuclear cells (PBMCs) or a susceptible cell line are used as target cells.

  • Infection: The target cells are infected with a known amount of an R5-tropic HIV-1 strain in the presence of varying concentrations of the test compound.

  • Incubation: The infected cells are cultured for a period to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured, commonly by quantifying the amount of HIV-1 p24 antigen in the cell culture supernatant using an ELISA.

  • Data Analysis: The concentration of the test compound that inhibits 50% of viral replication (IC50) is calculated.

Concluding Remarks

The development of small molecule CCR5 inhibitors has provided valuable therapeutic options, particularly in the management of HIV-1 infection. While this compound showed preclinical promise as a potent and selective CCR5 antagonist, it did not demonstrate clinical efficacy in rheumatoid arthritis. In contrast, Maraviroc is an approved therapeutic for HIV-1, and Vicriviroc and Cenicriviroc have been extensively studied in this context. The quantitative data presented, although derived from various sources, highlights the high potency of these compounds. The choice of a particular inhibitor for research or therapeutic development will depend on a multitude of factors including its specific potency against the target of interest, its selectivity profile, pharmacokinetic properties, and clinical efficacy and safety. The experimental protocols and diagrams provided in this guide offer a foundational understanding for researchers entering this field.

References

Validating AZD-5672 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of AZD-5672, a potent and selective CCR5 antagonist. The primary focus is on the experimentally validated approach for this compound, with a comparative analysis of techniques used for other notable CCR5 antagonists, Maraviroc and Cenicriviroc. This document is intended to aid researchers in selecting and designing experiments to confirm the interaction of their compounds with the CCR5 target in a physiological setting.

Introduction to this compound and CCR5 Target Engagement

This compound is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a key receptor involved in inflammatory responses and the target of therapies for various diseases, including rheumatoid arthritis for which this compound was investigated.[1][2] Validating that a drug molecule like this compound reaches and binds to its intended target, CCR5, within a living organism (in vivo target engagement) is a critical step in drug development. It provides crucial evidence for the drug's mechanism of action and helps to establish a relationship between drug exposure, target binding, and the desired pharmacological effect.

Primary Method for this compound Target Engagement Validation: Inhibition of Ligand-Induced CCR5 Internalization

The principal method used to confirm the in vivo target engagement of this compound during its clinical development was an ex vivo assay that measured the inhibition of macrophage inflammatory protein 1β (MIP-1β)-induced internalization of CCR5.[1][2]

Signaling Pathway and Assay Principle

The binding of the natural ligand, MIP-1β, to CCR5 triggers the internalization of the receptor-ligand complex from the cell surface. As a CCR5 antagonist, this compound binds to the receptor and prevents this internalization upon stimulation with MIP-1β. The level of CCR5 remaining on the cell surface after MIP-1β treatment is therefore proportional to the degree of target engagement by this compound. This is typically quantified using flow cytometry.

CCR5 Internalization Pathway cluster_cell Cell Membrane CCR5 CCR5 Receptor Internalization Receptor Internalization CCR5->Internalization Triggers AZD5672 This compound AZD5672->CCR5 Binds & Blocks MIP1b MIP-1β (Ligand) MIP1b->CCR5 Binds

Figure 1: Simplified signaling pathway of MIP-1β induced CCR5 internalization and its inhibition by this compound.

Comparison of In Vivo Target Engagement Validation Methods for CCR5 Antagonists

To provide a broader context, this section compares the methodology used for this compound with those employed for other well-characterized CCR5 antagonists, Maraviroc and Cenicriviroc.

Parameter This compound Maraviroc Cenicriviroc
Primary Validation Method Ex vivo MIP-1β Induced CCR5 Internalization Assay[1][2]Ex vivo MIP-1β Induced CCR5 Internalization Assay (Receptor Occupancy)[3]Indirect: Pharmacodynamic Biomarkers (e.g., plasma MCP-1 levels)[4]
Alternative Method(s) Not extensively reported in public literature.Receptor Occupancy by direct antibody staining (flow cytometry).[4]Ex vivo CCR2/CCR5 occupancy in mouse models.[5]
Assay Readout Inhibition of CCR5 internalization measured by flow cytometry.[1]Percentage of CCR5 receptor occupancy measured by flow cytometry.[3]Changes in plasma levels of CCR2 and CCR5 ligands.[4]
Reported In Vivo/Ex Vivo Data Dose-dependent inhibition of CCR5 internalization observed in a Phase IIb clinical trial (20-150 mg dose range).[1]Dose-dependent receptor occupancy; near-maximal saturation at doses ≥25 mg once daily.[4]Increased plasma levels of MCP-1, MIP-1α, and RANTES indicative of target engagement.[4] >87% CCR2/CCR5 occupancy in mouse monocytes at 250 nmol/L.[5]
Reference(s) Gerlag et al., 2010[1][2]Rosario et al., 2008[3]; Dorr et al., 2005Friedman et al., 2016[4]; Lefebvre et al., 2016[5]

Table 1: Comparison of In Vivo Target Engagement Validation Strategies for CCR5 Antagonists.

Experimental Protocols

Ex vivo MIP-1β Induced CCR5 Internalization Assay (for this compound and Maraviroc)

This protocol is based on the methodology described for Maraviroc, which is analogous to the assay used for this compound.[3]

Objective: To quantify the extent of CCR5 target engagement by measuring the inhibition of MIP-1β-induced receptor internalization from the surface of CD4+ T cells.

Materials:

  • Whole blood samples collected from subjects dosed with the CCR5 antagonist.

  • Recombinant human MIP-1β.

  • Fluorescently labeled anti-CCR5 monoclonal antibody (e.g., clone 2D7).

  • Fluorescently labeled anti-CD4 monoclonal antibody.

  • Phosphate-buffered saline (PBS).

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

  • Fixation buffer (e.g., 1% paraformaldehyde in PBS).

  • Flow cytometer.

Procedure:

  • Blood Collection: Collect whole blood from subjects at specified time points post-dose.

  • Ex vivo Stimulation:

    • Aliquot whole blood into separate tubes.

    • To one aliquot, add a saturating concentration of MIP-1β to induce CCR5 internalization.

    • To a control aliquot, add an equal volume of buffer.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for internalization.

  • Antibody Staining:

    • Following incubation, place tubes on ice to stop the internalization process.

    • Add saturating concentrations of fluorescently labeled anti-CCR5 and anti-CD4 antibodies to all tubes.

    • Incubate on ice for 30 minutes in the dark.

  • Red Blood Cell Lysis:

    • Lyse red blood cells using a commercial lysis buffer or standard laboratory protocol.

  • Washing and Fixation:

    • Wash the remaining white blood cells with cold FACS buffer.

    • Resuspend the cell pellet in fixation buffer.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the CD4+ T lymphocyte population.

    • Measure the mean fluorescence intensity (MFI) of the anti-CCR5 antibody staining in both the MIP-1β stimulated and unstimulated samples.

Data Analysis: The percentage of CCR5 internalization is calculated for each sample. The inhibition of internalization due to the drug is then determined by comparing the internalization in samples from dosed subjects to that in pre-dose or placebo-treated subjects. This provides a measure of target engagement.

MIP-1b Internalization Assay Workflow cluster_workflow Experimental Workflow Blood Whole Blood Sample Stimulation Ex vivo Stimulation with MIP-1β Blood->Stimulation Staining Stain with anti-CCR5 & anti-CD4 antibodies Stimulation->Staining Lysis Red Blood Cell Lysis Staining->Lysis Analysis Flow Cytometry Analysis Lysis->Analysis

Figure 2: Workflow for the ex vivo MIP-1β induced CCR5 internalization assay.
Receptor Occupancy Assay (Alternative for Maraviroc)

Objective: To directly quantify the percentage of CCR5 receptors on the cell surface that are occupied by the antagonist.

Materials:

  • Whole blood samples.

  • A fluorescently labeled competing anti-CCR5 antibody that binds to an epitope overlapping with the antagonist binding site.

  • A fluorescently labeled non-competing anti-CCR5 antibody that binds to an epitope distinct from the antagonist binding site (to measure total CCR5).

  • Fluorescently labeled anti-CD4 antibody.

  • FACS buffer.

  • Flow cytometer.

Procedure:

  • Blood Collection: Collect whole blood samples.

  • Antibody Staining:

    • Aliquot blood into tubes.

    • Add a cocktail of the competing, non-competing, and anti-CD4 antibodies.

    • Incubate on ice in the dark.

  • Lysis, Washing, and Analysis: Proceed as described for the internalization assay.

Data Analysis: The percentage of receptor occupancy is calculated based on the reduction in binding of the competing antibody relative to the binding of the non-competing (total CCR5) antibody.

Conclusion

The validation of in vivo target engagement for this compound has been demonstrated through an ex vivo MIP-1β induced CCR5 internalization assay. This method provides a functional measure of the drug's ability to block the natural ligand's effect on the receptor. Comparative analysis with other CCR5 antagonists like Maraviroc reveals that this functional assay is a common and robust method for this class of drugs. For a comprehensive understanding, researchers may also consider direct receptor occupancy assays, which provide a more direct measure of target binding. The choice of assay will depend on the specific research question, available reagents, and the stage of drug development. The data and protocols presented in this guide offer a solid foundation for designing and interpreting in vivo target engagement studies for this compound and other CCR5 antagonists.

References

AZD-5672 Versus Placebo: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical data for AZD-5672, a potent and selective CCR5 antagonist, versus a placebo or vehicle control. The information is compiled from available preclinical studies to assist researchers in evaluating its potential therapeutic applications.

Data Presentation

In Vitro Efficacy

The primary mechanism of this compound is the antagonism of the C-C chemokine receptor type 5 (CCR5). Preclinical studies have demonstrated its high potency in this regard.

ParameterThis compoundPlacebo/VehicleReference
CCR5 Antagonism (IC50) 0.32 nMNot Applicable[1][2]

Note: IC50 (half maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value corresponds to a higher potency.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are representative methodologies for the key assays used in the preclinical evaluation of this compound.

CCR5 Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to the CCR5 receptor.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the CCR5 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells engineered to express a high density of CCR5 receptors.

  • Incubation: The cell membranes are incubated with a specific radioligand for CCR5 (e.g., 125I-MIP-1α) and varying concentrations of this compound or a vehicle control.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant that signals through the CCR5 receptor.

Objective: To determine the functional consequence of this compound's binding to CCR5 by measuring its effect on monocyte chemotaxis.

General Protocol:

  • Cell Preparation: A suspension of primary human monocytes or a monocytic cell line (e.g., THP-1) that expresses CCR5 is prepared.

  • Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower well separated by a microporous membrane.

  • Chemoattractant: A CCR5 ligand, such as MIP-1α (CCL3), is placed in the lower chamber to create a chemotactic gradient.

  • Treatment: The cells in the upper chamber are pre-incubated with various concentrations of this compound or a vehicle control.

  • Migration: The chamber is incubated for a period to allow the cells to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The concentration of this compound that inhibits 50% of the cell migration (IC50) is determined.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in blocking the CCR5 signaling pathway.

AZD5672_Mechanism cluster_cell Target Cell (e.g., T-cell, Macrophage) cluster_extracellular Extracellular Space CCR5 CCR5 Receptor G_protein G-protein CCR5->G_protein activates Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_protein->Signaling initiates Migration Cell Migration (Chemotaxis) Signaling->Migration leads to Chemokine Chemokine (e.g., MIP-1α, RANTES) Chemokine->CCR5 binds to AZD5672 This compound AZD5672->CCR5 blocks

Caption: Mechanism of this compound as a CCR5 antagonist.

Experimental Workflow

The diagram below outlines the general workflow for a preclinical in vitro comparison of this compound and a placebo.

Preclinical_Workflow cluster_assay1 CCR5 Binding Assay cluster_assay2 Chemotaxis Assay cluster_results Comparative Analysis A1 Prepare CCR5-expressing cell membranes A2 Incubate with radioligand, This compound, and Placebo A1->A2 A3 Separate bound and free radioligand A2->A3 A4 Quantify radioactivity A3->A4 A5 Calculate IC50 for this compound A4->A5 C1 Compare potency and efficacy of this compound vs. Placebo A5->C1 B1 Isolate CCR5-expressing cells (e.g., monocytes) B2 Add cells to upper chamber with this compound or Placebo B1->B2 B3 Add chemoattractant to lower chamber B2->B3 B4 Incubate to allow cell migration B3->B4 B5 Quantify migrated cells B4->B5 B6 Calculate IC50 for this compound B5->B6 B6->C1

Caption: In vitro preclinical experimental workflow.

References

Reproducibility of AZD-5672 Preclinical Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison of the CCR5 Antagonist AZD-5672 with Etanercept and Methotrexate in the Context of Rheumatoid Arthritis

This guide provides a comparative analysis of the preclinical data for this compound, a C-C chemokine receptor type 5 (CCR5) antagonist, against two established rheumatoid arthritis (RA) therapies, etanercept and methotrexate. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the preclinical evidence to assess the reproducibility and therapeutic potential of targeting the CCR5 pathway in RA.

Introduction

This compound is a small molecule antagonist of the CCR5 receptor, which plays a pivotal role in leukocyte chemotaxis to inflammatory sites. The rationale for its development in rheumatoid arthritis was based on the premise that inhibiting the migration of inflammatory cells into the synovium would ameliorate the signs and symptoms of the disease. Despite promising preclinical findings, a phase IIb clinical trial of this compound in RA patients on background methotrexate therapy did not demonstrate a significant clinical benefit over placebo.[1] This guide revisits the preclinical data for this compound and compares it with the preclinical profiles of etanercept, a tumor necrosis factor-alpha (TNF-α) inhibitor, and methotrexate, a widely used disease-modifying antirheumatic drug (DMARD).

Comparative Preclinical Efficacy

The following tables summarize the available quantitative preclinical data for this compound, etanercept, and methotrexate from various in vitro assays relevant to their mechanisms of action in rheumatoid arthritis. It is important to note that the assays are not identical, reflecting the different molecular targets and mechanisms of these drugs.

Table 1: In Vitro Potency of this compound and Comparator Drugs

CompoundTarget/AssayCell TypeParameterValue
This compound CCR5 Antagonism-IC500.32 nM
Etanercept TNF-α Neutralization (Cytotoxicity Assay)WI38 cell line-Superior to Infliximab in antagonizing 5 ng/ml TNF-α
Methotrexate Inhibition of TNF-α Production (T-cell stimulation)Human Peripheral Blood Mononuclear Cells (PBMCs)Median ID5027.13 ng/mL

Table 2: Off-Target and Other In Vitro Activities

CompoundTarget/AssayParameterValue
This compound hERG Ion Channel BindingIC507.3 µM
This compound P-gp-mediated Digoxin Transport InhibitionIC5032 µM

Signaling Pathways and Mechanisms of Action

To understand the basis of the preclinical findings, it is crucial to visualize the signaling pathways targeted by each compound.

This compound: CCR5 Signaling Pathway

This compound acts as an antagonist at the CCR5 receptor, a G protein-coupled receptor (GPCR). In rheumatoid arthritis, chemokines such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES) bind to CCR5 on immune cells, leading to their migration into the joint synovium. By blocking this interaction, this compound was hypothesized to reduce synovial inflammation.

CCR5_Signaling cluster_membrane Cell Membrane CCR5 CCR5 GPCR G-Protein (Gα, Gβγ) CCR5->GPCR Activates Activation Downstream Signaling (e.g., PI3K/Akt, MAPK) GPCR->Activation Chemokine Chemokines (CCL3, CCL4, CCL5) Chemokine->CCR5 Binds AZD5672 This compound AZD5672->CCR5 Blocks Chemotaxis Leukocyte Migration (Chemotaxis) Activation->Chemotaxis Inflammation Joint Inflammation Chemotaxis->Inflammation

Caption: CCR5 signaling pathway and the inhibitory action of this compound.

Etanercept: TNF-α Neutralization

Etanercept is a biologic fusion protein that acts as a decoy receptor for TNF-α, a key pro-inflammatory cytokine in rheumatoid arthritis. By binding to soluble and membrane-bound TNF-α, etanercept prevents its interaction with cell surface TNF receptors, thereby inhibiting downstream inflammatory signaling.

Etanercept_MoA cluster_cell Target Cell TNFR TNF Receptor Inflammatory_Signaling Pro-inflammatory Signaling (e.g., NF-κB) TNFR->Inflammatory_Signaling Activates Inflammation Inflammation & Joint Damage Inflammatory_Signaling->Inflammation TNF TNF-α TNF->TNFR Binds Etanercept Etanercept Etanercept->TNF Binds & Neutralizes

Caption: Mechanism of action of Etanercept in neutralizing TNF-α.

Methotrexate: Anti-inflammatory and Immunomodulatory Effects

The mechanism of action of methotrexate in rheumatoid arthritis is complex and not fully elucidated. It is known to have both anti-inflammatory and immunomodulatory effects, partly through the inhibition of dihydrofolate reductase and an increase in adenosine levels, which has anti-inflammatory properties. It also inhibits T-cell proliferation and cytokine production.

Methotrexate_MoA cluster_effects Cellular Effects Methotrexate Methotrexate DHFR Inhibits Dihydrofolate Reductase Methotrexate->DHFR Adenosine Increases Extracellular Adenosine Methotrexate->Adenosine TCell Inhibits T-Cell Proliferation Methotrexate->TCell Cytokine Inhibits Pro-inflammatory Cytokine Production Methotrexate->Cytokine Inflammation Reduced Inflammation & Joint Damage DHFR->Inflammation Adenosine->Inflammation TCell->Inflammation Cytokine->Inflammation

Caption: Multiple anti-inflammatory mechanisms of Methotrexate.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of preclinical findings. Below are representative protocols for the key in vitro assays mentioned.

1. CCR5 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCR5 receptor.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing CCR5 start->prep incubate Incubate membranes with radiolabeled CCR5 ligand and test compound (e.g., this compound) at various concentrations prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate measure Measure radioactivity of bound ligand (e.g., scintillation counting) separate->measure analyze Analyze data to determine IC50 or Ki values measure->analyze end End analyze->end

Caption: Workflow for a CCR5 radioligand binding assay.

  • Principle: This is a competitive binding assay where the test compound (e.g., this compound) competes with a radiolabeled ligand (e.g., [¹²⁵I]-MIP-1α) for binding to the CCR5 receptor in a membrane preparation.

  • Methodology:

    • Membrane Preparation: Cell membranes from a cell line overexpressing human CCR5 are prepared by homogenization and centrifugation.

    • Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) is used.

    • Incubation: A fixed concentration of radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

    • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.

2. Leukocyte Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of leukocytes towards a chemoattractant.

Chemotaxis_Assay_Workflow start Start setup Set up a Boyden chamber with a porous membrane separating two compartments start->setup lower_chamber Add chemoattractant (e.g., CCL5) to the lower chamber setup->lower_chamber upper_chamber Add leukocytes and test compound (e.g., this compound) to the upper chamber setup->upper_chamber incubate Incubate to allow cell migration towards the chemoattractant lower_chamber->incubate upper_chamber->incubate quantify Quantify migrated cells in the lower chamber or on the underside of the membrane incubate->quantify analyze Analyze data to determine the inhibitory effect of the compound quantify->analyze end End analyze->end

Caption: Workflow for a leukocyte chemotaxis assay.

  • Principle: This assay utilizes a Boyden chamber (or a similar multi-well plate with a porous membrane) to assess the ability of a compound to block the migration of immune cells towards a chemoattractant gradient.

  • Methodology:

    • Cell Preparation: Isolate primary leukocytes (e.g., human PBMCs) or use a relevant cell line (e.g., THP-1 monocytes).

    • Chamber Setup: A multi-well plate with a porous membrane insert (e.g., 3-8 µm pore size) is used.

    • Chemoattractant: A solution containing a CCR5 ligand (e.g., RANTES/CCL5) is placed in the lower chamber.

    • Cell Seeding: The leukocytes, pre-incubated with various concentrations of the test compound (e.g., this compound), are added to the upper chamber (the insert).

    • Incubation: The plate is incubated for a period (e.g., 2-4 hours) at 37°C to allow for cell migration.

    • Quantification: The number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by cell counting, or by using a fluorescent dye (e.g., Calcein-AM) to label the migrated cells and measuring the fluorescence.

    • Data Analysis: The percentage of inhibition of chemotaxis at each concentration of the test compound is calculated, and the IC50 value is determined.

Discussion and Conclusion

The preclinical data for this compound demonstrated high potency in antagonizing the CCR5 receptor in in vitro assays. However, this potent in vitro activity did not translate into clinical efficacy in rheumatoid arthritis. This disconnect highlights the complexity of RA pathogenesis and the challenges in predicting clinical outcomes from preclinical models.

In comparison, etanercept and methotrexate have well-established clinical efficacy in RA. Their preclinical profiles, while measured through different assays, demonstrate their ability to modulate key inflammatory pathways in the disease. Etanercept directly neutralizes the pro-inflammatory cytokine TNF-α, while methotrexate exerts broader anti-inflammatory and immunomodulatory effects.

The lack of clinical success for this compound, despite its potent preclinical profile, suggests that either the CCR5 pathway is not a critical driver of disease in the patient population studied, or that the preclinical models did not adequately capture the complexity of the human disease. Future research in this area should focus on more sophisticated preclinical models that better recapitulate the human synovial environment and the interplay of various immune cell subsets and inflammatory mediators. This guide serves as a resource for researchers to critically evaluate the preclinical data of CCR5 antagonists and to inform the design of future studies for novel RA therapeutics.

References

Efficacy of CCR5 Antagonism in Animal Models of Rheumatoid Arthritis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While specific preclinical efficacy data for the CCR5 antagonist AZD-5672 in animal models of rheumatoid arthritis (RA) is not extensively published, this guide provides a comparative overview of the efficacy of other CCR5 antagonists in established rodent models of the disease. This analysis, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of targeting the C-C chemokine receptor 5 (CCR5) pathway in RA.

Despite a strong scientific rationale, the clinical development of this compound for RA was halted after a phase IIb study where it failed to demonstrate significant clinical benefit over placebo in patients on a methotrexate background[1]. The study did note that this compound was a potent and selective CCR5 antagonist[1]. The lack of translation from preclinical promise to clinical efficacy underscores the importance of critically evaluating performance in relevant animal models. This guide will, therefore, focus on data from other CCR5 antagonists to provide context for the potential efficacy of this drug class in RA models.

Comparative Efficacy of CCR5 Antagonists in RA Animal Models

Commonly used animal models for RA research include collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), which mimic key pathological features of the human disease, such as synovitis, pannus formation, and bone erosion.

Below is a summary of the performance of two other small-molecule CCR5 antagonists, Maraviroc and TAK-779, in these models.

CompoundAnimal ModelKey Efficacy ParametersResults
Maraviroc Collagen-Induced Arthritis (CIA) in DBA/1J miceClinical Arthritis Score, HistopathologySignificant attenuation of the clinical and histological severity of inflammatory arthritis.
TAK-779 Adjuvant-Induced Arthritis (AIA) in ratsDevelopment of arthritisInhibition of the development of adjuvant-induced arthritis.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams illustrate the CCR5 signaling pathway and a generalized workflow for a collagen-induced arthritis model.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine (e.g., CCL5/RANTES) Chemokine (e.g., CCL5/RANTES) CCR5 CCR5 Chemokine (e.g., CCL5/RANTES)->CCR5 Binds G_Protein G-protein (Gαi) CCR5->G_Protein Activates AZD5672 This compound (Antagonist) AZD5672->CCR5 Blocks PLC PLC G_Protein->PLC Actin_Polymerization Actin Polymerization G_Protein->Actin_Polymerization PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway (e.g., ERK) PKC->MAPK_Pathway Chemotaxis Leukocyte Chemotaxis MAPK_Pathway->Chemotaxis Actin_Polymerization->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation

CCR5 Signaling Pathway in Leukocyte Migration.

Experimental_Workflow_CIA cluster_induction Arthritis Induction cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Immunization1 Day 0: Primary Immunization (Type II Collagen + CFA) Immunization2 Day 21: Booster Immunization (Type II Collagen + IFA) Immunization1->Immunization2 Treatment_Start Initiate Treatment (e.g., this compound vs. Vehicle vs. Positive Control) Immunization2->Treatment_Start Monitoring Monitor Clinical Signs (Arthritis Score, Paw Swelling) Treatment_Start->Monitoring Termination Day 35-42: Study Termination Monitoring->Termination Histopathology Histopathological Analysis of Joints Termination->Histopathology Biomarkers Biomarker Analysis (e.g., Cytokines, Anti-Collagen Antibodies) Termination->Biomarkers

References

A Comparative Analysis of the CCR5 Antagonists AZD-5672 and Aplaviroc

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development, particularly in the pursuit of novel therapies for infectious diseases and immune-mediated disorders, the C-C chemokine receptor type 5 (CCR5) has been a prominent target. This receptor plays a crucial role in the entry of R5-tropic Human Immunodeficiency Virus (HIV-1) into host cells and is implicated in inflammatory processes. This guide provides a comparative analysis of two small molecule CCR5 antagonists: AZD-5672 and aplaviroc. While both compounds were developed to modulate CCR5 activity, their clinical development pathways and ultimate fates diverged significantly. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development efforts.

Mechanism of Action and Target

Both this compound and aplaviroc are small molecule antagonists of the CCR5 receptor.[1][2] They function by binding to this seven-transmembrane G-protein coupled receptor on the surface of target cells, such as T-lymphocytes and macrophages. This binding induces a conformational change in the receptor, which in turn prevents the interaction of the viral envelope glycoprotein gp120 with CCR5, a critical step for the entry of R5-tropic HIV-1 into the cell.[3] Aplaviroc is specifically described as a potent noncompetitive allosteric antagonist of the CCR5 receptor.[2]

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data available for this compound and aplaviroc, highlighting their potency and clinical outcomes.

ParameterThis compoundAplavirocReference
Target CCR5 Receptor AntagonistCCR5 Receptor Antagonist[1][2]
Chemical Class Diphenylmethane derivativeSpiro-diketo-piperazine[4][5]
IC50 (CCR5 Antagonism) 0.32 nMNot explicitly stated, but described as a potent antagonist[6]
Antiviral Activity (EC50 against HIV-1 Ba-L) Not publicly available0.7 nM[7]
Antiviral Activity (EC90 against HIV-1 Ba-L) Not publicly available16 nM[7]
Investigated Indications Rheumatoid ArthritisHIV Infection[8][9]
Clinical Development Status Discontinued (Lack of efficacy in RA)Discontinued (Hepatotoxicity)[5][8]
Key Adverse Events Generally well-tolerated in RA trialsSevere hepatotoxicity, including hepatic cytolysis[6][8][10]

Experimental Protocols

Detailed experimental protocols from the specific preclinical and clinical studies of this compound and aplaviroc are largely proprietary. However, the following sections describe the general methodologies for the key assays used to characterize such CCR5 antagonists.

CCR5 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the affinity of a compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

  • Cell Culture and Membrane Preparation: A cell line stably expressing high levels of human CCR5 (e.g., CHO-K1 or HEK293 cells) is cultured. The cells are harvested, and a crude membrane preparation is isolated by homogenization and centrifugation.

  • Binding Reaction: In a multi-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α or [3H]-Maraviroc).

  • Compound Addition: A range of concentrations of the test compound (this compound or aplaviroc) is added to the wells.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the cell membranes while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Chemotaxis Assay

This functional assay assesses the ability of a CCR5 antagonist to block the migration of cells in response to a CCR5 ligand.

  • Cell Preparation: A CCR5-expressing cell line (e.g., L1.2-CCR5) or primary cells like peripheral blood mononuclear cells (PBMCs) are used. The cells are washed and resuspended in a suitable assay medium.

  • Transwell System: A Transwell insert with a porous membrane is placed in a well of a multi-well plate.

  • Chemoattractant and Antagonist: The lower chamber of the well is filled with medium containing a CCR5 ligand (chemoattractant), such as RANTES (CCL5) or MIP-1β (CCL4). The cells, pre-incubated with various concentrations of the antagonist (this compound or aplaviroc) or a vehicle control, are added to the upper chamber (the Transwell insert).

  • Incubation: The plate is incubated for a few hours to allow cell migration through the porous membrane towards the chemoattractant.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye that labels the cells.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration (IC50) is determined.

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells. It utilizes replication-defective viral particles that express the HIV-1 envelope glycoproteins (pseudoviruses) and a reporter gene (e.g., luciferase or green fluorescent protein).

  • Cell Culture: A target cell line that expresses CD4 and CCR5 and contains a reporter gene cassette (e.g., TZM-bl cells) is seeded in a multi-well plate.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the CCR5 antagonist or a control.

  • Virus Infection: A standardized amount of HIV-1 pseudovirus (with an R5-tropic envelope) is added to the wells.

  • Incubation: The plate is incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.

  • Quantification: The expression of the reporter gene is quantified. For luciferase, a substrate is added, and the resulting luminescence is measured using a luminometer. For GFP, the fluorescence is measured using a fluorometer or flow cytometer.

  • Data Analysis: The concentration of the compound that inhibits 50% of viral entry (EC50 or IC50) is calculated from the dose-response curve.

Mandatory Visualizations

CCR5 Signaling Pathway

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HIV-1 gp120 HIV-1 gp120 CCR5 CCR5 HIV-1 gp120->CCR5 3. Binds CD4 CD4 HIV-1 gp120->CD4 1. Binds Chemokine (CCL3,4,5) Chemokine (CCL3,4,5) Chemokine (CCL3,4,5)->CCR5 G_Protein G-Protein (Gαi) CCR5->G_Protein Activates Viral_Fusion Viral Fusion & Entry CCR5->Viral_Fusion CD4->CCR5 2. Conformational Change PLC PLC G_Protein->PLC Actin_Polymerization Actin Polymerization G_Protein->Actin_Polymerization PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Chemotaxis Chemotaxis Actin_Polymerization->Chemotaxis AZD5672 This compound AZD5672->CCR5 Blocks Aplaviroc Aplaviroc Aplaviroc->CCR5 Blocks

Caption: CCR5 signaling and HIV-1 entry pathway with points of inhibition.

Experimental Workflow: HIV-1 Pseudovirus Entry Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Seed Target Cells (e.g., TZM-bl) in 96-well plate C 3. Add drug dilutions to cells and incubate A->C B 2. Prepare serial dilutions of this compound / Aplaviroc B->C D 4. Add HIV-1 pseudovirus to wells C->D E 5. Incubate for 48-72 hours D->E F 6. Add Luciferase substrate E->F G 7. Measure luminescence F->G H 8. Calculate % inhibition and determine EC50 G->H

Caption: Workflow for assessing antiviral activity using a pseudovirus entry assay.

Logical Relationship: this compound vs. Aplaviroc

Logical_Relationship cluster_azd5672 This compound cluster_aplaviroc Aplaviroc AZD_Target Target: CCR5 AZD_Indication Indication: Rheumatoid Arthritis AZD_Target->AZD_Indication Investigated for Shared_Target Common Target: CCR5 Antagonism AZD_Target->Shared_Target AZD_Outcome Outcome: Lack of Efficacy AZD_Indication->AZD_Outcome Led to AZD_Status Status: Development Discontinued AZD_Outcome->AZD_Status Resulted in APL_Target Target: CCR5 APL_Indication Indication: HIV Infection APL_Target->APL_Indication Investigated for APL_Target->Shared_Target APL_Outcome Outcome: Hepatotoxicity APL_Indication->APL_Outcome Led to APL_Status Status: Development Discontinued APL_Outcome->APL_Status Resulted in

Caption: Divergent clinical development paths of this compound and aplaviroc.

Concluding Remarks

The comparative analysis of this compound and aplaviroc offers valuable insights into the complexities of drug development, even when targeting the same molecular entity. Both compounds demonstrated high potency as CCR5 antagonists in preclinical studies. However, their clinical trajectories diverged significantly. This compound, while well-tolerated, failed to demonstrate clinical efficacy in rheumatoid arthritis, leading to the discontinuation of its development for this indication.[8] In contrast, aplaviroc showed promising antiviral activity against HIV-1 but was ultimately withdrawn from clinical trials due to severe, idiosyncratic hepatotoxicity.[6][10]

These case studies underscore the importance of thorough preclinical safety and efficacy profiling and highlight the challenges of translating in vitro potency into clinical success. For researchers in the field, the story of this compound and aplaviroc serves as a reminder that a deep understanding of not only the target but also the specific properties of the drug molecule and its potential off-target effects is paramount for the successful development of new therapeutics. Future research on CCR5 antagonists may benefit from exploring alternative chemical scaffolds to mitigate the risk of hepatotoxicity while optimizing efficacy for various therapeutic indications.

References

Evaluating the Specificity of AZD-5672 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular specificity of AZD-5672, a potent and selective CCR5 antagonist, with other alternative CCR5 antagonists, Maraviroc and Vicriviroc. The information presented herein is supported by experimental data from various cellular assays to assist researchers in making informed decisions for their drug development programs.

Introduction to this compound and CCR5 Antagonism

This compound is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5). CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses and is also a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By blocking the interaction of CCR5 with its natural ligands, such as MIP-1β (CCL4), and viral glycoproteins, CCR5 antagonists can modulate inflammatory responses and inhibit viral entry. The development of this compound was focused on achieving high potency for CCR5 while minimizing off-target effects, particularly on the hERG cardiac ion channel, a common liability for many small molecule drugs.[1]

This guide will delve into the comparative specificity of this compound against two other well-characterized CCR5 antagonists, Maraviroc and Vicriviroc, through the lens of key cellular assays.

Comparative Specificity Data

The following table summarizes the in vitro potency and selectivity of this compound compared to Maraviroc and Vicriviroc against their primary target, CCR5, and key off-targets.

CompoundPrimary TargetIC50 (nM)Off-TargetIC50 (µM)Fold Selectivity (Off-Target IC50 / Primary Target IC50)
This compound CCR50.32[2]hERG7.3[2]22,813
P-glycoprotein (P-gp)32[2]100,000
Maraviroc CCR50.8 - 2.3hERG>10>4,348 - >12,500
Vicriviroc CCR50.5 - 1.5hERG~1.3~867 - ~2,600

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CCR5 signaling pathway and a general experimental workflow for assessing compound specificity.

CCR5_Signaling_Pathway CCR5 Signaling Pathway cluster_membrane Cell Membrane CCR5 CCR5 G_Protein Gαi CCR5->G_Protein Activates Chemokine (e.g., MIP-1beta) Chemokine (e.g., MIP-1beta) Chemokine (e.g., MIP-1beta)->CCR5 Binds This compound This compound This compound->CCR5 Blocks Maraviroc Maraviroc Maraviroc->CCR5 Blocks Vicriviroc Vicriviroc Vicriviroc->CCR5 Blocks PLC Phospholipase C G_Protein->PLC Activates IP3 Inositol Trisphosphate PLC->IP3 DAG Diacylglycerol PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Downstream_Signaling Downstream Signaling (e.g., Chemotaxis, Gene Transcription) Ca_Release->Downstream_Signaling PKC->Downstream_Signaling

Figure 1: Simplified CCR5 signaling pathway and points of antagonist intervention.

Experimental_Workflow Experimental Workflow for Specificity Assessment cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays Radioligand_Binding Radioligand Binding Assay (Determine Ki for CCR5) Calcium_Flux Calcium Flux Assay (Functional antagonism at CCR5) Radioligand_Binding->Calcium_Flux Off_Target_Screening Off-Target Screening (e.g., GPCR panel, Kinase panel, Ion channels) Data_Analysis Data Analysis and Specificity Profiling Off_Target_Screening->Data_Analysis Chemotaxis Chemotaxis Assay (Inhibition of cell migration) Calcium_Flux->Chemotaxis Cytotoxicity Cytotoxicity Assay (Assess general cell health) Chemotaxis->Cytotoxicity Cytotoxicity->Data_Analysis Compound_Synthesis Compound Synthesis (this compound, Alternatives) Compound_Synthesis->Radioligand_Binding Compound_Synthesis->Off_Target_Screening Conclusion Conclusion on Compound Specificity Data_Analysis->Conclusion

Figure 2: General experimental workflow for evaluating the specificity of CCR5 antagonists.

Experimental Protocols

Detailed methodologies for the key cellular assays are provided below.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Materials:

  • Cell membranes prepared from cells overexpressing human CCR5.

  • Radioligand: [125I]-MIP-1β.

  • Test compounds: this compound, Maraviroc, Vicriviroc.

  • Assay buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Wash buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration close to its Kd), and either a test compound or vehicle (for total binding). For non-specific binding, add a high concentration of an unlabeled CCR5 ligand.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR5 agonist.

Materials:

  • Cells expressing human CCR5 (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • CCR5 agonist: MIP-1β.

  • Test compounds: this compound, Maraviroc, Vicriviroc.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Seed the CCR5-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of the test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the CCR5 agonist (MIP-1β) to all wells and immediately measure the change in fluorescence over time.

  • Analyze the data to determine the concentration-dependent inhibition of the calcium response by the test compounds and calculate the IC50 values.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, a key function mediated by CCR5.

Materials:

  • Cells expressing CCR5 that are known to undergo chemotaxis (e.g., primary T cells or a T cell line).

  • Chemoattractant: MIP-1β.

  • Test compounds: this compound, Maraviroc, Vicriviroc.

  • Transwell inserts (with a pore size appropriate for the cell type, e.g., 5 µm).

  • 24-well plates.

  • Assay medium (e.g., RPMI with 0.5% BSA).

  • Cell counting method (e.g., flow cytometry or a cell viability assay).

Procedure:

  • Pre-treat the cells with various concentrations of the test compounds or vehicle for 30-60 minutes.

  • Place the Transwell inserts into the wells of a 24-well plate.

  • Add the chemoattractant (MIP-1β) to the lower chamber of the wells.

  • Add the pre-treated cells to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (e.g., 2-4 hours).

  • After incubation, remove the inserts.

  • Quantify the number of cells that have migrated to the lower chamber using a suitable cell counting method.

  • Calculate the percentage of inhibition of chemotaxis for each compound concentration and determine the IC50 values.

Conclusion

The data presented in this guide indicate that this compound is a highly potent and selective CCR5 antagonist. Its sub-nanomolar potency against CCR5 and high fold-selectivity against the hERG channel and P-glycoprotein suggest a favorable specificity profile.[2] When compared to Maraviroc and Vicriviroc, this compound demonstrates comparable or superior potency for CCR5 and a potentially improved safety margin with respect to hERG inhibition.

The selection of a CCR5 antagonist for a specific research or therapeutic application will depend on a variety of factors, including the desired potency, the acceptable off-target risk profile, and the specific cellular context. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative evaluations and further characterize the specificity of these and other CCR5 antagonists.

References

AZD-5672 as a reference compound for CCR5 antagonism

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers comparing AZD-5672 with other key CCR5 antagonists, supported by experimental data and detailed protocols.

This compound is a highly potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells and a key player in inflammatory responses.[1][2][3] Its high affinity and specificity make it an excellent reference compound for in vitro and in vivo studies aimed at understanding CCR5 biology and developing novel therapeutics targeting this receptor. This guide provides a comparative analysis of this compound with other well-characterized CCR5 antagonists, namely Maraviroc, Vicriviroc, and Aplaviroc, presenting key experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

Comparative Performance of CCR5 Antagonists

The antagonistic activity of this compound has been quantified and compared with other leading CCR5 inhibitors. The following table summarizes their reported potencies, typically measured as the half-maximal inhibitory concentration (IC50) in various functional assays.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound CCR5Not Specified0.32[2][3][4]
MaravirocCCR5Antiviral (R5 HIV-1)~2[5]
VicrivirocCCR5Antiviral (R5 HIV-1)Potent (more than SCH-C)[6]
AplavirocCCR5Antiviral (R5 HIV-1)Potent[6]

Note: IC50 values can vary depending on the specific experimental conditions, cell type, and assay format used. Direct comparison is most accurate when data is generated head-to-head in the same study.

Mechanism of Action: Blocking Chemokine Signaling and Viral Entry

CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), initiates a signaling cascade leading to cell migration and activation. In the context of HIV-1, the viral envelope glycoprotein gp120 interacts with the CD4 receptor and CCR5 on the target cell surface, triggering conformational changes that lead to membrane fusion and viral entry.

CCR5 antagonists like this compound act as non-competitive allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the interaction of both natural chemokines and the HIV-1 gp120 protein. This blockade effectively inhibits both chemokine-mediated signaling and R5-tropic HIV-1 entry.

CCR5_Signaling_and_Antagonism cluster_membrane Cell Membrane CCR5 CCR5 Receptor G_protein G Protein CCR5->G_protein activates CD4 CD4 Receptor HIV HIV-1 (R5-tropic) PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release IP3->Ca_release triggers Chemotaxis Chemotaxis Ca_release->Chemotaxis leads to Chemokine Chemokine (RANTES, MIP-1α/β) Chemokine->CCR5 binds HIV->CCR5 co-binds HIV->CD4 binds AZD5672 This compound AZD5672->CCR5 blocks

CCR5 signaling and antagonist mechanism.

Experimental Protocols

Accurate characterization of CCR5 antagonists relies on robust and well-defined experimental assays. Below are detailed methodologies for key experiments used to evaluate compounds like this compound.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, providing information on its binding affinity (Ki).

Materials:

  • Cell membranes expressing CCR5 (e.g., from CHO-K1 or HEK293 cells)

  • Radioligand (e.g., [¹²⁵I]-MIP-1α)

  • Test compound (e.g., this compound) and non-labeled competing ligand

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Determine the IC50 value by non-linear regression analysis of the competition binding curve. The Ki value can be calculated using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.

Materials:

  • CCR5-expressing cells (e.g., primary T cells, monocytes, or a cell line like U937)

  • Chemoattractant (e.g., RANTES/CCL5)

  • Test compound (e.g., this compound)

  • Chemotaxis chamber (e.g., Boyden chamber or multi-well plate with a porous membrane)

  • Assay medium (e.g., RPMI with 0.5% BSA)

  • Cell viability/quantification reagent (e.g., Calcein-AM or CellTiter-Glo®)

Procedure:

  • Pre-treat the CCR5-expressing cells with various concentrations of the test compound.

  • Place the chemoattractant in the lower chamber of the chemotaxis plate.

  • Add the pre-treated cells to the upper chamber, separated by the porous membrane.

  • Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 1-4 hours).

  • Quantify the number of cells that have migrated to the lower chamber using a suitable detection method.

  • Calculate the percent inhibition of chemotaxis for each concentration of the test compound to determine the IC50.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare CCR5-expressing cells B 2. Pre-treat cells with this compound A->B D 4. Add treated cells to upper chamber B->D C 3. Add chemokine to lower chamber E 5. Incubate at 37°C D->E F 6. Quantify migrated cells E->F G 7. Calculate IC50 F->G

Workflow for a chemotaxis assay.
Calcium Flux Assay

This assay measures the inhibition of chemokine-induced intracellular calcium mobilization, a key event in GPCR signaling.

Materials:

  • CCR5-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Chemokine agonist (e.g., MIP-1β)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Load the CCR5-expressing cells with the calcium-sensitive dye.

  • Plate the cells in a 96- or 384-well plate.

  • Add varying concentrations of the test compound and incubate for a short period.

  • Measure the baseline fluorescence.

  • Add the chemokine agonist to stimulate the cells and immediately begin kinetic fluorescence reading.

  • Record the change in fluorescence intensity over time.

  • The peak fluorescence response is used to determine the inhibitory effect of the compound and calculate the IC50.

Conclusion

This compound stands out as a highly potent CCR5 antagonist, making it an invaluable tool for researchers studying the physiological and pathological roles of this receptor. Its well-defined activity provides a solid benchmark for the evaluation of new chemical entities targeting CCR5. The experimental protocols detailed in this guide offer a starting point for the consistent and reliable characterization of CCR5 antagonists, facilitating the comparison of data across different studies and laboratories. While this compound did not proceed to clinical use for rheumatoid arthritis, its utility as a reference compound in preclinical research remains significant.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of AZD-5672 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like AZD-5672 are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound, a cautious approach grounded in established best practices for similar chemical entities is essential. This compound, an antagonist of the CCR5 receptor, is categorized as a synthetic organic compound and should be managed as potentially hazardous waste.[1][2]

Key Chemical and Safety Profile of this compound

To inform safe handling and disposal procedures, it is crucial to be aware of the known properties of this compound. While a comprehensive safety profile is not publicly available, the following information has been compiled from various sources.

PropertyValue/InformationSource
Chemical Name (R)-N-(1-(3-(3,5-difluorophenyl)-3-(4-(methylsulfonyl)phenyl)propyl)piperidin-4-yl)-N-ethyl-2-(4-(methylsulfonyl)phenyl)acetamide[3]
Molecular Formula C32H38F2N2O5S2[3]
Molecular Weight 632.78 g/mol [3]
Compound Class Synthetic organic; Diphenylmethanes[1][4]
Known Targets CCR5 (IC50 = 0.32 nM), hERG (IC50 = 7.3 μM), P-gp (IC50 = 32 μM)[5][6]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Should be stored dry and in the dark.[3]
Shipping Shipped as a non-hazardous chemical at ambient temperature.[3]

It is important to note that while it may be shipped as non-hazardous, this pertains to transportation regulations and does not preclude the need for careful handling and disposal in a laboratory setting.

Standard Operating Procedure for the Disposal of this compound

The following step-by-step guide provides a comprehensive operational plan for the proper disposal of this compound, adhering to general laboratory safety protocols for chemical waste.

Experimental Protocol: Disposal of this compound

Objective: To safely dispose of pure this compound and contaminated materials in accordance with standard laboratory chemical waste procedures.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Designated, labeled, and sealable hazardous waste container (for solid and liquid waste)

  • Sharps container (if applicable)

  • Spill kit for chemical spills

Procedure:

  • Risk Assessment and Preparation:

    • Conduct a risk assessment for the handling and disposal of this compound. Given its nature as a bioactive small molecule, treat it as a potentially toxic substance.

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Perform all operations involving solid this compound or concentrated solutions within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Segregation of Waste:

    • Solid Waste:

      • Collect any unused or expired pure this compound powder in a designated hazardous solid waste container.

      • Contaminated consumables such as weighing paper, pipette tips, and gloves should also be placed in this container.

    • Liquid Waste:

      • Solutions containing this compound should be collected in a designated hazardous liquid waste container.

      • Do not mix with incompatible waste streams. If dissolved in a solvent, the waste container should be appropriate for that solvent (e.g., a container for halogenated or non-halogenated solvents).

    • Sharps Waste:

      • Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.

  • Decontamination:

    • Decontaminate any surfaces or non-disposable equipment that has come into contact with this compound. Use a suitable solvent or cleaning agent known to be effective for similar organic compounds, followed by a standard laboratory detergent and water.

  • Waste Container Management:

    • Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").

    • Keep waste containers securely sealed when not in use.

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Never dispose of this compound or its solutions down the drain or in the regular trash.

Visual Guidance for Disposal Workflow

To further clarify the procedural logic, the following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

start Start: this compound Disposal assess Assess Waste Type start->assess solid Solid Waste (Pure compound, contaminated consumables) assess->solid Solid liquid Liquid Waste (Solutions containing this compound) assess->liquid Liquid sharps Sharps Waste (Contaminated needles, etc.) assess->sharps Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Place in Designated Sharps Container sharps->sharps_container store Store in Secure Secondary Containment solid_container->store liquid_container->store sharps_container->store dispose Arrange for EHS/ Contractor Pickup store->dispose

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling AZD-5672

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring personal safety during the handling of potent, small-molecule compounds like AZD-5672 is paramount. In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on the compound's nature as a potent antagonist and general best practices for handling research chemicals is essential. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and disposal plans to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment and General Precautions

This compound is a potent, orally active CCR5 antagonist.[1] While clinical studies have shown it to be generally well-tolerated in humans at therapeutic doses, the risks associated with handling the pure compound in a laboratory setting may be different.[2] Therefore, all handling of this compound should be conducted within a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation.

Key safety considerations include:

  • Route of Exposure: The primary routes of exposure in a laboratory setting are inhalation of aerosols, skin contact, and accidental ingestion.

  • Engineering Controls: A certified chemical fume hood is the primary engineering control to prevent inhalation of the compound.

  • Personal Hygiene: Always wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.

Personal Protective Equipment (PPE) Recommendations

A comprehensive PPE strategy is crucial for preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (Double Gloving Recommended)- Lab Coat- Safety Goggles with Side Shields- N95 RespiratorTo prevent inhalation of fine particles and skin contact.
Solution Preparation - Disposable Nitrile Gloves- Lab Coat- Safety Goggles with Side ShieldsTo protect against splashes of the compound in solution.
In Vitro / In Vivo Experiments - Disposable Nitrile Gloves- Lab Coat- Safety GlassesStandard laboratory practice to prevent contamination and minimal exposure.
Spill Cleanup - Chemical Resistant Gloves (e.g., Nitrile)- Disposable Lab Coat or Gown- Safety Goggles- N95 Respirator (for solids) or appropriate respirator for solventTo ensure protection from higher concentrations during cleanup.
Operational and Disposal Plans

Receiving and Storage:

Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of aerosol generation.

  • Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

Spill Management:

In the event of a spill, evacuate the immediate area. For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then clean with an appropriate decontaminating solution. For liquid spills, absorb with an inert material and place in a sealed container for disposal. All personnel involved in the cleanup must wear appropriate PPE.

Waste Disposal:

All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be considered chemical waste. Collect this waste in a clearly labeled, sealed container. Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling a potent research compound like this compound, from preparation to disposal.

A 1. Preparation - Don appropriate PPE - Prepare work area in fume hood B 2. Compound Handling - Weigh solid in fume hood - Prepare stock solutions A->B C 3. Experimentation - Perform in vitro/in vivo studies B->C F Spill Event B->F D 4. Decontamination - Clean work surfaces - Decontaminate equipment C->D C->F E 5. Waste Disposal - Segregate and label waste - Dispose according to regulations D->E G Spill Cleanup - Evacuate and secure area - Use spill kit with appropriate PPE F->G Activate Spill Protocol G->E

Caption: Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD-5672
Reactant of Route 2
Reactant of Route 2
AZD-5672

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。